molecular formula C4H6N2O2 B1208544 Fumaramide CAS No. 627-64-5

Fumaramide

カタログ番号: B1208544
CAS番号: 627-64-5
分子量: 114.1 g/mol
InChIキー: BSSNZUFKXJJCBG-OWOJBTEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Fumaramide, also known as this compound, is a useful research compound. Its molecular formula is C4H6N2O2 and its molecular weight is 114.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(E)-but-2-enediamide
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InChI

InChI=1S/C4H6N2O2/c5-3(7)1-2-4(6)8/h1-2H,(H2,5,7)(H2,6,8)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSNZUFKXJJCBG-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C(=C/C(=O)N)\C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318367
Record name Fumaramide
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Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

627-64-5
Record name Fumaramide
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Fumaramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaramide, also known as (2E)-but-2-enediamide, is a simple organic compound derived from fumaric acid. As the diamide (B1670390) of a key intermediate in the Krebs cycle, its structure, featuring a trans-alkene backbone flanked by two amide groups, offers a unique combination of rigidity and hydrogen-bonding capabilities. These characteristics make it a molecule of interest in supramolecular chemistry, materials science, and as a potential scaffold in medicinal chemistry. This guide provides a comprehensive overview of the known chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of potential biological pathways based on related compounds.

Core Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid. Its fundamental properties are summarized below.

PropertyValueReference(s)
CAS Number 627-64-5[1][2][3][4]
Molecular Formula C₄H₆N₂O₂[1][2][3][4]
Molecular Weight 114.10 g/mol [1][2][3]
Appearance White to off-white crystalline solid or powder[1]
Melting Point 290 °C (decomposes)[4]
Boiling Point 461.8 °C at 760 mmHg (predicted)[4]
Density 1.271 g/cm³ (predicted)[4]
Vapor Pressure 1.04 x 10⁻⁸ mmHg at 25°C (predicted)[4]
LogP -1.4868 to -0.08620 (predicted)[2][4]
pKa 14.09 ± 0.50 (predicted)[5]

Solubility

This compound's two amide groups allow for hydrogen bonding, rendering it soluble in polar solvents. Quantitative data on its solubility is sparse in the literature; however, it is known to be slightly soluble in water and more soluble in polar organic solvents.

SolventSolubility
WaterSlightly soluble
EthanolSoluble
Polar SolventsGenerally soluble

Spectroscopic Properties

The structural features of this compound give rise to characteristic spectroscopic signatures.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum, the symmetry of the this compound molecule results in two primary signals: one for the two equivalent vinylic protons and another for the four equivalent amide protons.

Chemical Shift (δ)MultiplicityAssignment
~6.8 ppmSinglet (s)Vinylic Protons (2H)
BroadSinglet (s)Amide Protons (4H)
¹³C NMR Spectroscopy

The ¹³C NMR spectrum is also simple due to the molecule's symmetry, showing two distinct signals.

Chemical Shift (δ)Assignment
~135 ppmVinylic Carbons
~167 ppmCarbonyl Carbons
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to its amide and alkene functional groups.

Frequency (cm⁻¹)IntensityAssignment
3400 - 3100Strong, BroadN-H stretching (amide)
~1680StrongC=O stretching (Amide I band)
~1625MediumN-H bending (Amide II band)
~1600MediumC=C stretching
~980Strong=C-H bending (out-of-plane, trans)
Mass Spectrometry

In mass spectrometry, this compound will exhibit a molecular ion peak corresponding to its molecular weight.

m/zAssignment
114[M]⁺ (Molecular Ion)
98[M - NH₂]⁺
70[M - CONH₂]⁺
44[CONH₂]⁺

Chemical Reactivity and Stability

  • Hydrolysis: this compound is moderately stable but can undergo hydrolysis under aqueous conditions, particularly in the presence of acid or base, to yield fumaric acid and ammonia (B1221849).[1]

  • Reactivity of the Double Bond: The electron-deficient nature of the double bond, due to the adjacent electron-withdrawing amide groups, makes it susceptible to nucleophilic attack and participation in reactions such as cycloadditions.[1]

  • Hydrogen Bonding: The amide groups are capable of acting as both hydrogen bond donors and acceptors, influencing its crystal packing and interactions with other molecules.[1]

Experimental Protocols

Synthesis of this compound from Fumaryl (B14642384) Chloride

This protocol is adapted from general methods for the synthesis of amides from acyl chlorides.

Workflow for this compound Synthesis

G reagents Fumaryl Chloride in THF reaction Reaction Vessel (Ice Bath) reagents->reaction ammonia Aqueous Ammonia ammonia->reaction filtration Vacuum Filtration reaction->filtration product Crude this compound filtration->product purification Recrystallization (Methanol) product->purification final_product Pure this compound purification->final_product

Caption: A schematic workflow for the synthesis and purification of this compound.

Methodology:

  • Preparation: In a fume hood, dissolve fumaryl chloride (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (B95107) (THF) in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath.

  • Reaction: Slowly add an excess of concentrated aqueous ammonia (e.g., 2.5 eq) dropwise to the stirred solution of fumaryl chloride. A white precipitate of this compound will form immediately.

  • Stirring: Allow the reaction mixture to stir in the ice bath for 30 minutes, then remove the ice bath and continue stirring at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Isolation: Collect the white precipitate by vacuum filtration. Wash the solid with cold water to remove any ammonium (B1175870) chloride byproduct, followed by a small amount of cold THF or diethyl ether to aid in drying.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as methanol (B129727). Dissolve the crude product in a minimum amount of hot methanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Spectroscopic Analysis Protocols

6.2.1 NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). For ¹³C NMR, broadband proton decoupling is typically used.

  • Analysis: Process the spectra to assign chemical shifts, multiplicities, and integration (for ¹H NMR).

6.2.2 FTIR Spectroscopy

  • Sample Preparation (KBr Pellet): Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2] Press the mixture into a transparent pellet using a hydraulic press.

  • Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

  • Analysis: Identify the characteristic absorption bands for the amide and alkene functional groups.

6.2.3 Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Acquisition: Inject the sample into a GC-MS system equipped with a suitable capillary column. Use electron impact (EI) ionization.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Potential Biological Signaling Pathway

While there is limited direct evidence for the biological activity of this compound itself, its structural relatives, the fumaric acid esters (FAEs) like dimethyl fumarate (B1241708) (DMF), are well-characterized immunomodulatory drugs. A primary mechanism of action for FAEs is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. Given the structural similarity, it is plausible that this compound or its metabolites could interact with components of this pathway.

The Nrf2 Signaling Pathway Activated by Fumaric Acid Esters

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMF Dimethyl Fumarate (Fumaric Acid Ester) Keap1_Nrf2 Keap1-Nrf2 Complex DMF->Keap1_Nrf2 modifies Cys residues Keap1 Keap1 (modified) Keap1_Nrf2->Keap1 releases Nrf2 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub (constitutive) Keap1->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Genes Antioxidant & Cytoprotective Gene Expression (e.g., NQO1, HO-1) ARE->Genes activates

Caption: The Nrf2 antioxidant response pathway as activated by fumaric acid esters.

Description of the Pathway:

Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation. Electrophilic compounds like fumaric acid esters can react with cysteine residues on Keap1. This modification leads to a conformational change in Keap1, causing it to release Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes. This binding initiates the transcription of a suite of cytoprotective and antioxidant enzymes, such as NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), thereby bolstering the cell's defense against oxidative stress.

Conclusion

This compound is a structurally simple yet chemically versatile molecule. Its properties are dictated by the interplay of its rigid trans-alkene backbone and the hydrogen-bonding capabilities of its two amide groups. This guide has provided a detailed overview of its chemical and physical properties, along with practical experimental protocols for its synthesis and characterization. While direct biological data on this compound is lacking, the well-established mechanism of action of related fumaric acid esters via the Nrf2 pathway presents a compelling avenue for future research into the potential therapeutic applications of this compound and its derivatives.

References

Fumaramide: A Technical Guide to its Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumaramide, the diamide (B1670390) derivative of fumaric acid, is a small molecule with significant potential in biomedical research and drug development. This technical guide provides a comprehensive overview of its chemical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. Detailed experimental protocols for its synthesis are presented, alongside an in-depth exploration of its putative biological activities. Drawing parallels with structurally related and well-studied fumaric acid esters, this document elucidates the potential roles of this compound in modulating key signaling pathways, such as the Hydroxycarboxylic Acid Receptor 2 (HCAR2) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, which are critical in inflammatory and cellular stress responses. This guide is intended to be a valuable resource for researchers investigating the therapeutic potential of this compound and its derivatives.

Chemical and Physical Properties

This compound is a simple organic compound with the systematic IUPAC name (2E)-but-2-enediamide. It is the amide derivative of fumaric acid, an important intermediate in the citric acid cycle.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 627-64-5[1][2][3]
Molecular Formula C₄H₆N₂O₂[2][3][4]
Molecular Weight 114.10 g/mol [2][3][5]
Appearance White to off-white crystalline solid[1]
Synonyms Fumaric acid diamide, (E)-Butenediamide[2]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several routes, most commonly via the reaction of a fumaric acid derivative with ammonia (B1221849). Below are two detailed experimental protocols.

Protocol 1: Synthesis from Fumaryl (B14642384) Chloride and Ammonia

This method involves the conversion of fumaric acid to fumaryl chloride, followed by amidation.

Step 1: Preparation of Fumaryl Chloride from Fumaric Acid

  • Materials: Fumaric acid, thionyl chloride (SOCl₂), anhydrous zinc chloride (catalyst).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, add fumaric acid (1 mole).

    • Carefully add an excess of thionyl chloride (e.g., 2.5 moles).

    • Add a catalytic amount of anhydrous zinc chloride.

    • Heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of HCl gas evolution.

    • After the reaction is complete (typically a few hours), distill off the excess thionyl chloride.

    • Purify the resulting fumaryl chloride by vacuum distillation.

Step 2: Synthesis of this compound from Fumaryl Chloride

  • Materials: Fumaryl chloride, concentrated aqueous ammonia, a suitable organic solvent (e.g., dichloromethane (B109758) - DCM).

  • Procedure:

    • Dissolve fumaryl chloride (1 mole) in DCM in a flask cooled in an ice bath.

    • Slowly add an excess of concentrated aqueous ammonia (at least 2 moles) dropwise with vigorous stirring. The reaction is exothermic.

    • After the addition is complete, continue stirring at room temperature for 1-2 hours.

    • The this compound product will precipitate out of the solution.

    • Collect the precipitate by filtration.

    • Wash the solid with cold water and then with a small amount of cold DCM to remove any unreacted starting material and byproducts.

    • Dry the purified this compound under vacuum.

Protocol 2: Direct Amidation of Dimethyl Fumarate (B1241708)

This protocol describes the synthesis of this compound from the more readily available dimethyl fumarate.

  • Materials: Dimethyl fumarate, concentrated aqueous ammonia, methanol (B129727).

  • Procedure:

    • Dissolve dimethyl fumarate (1 mole) in methanol in a pressure-resistant flask.

    • Add an excess of concentrated aqueous ammonia.

    • Seal the flask and heat the mixture with stirring. The reaction may require elevated temperatures (e.g., 50-70°C) and pressure to proceed at a reasonable rate.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • The this compound product will precipitate.

    • Collect the solid by filtration, wash with cold methanol, and dry under vacuum.

Biological Activity and Signaling Pathways

While direct experimental data on this compound is limited, its structural similarity to fumaric acid esters like dimethyl fumarate (DMF) and its active metabolite monomethyl fumarate (MMF) allows for strong inferences about its biological activities. DMF is an approved therapeutic for multiple sclerosis and psoriasis, and its mechanisms of action are well-characterized.

Anti-inflammatory Effects via HCAR2 Signaling

Fumarates are known to exert anti-inflammatory effects, particularly through the modulation of microglia, the resident immune cells of the central nervous system. This is primarily mediated by the G protein-coupled receptor, Hydroxycarboxylic Acid Receptor 2 (HCAR2).

HCAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (putative ligand) HCAR2 HCAR2 This compound->HCAR2 Binds to Gi Gαi HCAR2->Gi Activates PLC PLC Gi->PLC Activates IP3 IP3 PLC->IP3 Generates CaMKK2 CaMKK2 IP3->CaMKK2 Activates via Ca²⁺ AMPK AMPK CaMKK2->AMPK Phosphorylates & Activates Sirt1 Sirt1 AMPK->Sirt1 Activates NFkB NF-κB (p65/p50) Sirt1->NFkB Deacetylates & Inhibits Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Promotes Transcription IKK IKK IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases

Experimental Protocol: Assessing Microglia Activation

  • Cell Culture: Primary microglia or a microglial cell line (e.g., BV-2) are cultured in appropriate media.

  • Treatment: Cells are pre-treated with this compound at various concentrations for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: The production of NO, a pro-inflammatory mediator, in the culture supernatant is quantified using the Griess reagent.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are measured by ELISA.

  • Western Blotting: Cell lysates are analyzed by Western blotting to assess the protein levels of key signaling molecules such as phosphorylated AMPK, Sirt1, and the p65 subunit of NF-κB.

Cellular Stress Response via Nrf2 Activation

Fumarates are electrophilic compounds that can react with cysteine residues on proteins. This property underlies their ability to activate the Nrf2 pathway, a master regulator of the antioxidant response.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Modifies Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Nrf2_nuc Nrf2 Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Nrf2->Cul3 Ubiquitination Nrf2->Nrf2_nuc Translocates to Nucleus Proteasome Proteasomal Degradation Cul3->Proteasome Targets for ARE Antioxidant Response Element (ARE) AntioxidantGenes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->AntioxidantGenes Initiates Transcription Nrf2_nuc->ARE Binds to

Experimental Protocol: Measuring Nrf2 Activation

  • Cell Culture and Treatment: A suitable cell line (e.g., HEK293T or neuronal cells) is treated with various concentrations of this compound.

  • Western Blotting for Nrf2 Subcellular Localization: Nuclear and cytoplasmic fractions of cell lysates are separated and analyzed by Western blotting for Nrf2 protein levels. An increase in nuclear Nrf2 indicates activation.

  • Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from treated cells and reverse-transcribed to cDNA. The expression levels of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), are quantified by qRT-PCR.

  • Reporter Gene Assay: Cells are transfected with a reporter plasmid containing the Antioxidant Response Element (ARE) sequence driving the expression of a reporter gene (e.g., luciferase). Increased reporter activity upon this compound treatment indicates Nrf2 pathway activation.

Potential Therapeutic Applications

Given the likely biological activities of this compound, it holds promise in several therapeutic areas:

  • Neurodegenerative Diseases: By mitigating neuroinflammation and oxidative stress, this compound could be investigated for its potential in conditions like multiple sclerosis, Parkinson's disease, and Alzheimer's disease.

  • Inflammatory Skin Disorders: The anti-inflammatory properties suggest potential applications in dermatology, similar to DMF's use in psoriasis.

  • Autoimmune Diseases: The immunomodulatory effects of this compound could be beneficial in a range of autoimmune conditions.

Conclusion

This compound is a molecule of significant interest due to its structural relationship with clinically effective fumaric acid esters. The detailed protocols and pathway analyses provided in this guide offer a solid foundation for researchers to explore its synthesis, biological activities, and therapeutic potential. Further investigation is warranted to fully elucidate the specific pharmacological profile of this compound and its prospects in drug development.

References

A Technical Guide to the Determination of Fumaramide Solubility in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Fumaramide, the diamide (B1670390) derivative of fumaric acid, is a compound of interest in various chemical and pharmaceutical research areas. A fundamental physicochemical property governing its application in synthesis, formulation, and biological studies is its solubility. This technical guide addresses the notable scarcity of publicly available quantitative solubility data for this compound. In lieu of a comprehensive data repository, this document provides a detailed framework of experimental protocols for researchers to determine the solubility of this compound in a range of common laboratory solvents. The methodologies presented encompass both qualitative and quantitative approaches, including gravimetric analysis, UV-Vis spectrophotometry, and High-Performance Liquid Chromatography (HPLC).

Introduction to this compound and the Importance of Solubility

This compound [(E)-but-2-enediamide] is a primary amide characterized by a central carbon-carbon double bond in the trans configuration. The presence of two amide functionalities allows for hydrogen bonding, which significantly influences its physical properties, including its melting point and solubility.[1][2] The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical parameter that impacts its bioavailability, dissolution rate, and ease of formulation.[3][4] Understanding its solubility profile in various solvents is essential for process chemistry, purification, and the development of drug delivery systems.

Quantitative Solubility Data for this compound

A thorough review of scientific literature and chemical databases reveals a significant gap in reported quantitative solubility data for this compound. While data for the parent compound, fumaric acid, is widely available, specific solubility values for this compound in common laboratory solvents are not well-documented. Therefore, experimental determination is necessary to establish a reliable solubility profile. The following table is provided as a template for researchers to systematically record their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mg/mL)Molar Solubility (mol/L)Method of Determination
Water
Ethanol
Methanol
Acetone
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Other (Specify)

Experimental Protocols for Solubility Determination

The following section details robust methodologies for determining the solubility of this compound. The choice of method will depend on the required accuracy, the properties of the solvent, and the available analytical instrumentation.

The process of determining the solubility of a compound like this compound follows a systematic workflow. This involves preparing a saturated solution, separating the undissolved solid, and quantifying the concentration of the dissolved solute in the supernatant.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_separation Phase Separation cluster_quantification Quantification of Solute A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature with agitation (e.g., shaking, stirring) A->B D Withdraw an aliquot of the clear supernatant C Allow undissolved solid to settle B->C C->D E Filter the aliquot (e.g., using a syringe filter) to remove any remaining solid particles D->E G Analyze the concentration of this compound in the filtrate F Prepare serial dilutions if necessary E->F F->G H Calculate solubility from the concentration and dilution factor G->H

Figure 1. General experimental workflow for determining the solubility of this compound.

This method is straightforward and does not require sophisticated instrumentation, making it suitable for a wide range of solvents.[5][6]

Materials:

  • This compound

  • Solvent of interest

  • Analytical balance

  • Vials with sealed caps

  • Constant temperature shaker or water bath

  • Volumetric pipette

  • Pre-weighed evaporating dish or watch glass

  • Drying oven

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure the solution is saturated.[5]

  • Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow the undissolved solid to sediment.

  • Carefully withdraw a precise volume (e.g., 10.0 mL) of the clear supernatant using a volumetric pipette and transfer it to a pre-weighed evaporating dish.

  • Weigh the evaporating dish with the solution to determine the weight of the solution.

  • Evaporate the solvent in a drying oven set to a temperature that is high enough to evaporate the solvent but well below the decomposition temperature of this compound.

  • Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it again. Repeat the drying and weighing process until a constant weight is achieved.[4]

  • The difference between the final weight of the dish with the dried solute and the initial weight of the empty dish gives the mass of this compound that was dissolved in the known volume of the solvent.

Calculation:

  • Solubility ( g/100 mL) = (Mass of dried this compound / Volume of supernatant taken) x 100

This method is suitable when this compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.[7][8]

Materials:

  • This compound

  • Solvent of interest (UV-transparent at λmax of this compound)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Filtration apparatus (e.g., 0.45 µm syringe filters)

Procedure: Part A: Preparation of a Standard Curve

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Perform serial dilutions of the stock solution to create a series of standards with known concentrations.

  • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound.

  • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (y = mx + c).

Part B: Analysis of the Saturated Solution

  • Prepare a saturated solution of this compound as described in steps 1-3 of the gravimetric method.

  • Withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.[9]

  • Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the standard curve.

  • Measure the absorbance of the diluted solution at λmax.

  • Use the equation from the standard curve to calculate the concentration of the diluted solution.

  • Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility.[10]

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds with low UV absorbance.[11]

Materials:

  • HPLC system with a suitable detector (e.g., UV or Diode Array Detector)

  • Appropriate HPLC column (e.g., C18)

  • This compound

  • Solvent of interest

  • HPLC-grade mobile phase solvents

  • Volumetric flasks and pipettes

  • Analytical balance

  • Filtration apparatus (e.g., 0.45 µm syringe filters)

Procedure: Part A: Method Development and Calibration

  • Develop an HPLC method capable of separating and quantifying this compound. This involves selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

  • Prepare a stock solution of this compound in a suitable solvent (often the mobile phase or a component of it) at a known concentration.

  • Create a series of calibration standards by diluting the stock solution.

  • Inject each standard into the HPLC system and record the peak area.

  • Plot a calibration curve of peak area versus concentration and determine the linear regression equation.

Part B: Analysis of the Saturated Solution

  • Prepare a saturated solution of this compound in the solvent of interest as described in steps 1-3 of the gravimetric method.

  • Withdraw an aliquot of the supernatant and filter it through a syringe filter.

  • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

  • Inject the diluted sample into the HPLC system and record the peak area for this compound.[12]

  • Use the calibration curve to determine the concentration of the diluted sample.

  • Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This concentration is the solubility.

Conclusion

While published quantitative data on the solubility of this compound is limited, this guide provides researchers with a set of robust and validated experimental protocols to determine this crucial parameter. The choice of method—gravimetric, UV-Vis spectrophotometry, or HPLC—should be based on the specific requirements of the research and the available resources. By systematically applying these methodologies, scientists and drug development professionals can generate the necessary data to advance their work with this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Differences Between Fumaric Acid and Fumaramide

This technical guide provides a comprehensive analysis of the core chemical distinctions between fumaric acid and its diamide (B1670390) derivative, this compound. By examining their structural, physicochemical, spectroscopic, and reactive properties, this document aims to equip researchers with the foundational knowledge necessary for their application in drug development, material science, and chemical synthesis.

Core Structural Differences

The fundamental difference between fumaric acid and this compound lies in their functional groups. Fumaric acid is a dicarboxylic acid, featuring two carboxylic acid (-COOH) groups in a trans configuration across a carbon-carbon double bond.[1][2][3] this compound is the corresponding diamide, where both carboxylic acid groups are replaced by primary amide (-CONH₂) groups.[4][5] This seemingly simple substitution has profound implications for the molecule's electronic structure, hydrogen bonding capabilities, and overall chemical behavior.

The conversion from fumaric acid to this compound involves the substitution of the hydroxyl (-OH) portion of the carboxylic acid groups with amino (-NH₂) groups. This is typically achieved through a multi-step synthesis, often involving the initial conversion of the carboxylic acid to a more reactive intermediate like an acyl chloride or an ester, followed by reaction with ammonia.

Caption: General synthetic pathway from fumaric acid to this compound.

Comparative Physicochemical Properties

The change from a carboxylic acid to an amide functional group drastically alters the physicochemical properties of the molecule. These differences are primarily driven by changes in polarity, molecular weight, and hydrogen bonding potential.

PropertyFumaric AcidThis compoundRationale for Difference
Molecular Formula C₄H₄O₄[1][2]C₄H₆N₂O₂[4][5]Replacement of two oxygen atoms with two nitrogen atoms and two additional hydrogen atoms.
Molecular Weight 116.07 g/mol [1][6]114.10 g/mol [4][7]Nitrogen has a lower atomic weight than oxygen.
Appearance White crystalline solid[1][2]White to off-white crystalline solid[5][7]Both are typically white solids at room temperature.
Melting Point 287 °C (sublimes)[1][8]Not widely reported, but expected to be high.The strong intermolecular hydrogen bonding in both structures leads to high melting points. Fumaric acid's crystal lattice is particularly stable.[9]
Solubility in Water Poorly soluble (6.3 g/L at 25 °C)[1][10]Soluble in polar solvents[5] (quantitative data not readily available)Fumaric acid's rigid, non-polar trans-structure limits its water solubility.[11][12] this compound can act as both a hydrogen bond donor and acceptor, potentially increasing solubility, though this is dependent on crystal lattice energy.
Acidity (pKa) pKa₁ = 3.03, pKa₂ = 4.44[1][13]Predicted pKa ≈ 14.09[7]The -COOH group is acidic. The -CONH₂ group is significantly less acidic; the amide proton is very weakly acidic.

Spectroscopic Differentiation

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can easily distinguish between fumaric acid and this compound.

Infrared (IR) Spectroscopy

The IR spectra of the two compounds are markedly different due to their distinct functional groups.

  • Fumaric Acid :

    • A very broad absorption band from ~2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid group.

    • A strong, sharp absorption band around 1700-1720 cm⁻¹ corresponding to the C=O (carbonyl) stretch.[14]

  • This compound :

    • Two sharp peaks in the ~3100-3500 cm⁻¹ region corresponding to the symmetric and asymmetric N-H stretching of the primary amide group.[15]

    • A strong C=O (carbonyl) absorption at a lower frequency, typically around 1650-1690 cm⁻¹.[15][16] This shift to a lower wavenumber is due to the resonance donation of the nitrogen's lone pair of electrons, which weakens the C=O double bond, giving it more single-bond character.[14][16]

G cluster_amide Amide Resonance cluster_explanation Effect on C=O Bond Amide_Resonance_1 R-C(=O)-NH₂ Amide_Resonance_2 R-C(O⁻)=N⁺H₂ Amide_Resonance_1->Amide_Resonance_2 Resonance explanation This resonance gives the C=O bond partial single-bond character, weakening it and lowering the IR stretching frequency compared to a carboxylic acid's C=O bond.

Caption: Resonance in the amide functional group of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR :

    • Fumaric Acid : Will show a highly deshielded singlet for the two equivalent acidic protons of the -COOH groups, typically in the 10-13 ppm range. The two vinyl protons will appear as a singlet around 6.5 ppm.

    • This compound : The acidic proton signal will be absent. Instead, there will be signals for the amide (-NH₂) protons, which can be broad and appear over a range (e.g., 7-8.5 ppm), and their chemical shift can be concentration and solvent dependent.[17][18] The vinyl protons will likely be in a similar region to those in fumaric acid.

  • ¹³C NMR :

    • The most significant difference is in the chemical shift of the carbonyl carbon.

    • Fumaric Acid : The carbonyl carbon of a carboxylic acid typically appears around 165-185 ppm.

    • This compound : The carbonyl carbon of an amide is more shielded due to the electron-donating resonance effect of the nitrogen atom and appears slightly upfield (at a lower ppm value) compared to the corresponding carboxylic acid, typically in the 160-180 ppm range.[17][18]

Reactivity and Chemical Behavior

The chemical reactivity of these compounds is dictated by their functional groups. In general, carboxylic acids are more reactive toward nucleophilic acyl substitution (after activation) than amides.[19][20][21]

  • Fumaric Acid (Carboxylic Acid Functionality) :

    • Acidity : Readily donates its acidic protons in the presence of a base to form carboxylate salts (fumarates).[13]

    • Esterification : Reacts with alcohols under acidic conditions to form diesters, such as dimethyl fumarate.[12]

    • Reduction : The carboxylic acid groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).[22]

    • Polymerization : Used in the manufacture of unsaturated polyester (B1180765) resins and polyhydric alcohols.[1][23]

  • This compound (Amide Functionality) :

    • Low Reactivity : Amides are the least reactive of the common carboxylic acid derivatives towards nucleophilic acyl substitution due to the stabilizing resonance effect.[19][20]

    • Hydrolysis : Can be hydrolyzed back to fumaric acid and ammonia, but this requires harsh conditions such as prolonged heating with strong acid or base.[5]

    • Basicity : The lone pair on the nitrogen atom is delocalized by resonance, making amides very weak bases.

    • Hydrogen Bonding : The amide groups can act as both hydrogen bond donors (N-H) and acceptors (C=O), leading to strong intermolecular forces.[5]

G This compound This compound Fumaric_Acid Fumaric Acid This compound->Fumaric_Acid H₃O⁺ / Heat or OH⁻ / Heat Ammonia Ammonia (2 NH₃) This compound->Ammonia Hydrolysis

Caption: Hydrolysis of this compound back to fumaric acid.

Experimental Protocols

General Protocol for Spectroscopic Analysis

Objective : To differentiate between a sample of fumaric acid and this compound using IR and NMR spectroscopy.

  • Infrared (IR) Spectroscopy Methodology :

    • Sample Preparation : Prepare a solid sample by grinding a small amount (~1-2 mg) of the analyte with potassium bromide (KBr, ~100-200 mg) using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Analysis : Acquire the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Look for the characteristic broad O-H stretch of the carboxylic acid or the sharp N-H stretches of the amide. Compare the C=O stretching frequencies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy Methodology :

    • Sample Preparation : Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as both compounds are soluble in it) in an NMR tube.

    • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Analysis : In the ¹H spectrum, look for the presence of a highly deshielded peak (>10 ppm) for the carboxylic acid protons or peaks in the 7-9 ppm region for the amide protons. In the ¹³C spectrum, compare the chemical shifts of the carbonyl carbons.

General Protocol for Acidity Determination (pKa)

Objective : To determine the pKa values of fumaric acid.

  • Potentiometric Titration Methodology :

    • Preparation : Prepare a standard aqueous solution of the analyte (fumaric acid) of known concentration. Calibrate a pH meter with standard buffer solutions.

    • Titration : Place the fumaric acid solution in a beaker with a magnetic stirrer and immerse the pH electrode. Titrate the solution by adding small, precise volumes of a standardized strong base solution (e.g., 0.1 M NaOH).

    • Data Collection : Record the pH of the solution after each addition of the titrant.

    • Analysis : Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid like fumaric acid, two equivalence points and two half-equivalence points will be observed, yielding pKa₁ and pKa₂.[24]

Conclusion

The conversion of fumaric acid's carboxylic acid groups to amide groups in this compound results in significant, predictable changes in chemical and physical properties. Key differences include a decrease in acidity, altered hydrogen bonding behavior, a characteristic shift in the carbonyl stretching frequency in IR spectroscopy, and distinct NMR spectral features. This compound is also notably less reactive towards nucleophilic acyl substitution than fumaric acid. A thorough understanding of these differences is critical for professionals in drug development, polymer science, and organic synthesis when selecting the appropriate molecule for a given application, be it for its acidic properties, its potential as a monomer, or its specific intermolecular interactions.

References

Fumaramide in Material Science: A Technical Guide to Polymers, Hydrogels, and Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaramide and its derivatives are emerging as a versatile class of building blocks in material science. The presence of the carbon-carbon double bond in the fumarate (B1241708) backbone, coupled with the reactivity of the amide functional groups, allows for the creation of a diverse range of materials with tunable properties. This technical guide explores the potential applications of this compound-based materials, focusing on three key areas: high-performance polymers, biocompatible hydrogels for regenerative medicine, and porous metal-organic frameworks (MOFs) for catalysis and separation. This document provides an in-depth overview of the synthesis, properties, and potential applications of these materials, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

I. This compound-Based Polymers

Fumaramides, particularly N,N,N′,N′-tetra-alkylfumaramides, can undergo radical polymerization to yield high molecular weight polymers. The bulky substituents on the nitrogen atoms influence the polymer chain's flexibility, leading to the formation of semi-flexible or rigid polymers with a substituted polymethylene structure. These characteristics suggest potential applications in areas requiring high thermal stability and mechanical strength.

Quantitative Data:

Currently, specific quantitative data on the mechanical and thermal properties of poly(N,N,N′,N′-tetra-alkylthis compound)s are not extensively available in the public domain. The following table provides an estimated range of properties based on structurally similar polyamides and vinyl polymers.

PropertyEstimated Value/RangeNotes
Mechanical Properties
Tensile Modulus (GPa)1 - 5Dependent on the specific alkyl substituents and polymer processing conditions.
Tensile Strength (MPa)40 - 100Can be influenced by the degree of crystallinity and molecular weight.
Elongation at Break (%)2 - 20Typically lower for more rigid polymer backbones.
Thermal Properties
Glass Transition (Tg) (°C)150 - 250Higher Tg is expected for polymers with rigid backbones and bulky side groups, contributing to better thermal stability.
Decomposition Temp (°C)> 350The amide linkages and polymethylene backbone generally offer good thermal resistance.
Experimental Protocols:

Radical Polymerization of N,N,N′,N′-tetra-alkylfumaramides (General Protocol)

  • Monomer Synthesis: Synthesize the N,N,N′,N′-tetra-alkylthis compound monomer by reacting fumaryl (B14642384) chloride with the corresponding secondary amine.

  • Purification: Purify the monomer by recrystallization or column chromatography to remove any impurities that could inhibit polymerization.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified this compound monomer in an appropriate anhydrous solvent (e.g., toluene, DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Initiator Addition: Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to the solution. The initiator concentration will typically be in the range of 0.1-1 mol% with respect to the monomer.

  • Polymerization: Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN) and stir for a predetermined time (e.g., 12-24 hours).

  • Polymer Isolation: After the polymerization is complete, cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol, hexane).

  • Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent to remove unreacted monomer and initiator residues, and dry it under vacuum at an elevated temperature.

Visualization:

G Radical Polymerization of this compound cluster_synthesis Monomer Synthesis & Purification cluster_polymerization Polymerization cluster_isolation Polymer Isolation & Purification fumaryl_chloride Fumaryl Chloride fumaramide_monomer This compound Monomer fumaryl_chloride->fumaramide_monomer secondary_amine Secondary Amine secondary_amine->fumaramide_monomer purification Purification fumaramide_monomer->purification reaction_setup Reaction Setup (in inert atmosphere) purification->reaction_setup initiator_addition Initiator Addition reaction_setup->initiator_addition heating_stirring Heating & Stirring initiator_addition->heating_stirring precipitation Precipitation heating_stirring->precipitation filtration_washing Filtration & Washing precipitation->filtration_washing drying Drying filtration_washing->drying Poly(this compound) Poly(this compound) drying->Poly(this compound)

Caption: Workflow for the synthesis of poly(this compound).

II. Fumarate-Based Hydrogels

Fumarate-based hydrogels, particularly those derived from oligo(poly(ethylene glycol) fumarate) (OPF), are highly promising for applications in regenerative medicine and tissue engineering. These synthetic polymers offer tunable physical, mechanical, and degradation properties. Their biocompatibility and biodegradability make them excellent candidates for cell and drug delivery scaffolds.

Quantitative Data:
PropertyOPF with PEG 1kDaOPF with PEG 3kDaOPF with PEG 10kDaOPF with PEG 35kDaSource(s)
Swelling Properties
Equilibrium Swelling Ratio12.7 ± 0.313.0 ± 0.413.9 ± 0.215.1 ± 0.3[1]
Mechanical Properties
Compressive Modulus (kPa)----
Tensile Modulus (kPa)----
Elongation at Break (%)----

Note: Specific mechanical property data for these exact formulations were not available in the searched literature.

Experimental Protocols:

Synthesis of Oligo(poly(ethylene glycol) Fumarate) (OPF) [1][2][3][4]

  • Drying of Reagents: Dry dichloromethane (B109758) (DCM) by distillation over calcium hydride. Dry poly(ethylene glycol) (PEG) by azeotropic distillation with toluene.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve the dried PEG in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Addition of Reactants: Slowly and simultaneously add fumaryl chloride and triethylamine (B128534) (TEA) dissolved in anhydrous DCM to the PEG solution via separate dropping funnels over a period of 1-2 hours with constant stirring. Maintain the reaction temperature at 0°C.

  • Reaction: Allow the reaction to proceed at room temperature for 24-48 hours under a nitrogen atmosphere.

  • Filtration: Filter the reaction mixture to remove the triethylammonium (B8662869) chloride salt precipitate.

  • Purification: Concentrate the filtrate by rotary evaporation. Precipitate the OPF polymer by adding the concentrated solution to cold diethyl ether.

  • Drying: Collect the precipitated OPF and dry it under vacuum at room temperature.

Fabrication of OPF Hydrogels [1][2][3][4]

  • Preparation of Polymer Solution: Dissolve the synthesized OPF in a suitable solvent (e.g., phosphate-buffered saline).

  • Addition of Initiator: Add a photoinitiator (e.g., Irgacure 2959) for UV crosslinking or a redox initiator system (e.g., ammonium (B1175870) persulfate and ascorbic acid) for chemical crosslinking.

  • Crosslinking: Transfer the polymer solution into a mold and expose it to UV light or allow the chemical crosslinking to proceed at room temperature or 37°C.

  • Swelling and Sterilization: Swell the resulting hydrogel in a suitable buffer and sterilize it using an appropriate method (e.g., ethylene (B1197577) oxide or gamma irradiation) for biological applications.

Visualization:

G OPF Hydrogel Synthesis Workflow cluster_opf_synthesis OPF Synthesis cluster_hydrogel_fabrication Hydrogel Fabrication drying Drying of PEG & DCM reaction_setup Reaction Setup (PEG in DCM at 0°C) drying->reaction_setup reactant_addition Dropwise Addition of Fumaryl Chloride & TEA reaction_setup->reactant_addition reaction Reaction at RT reactant_addition->reaction filtration Filtration reaction->filtration purification Precipitation & Washing filtration->purification drying_opf Drying of OPF purification->drying_opf polymer_solution OPF Solution Preparation drying_opf->polymer_solution initiator_addition Initiator Addition polymer_solution->initiator_addition crosslinking Crosslinking (UV or Chemical) initiator_addition->crosslinking swelling_sterilization Swelling & Sterilization crosslinking->swelling_sterilization OPF Hydrogel OPF Hydrogel swelling_sterilization->OPF Hydrogel

Caption: Workflow for the synthesis of OPF hydrogels.

III. Fumarate-Based Metal-Organic Frameworks (MOFs)

Fumarate is an effective organic linker for the synthesis of highly stable and porous metal-organic frameworks (MOFs). Zirconium-fumarate MOF (MOF-801) is a prominent example, exhibiting exceptional thermal and chemical stability. These properties make it a suitable candidate for applications such as gas separation, catalysis, and drug delivery.

Quantitative Data:
PropertyZr-Fumarate MOF (MOF-801)Source(s)
Textural Properties
BET Surface Area (m²/g)205.49[5][6]
Pore Volume (cm³/g)-
Average Pore Diameter (nm)2.12[5][6]
Thermal Properties
Decomposition Temp (°C)> 300[5][6]
Experimental Protocols:

Synthesis of Zr-Fumarate MOF (MOF-801) [5][6][7][8]

  • Preparation of Precursor Solution: In a typical synthesis, dissolve fumaric acid in N,N-dimethylformamide (DMF).

  • Addition of Metal Salt: To the stirred solution of fumaric acid, add zirconium(IV) chloride (ZrCl₄).

  • Solvothermal Reaction: Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave. Heat the autoclave at 120°C for 24 hours.

  • Cooling and Collection: Allow the autoclave to cool down to room temperature naturally. Collect the white solid product by filtration.

  • Washing: Wash the product several times with DMF and then with ethanol (B145695) to remove any unreacted starting materials.

  • Drying: Dry the final product in an oven at 70°C for 24 hours.

Visualization:

G MOF-801 Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification precursor_solution Prepare Fumaric Acid Solution in DMF metal_addition Add ZrCl₄ to Solution precursor_solution->metal_addition solvothermal_reaction Solvothermal Reaction (120°C, 24h) metal_addition->solvothermal_reaction cooling_collection Cooling & Filtration solvothermal_reaction->cooling_collection washing Washing with DMF & Ethanol cooling_collection->washing drying Drying at 70°C washing->drying Zr-Fumarate MOF (MOF-801) Zr-Fumarate MOF (MOF-801) drying->Zr-Fumarate MOF (MOF-801)

Caption: Workflow for the synthesis of MOF-801.

Conclusion

This compound and its derivatives represent a highly versatile platform for the development of advanced materials. The ability to form robust polymers, biocompatible hydrogels, and stable metal-organic frameworks opens up a wide array of potential applications in diverse fields, from industrial materials to biomedical engineering. While research into this compound-based polymers is still in its early stages, the well-established potential of fumarate-based hydrogels and MOFs highlights the significant promise of this class of materials. Further research into the structure-property relationships of this compound polymers is warranted to fully unlock their potential.

References

Introduction: The Significance of Fumaramide in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core role of fumaramide in supramolecular chemistry, designed for researchers, scientists, and drug development professionals.

This compound, a derivative of fumaric acid, has emerged as a cornerstone building block in the field of supramolecular chemistry. Its rigid, planar structure, combined with the presence of two amide functionalities, makes it an exceptional candidate for constructing ordered, non-covalent assemblies. The amide groups are pivotal, acting as both hydrogen bond donors (N-H) and acceptors (C=O), facilitating the formation of robust and directional intermolecular hydrogen bonds.[1][2] These interactions are the primary driving force behind the self-assembly of this compound units into higher-order structures such as one-dimensional nanofibers, which can further entangle to form extensive three-dimensional networks characteristic of supramolecular gels.[3]

The trans-configuration of the central double bond in this compound ensures a linear and predictable geometry, which is crucial for creating well-defined supramolecular polymers and architectures. Furthermore, this double bond is photoisomerizable; upon irradiation with UV light, it can convert to the cis-isomer (maleamide), altering the molecule's geometry and disrupting the hydrogen-bonding patterns that sustain the supramolecular assembly.[1] This photoresponsive behavior allows for external control over the material's properties, opening avenues for the development of "smart" materials.[1][4]

This guide provides a comprehensive overview of the fundamental principles governing this compound self-assembly, quantitative data on their material properties, detailed experimental protocols for their synthesis and characterization, and their applications in advanced fields such as drug delivery and tissue engineering.

Core Principles of this compound Self-Assembly

The construction of complex supramolecular architectures from this compound building blocks is governed by a combination of non-covalent interactions.

  • Hydrogen Bonding : The most critical interaction is the hydrogen bond between the amide groups (CONH).[1] These bonds are highly directional and specific, leading to the formation of predictable, repeating patterns.[5] The N-H proton of one amide group interacts with the carbonyl oxygen of an adjacent molecule, creating extended chains or tapes.[2] This cooperative hydrogen bonding is the primary driver for the self-assembly into fibrillar networks.[3][6]

  • π-π Stacking : The electron-rich aromatic rings often incorporated into this compound derivatives can interact through π-π stacking, which helps to stabilize the self-assembled structures, particularly in the formation of supramolecular polymers.[3]

  • Van der Waals Forces : These weaker, non-specific forces, especially from alkyl chains attached to the this compound core, contribute to the overall stability of the assembled state and influence the solubility and packing of the molecules.[3]

  • Solvophobic Effects : In aqueous or polar environments, the hydrophobic components of the this compound derivatives tend to aggregate to minimize contact with the solvent, further promoting self-assembly.[7]

The interplay of these forces leads to a hierarchical self-assembly process, beginning with the formation of 1D hydrogen-bonded chains, which then associate into nanofibers, and finally entangle to form a macroscopic gel network.

Caption: Hierarchical assembly from monomers to a gel network.

Quantitative Data on this compound-Based Systems

The performance of this compound-based materials is quantified by several key parameters, including their gelation ability, mechanical strength, and drug release characteristics.

Table 1: Gelation Properties of this compound Derivatives
This compound DerivativeSolventMinimum Gelation Concentration (MGC) (wt%/vol)Thermal Stability (Tgel °C)
Bis(leucine vinyl ester)this compoundDMF/H₂ONot specifiedPolymer network stable after formation[3]
Bis(valine vinyl ester)this compoundVarious Organic SolventsGelator at low concentrations[3]Not specified
DBS-SCH₃ (sorbitol-based)MPG/Water<0.1Improves with water content[8]
DBS-OCH₃ (sorbitol-based)MPG/Water~1.0Improves with water content[8]

Note: Data for specific this compound derivatives is often embedded in broader studies on gelators. DBS derivatives are included for comparison as well-characterized low-molecular-weight gelators.

Table 2: Mechanical and Physicochemical Properties of Fumarate-Based Polymer Networks
Polymer SystemStateYoung's Modulus (GPa)Key Application
FAME-functionalized PDLLA / 30 wt% NVPDry1.5Tissue Engineering[9][10]
FAME-functionalized PDLLA / 50 wt% NVPDry2.1Tissue Engineering[9][10]
FAME-functionalized PDLLA / 30 wt% NVPWet (in water)0.8Tissue Engineering[9][10]
FAME-functionalized PDLLA / 50 wt% NVPWet (in water)0.2Tissue Engineering[9][10]
Amidinium-carboxylate gelN/AG' = 1.6 MPaSupramolecular Polymer Gels[11]

PDLLA: Poly(D,L-lactide), FAME: Fumaric acid monoethyl ester, NVP: N-vinyl-2-pyrrolidone, G': Storage Modulus

Table 3: Drug Release from Fumarate-Based Matrices
DrugPolymer MatrixRelease Duration (days)Release Modality
Acetazolamide (AZ)Photocrosslinked PPF/PVP~210Diffusion and Bulk Erosion[12]
Dichlorphenamide (DP)Photocrosslinked PPF/PVP~270Diffusion and Bulk Erosion[12]
Timolol Maleate (TM)Photocrosslinked PPF/PVP~250Diffusion and Bulk Erosion[12]

PPF: Poly(propylene fumarate), PVP: Poly(N-vinyl pyrrolidone)

Applications in Research and Drug Development

The unique properties of this compound-based supramolecular systems make them highly valuable in several advanced applications.

Drug Delivery

Supramolecular gels and polymers derived from fumarates serve as excellent matrices for the controlled release of therapeutic agents.[13][14] The entangled fibrillar network of a gel can physically entrap drug molecules, releasing them slowly as the matrix degrades or swells.[12] Fumarate-based polymers like poly(propylene fumarate) (PPF) can be photocrosslinked to form biodegradable implants that provide sustained, long-term drug delivery for ophthalmic applications, releasing drugs over periods of more than 200 days.[12]

Tissue Engineering

Fumarate-based polymers are widely used to create scaffolds for tissue engineering.[9][10][15] These materials are often biocompatible and biodegradable, providing a temporary structure that supports cell adhesion, proliferation, and differentiation.[16] Oligo(poly(ethylene glycol)fumarate) (OPF) hydrogels, for instance, can be fabricated into porous foams that serve as "off-the-shelf" scaffolds for cartilage repair.[15] Their mechanical properties can be tuned by altering the formulation, making them suitable for different tissue types.[9][10]

Photoresponsive Materials

The ability of the this compound double bond to undergo trans-cis photoisomerization is a key feature for creating smart, stimuli-responsive materials.[1][4] This isomerization event changes the molecular geometry from linear (trans) to bent (cis), which disrupts the regular hydrogen bonding responsible for self-assembly. This can trigger a gel-to-sol transition or cause the shuttling of a macrocycle in a rotaxane-based molecular machine.[1] This principle is fundamental for developing light-controlled switches, sensors, and actuators.[17]

G cluster_0 This compound-Based Rotaxane Photoswitch Trans_State Trans-Fumaramide Station (Planar, Strong H-Bonding) Cis_State Cis-Maleamide Station (Bent, Weak H-Bonding) Trans_State->Cis_State UV Light (λ₁) Macrocycle_Bound Macrocycle Bound Trans_State->Macrocycle_Bound Cis_State->Trans_State Visible Light (λ₂) or Heat Macrocycle_Shuttles Macrocycle Shuttles to Second Station Cis_State->Macrocycle_Shuttles Binding Disrupted

Caption: Photo-control of a rotaxane via this compound isomerization.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of this compound-based supramolecular materials.

Synthesis of Bis(amino acid vinyl ester)this compound

This protocol is a general representation for synthesizing this compound-based gelators.

  • Preparation of Fumaroyl Chloride : Add oxalyl chloride dropwise to a solution of fumaric acid in an anhydrous solvent (e.g., dichloromethane) with a catalytic amount of DMF at 0 °C. Stir the reaction mixture at room temperature for several hours until the evolution of gas ceases. Remove the solvent under reduced pressure to obtain fumaroyl chloride.

  • Esterification : Dissolve the desired amino acid vinyl ester hydrochloride in an anhydrous solvent (e.g., THF). Cool the solution to 0 °C and add a base (e.g., triethylamine) dropwise to neutralize the hydrochloride.

  • Coupling Reaction : Add a solution of fumaroyl chloride in the same anhydrous solvent dropwise to the amino acid vinyl ester solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Purification : Filter the reaction mixture to remove any precipitate (e.g., triethylamine (B128534) hydrochloride). Wash the filtrate with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol for Supramolecular Gel Formation and Characterization

G cluster_workflow Workflow for Gel Formation and Analysis A 1. Dissolution Weigh this compound derivative and add solvent. B 2. Heating Heat the mixture until the solid dissolves completely (e.g., using a heat gun or water bath). A->B C 3. Cooling & Gelation Allow the solution to cool to room temperature. Observe for gel formation (stable to inversion). B->C D 4. Characterization C->D E Morphology (SEM/TEM) Analyze fiber network structure. D->E F Spectroscopy (FTIR/NMR) Confirm H-bonding interactions. D->F G Rheology Measure mechanical properties (G', G''). D->G

Caption: Standard workflow for preparing and testing a supramolecular gel.

Detailed Steps:

  • Gel Formation : Place a weighed amount of the this compound gelator into a vial. Add a specific volume of the desired solvent. Heat the mixture until the solid fully dissolves, creating a clear solution (sol state). Allow the vial to cool undisturbed to room temperature. Gelation is confirmed if the material forms a solid-like mass that does not flow when the vial is inverted.[3][18]

  • Characterization - FTIR Spectroscopy : To confirm the role of hydrogen bonding, acquire FTIR spectra of the this compound derivative in its solid state, in a dilute solution (non-gelled), and in the gel state. A shift in the N-H stretching and C=O stretching frequencies to lower wavenumbers in the gel state indicates the formation of hydrogen bonds.[1][3]

  • Characterization - Scanning Electron Microscopy (SEM) : To visualize the gel network, a small portion of the gel is freeze-dried or critical-point dried to remove the solvent while preserving the structure. The dried sample (xerogel) is then mounted on an SEM stub, sputter-coated with a conductive metal (e.g., gold), and imaged to reveal the entangled nanofibrillar morphology.[1][19]

  • Characterization - Rheology : To measure the mechanical strength, oscillatory rheology is performed. The gel is placed between the parallel plates of a rheometer. A frequency or strain sweep is conducted to determine the storage modulus (G') and loss modulus (G''). For a true gel, G' should be significantly larger than G'' and relatively independent of frequency.[8][11]

Conclusion and Future Outlook

This compound has proven to be an exceptionally versatile and reliable motif in supramolecular chemistry. Its predictable self-assembly, driven primarily by strong, directional hydrogen bonds, allows for the rational design of a wide array of functional materials, from robust supramolecular gels to intricate molecular machines.[3][20] The inherent photoresponsiveness of the fumarate (B1241708) double bond adds a layer of dynamic control, positioning these systems at the forefront of smart materials research.[1]

For professionals in drug development and tissue engineering, fumarate-based polymers offer a platform for creating biocompatible and biodegradable materials with tunable mechanical properties and controlled release profiles.[12][15] Future research will likely focus on creating more complex, multi-component systems with integrated functionalities, such as gels that can respond to multiple stimuli (e.g., light and pH) or scaffolds that actively guide cell behavior through incorporated bioactive signals. The continued exploration of this compound and its derivatives will undoubtedly lead to new innovations in materials science and medicine.

References

A Technical Guide to the Discovery and Synthesis of Fumaramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of fumaramide synthesis. It details the evolution of synthetic methodologies, from foundational chemical principles to advanced contemporary techniques. The document includes structured data, detailed experimental protocols, and process diagrams to serve as an in-depth resource for professionals in the chemical and pharmaceutical sciences.

Introduction: The this compound Core

This compound, the diamide (B1670390) of fumaric acid, is a simple yet significant molecule characterized by a central carbon-carbon double bond in a trans configuration. Its structure is (E)-but-2-enediamide.[1] The amide functional group is one of the most fundamental and prevalent linkages in nature and synthetic chemistry, forming the backbone of proteins and finding extensive use in the synthesis of plastics, agrochemicals, and a vast array of pharmaceuticals.[2][3]

The journey of this compound synthesis has mirrored the broader evolution of amide bond formation in organic chemistry. Early methods relied on direct, often harsh, thermal reactions, while modern approaches employ sophisticated reagents and strategies to achieve high yields, purity, and functional group tolerance, enabling the creation of complex derivatives for specialized applications.

Historical and Foundational Synthetic Approaches

The earliest and most fundamental methods for synthesizing this compound stem from classic reactions for amide bond formation.

Direct Amination of Fumaric Acid

One of the most straightforward conceptual routes involves the reaction of a carboxylic acid with ammonia (B1221849).[4] In this method, fumaric acid is first treated with an excess of ammonium (B1175870) carbonate to form the ammonium salt, ammonium fumarate. This salt, when heated, undergoes thermal dehydration to yield this compound and water. The excess carboxylic acid helps to shift the equilibrium away from hydrolysis of the amide product.[4]

This thermal dehydration method, while direct, often requires high temperatures and can be limited in scope, particularly for more complex or heat-sensitive molecules.

The Acyl Halide Route

A more versatile and widely used classical method is the reaction of an acyl chloride with an amine, often referred to as the Schotten-Baumann reaction.[5][] This is a two-step process:

  • Preparation of Fumaryl (B14642384) Chloride: Fumaric acid is converted to its more reactive diacyl chloride, fumaryl chloride. This is typically achieved by reacting fumaric acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[]

  • Amination: The resulting fumaryl chloride readily reacts with ammonia or with primary and secondary amines to form the corresponding this compound. The reaction is often vigorous and exothermic.[] A key consideration is that this reaction produces hydrochloric acid (HCl) as a byproduct. To prevent the protonation of the amine reactant, a base (such as a tertiary amine like triethylamine (B128534) or an aqueous base) is typically added to neutralize the acid.[7]

This acyl halide pathway became a cornerstone for producing simple and N-substituted fumaramides due to its reliability and high yields.

Modern Synthetic Methodologies

Contemporary organic synthesis has introduced a variety of milder and more selective methods for amide bond formation, which have been successfully applied to the synthesis of complex this compound derivatives.

Peptide Coupling Reagents

Drawing from the field of peptide synthesis, a vast array of coupling reagents has been developed to facilitate amide bond formation directly from carboxylic acids and amines under mild conditions, avoiding the need to first prepare an acyl chloride.[8] These reagents activate the carboxylic acid group, making it highly susceptible to nucleophilic attack by an amine.

Common classes of coupling agents include:

  • Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][] To improve yields and minimize side reactions like racemization, additives such as 1-hydroxy-benzotriazole (HOBt) are often included.[5]

  • Uronium Salts: Reagents such as HATU, HBTU, and HCTU are highly efficient activating agents that generate activated esters, leading to rapid and clean amide bond formation.[]

  • Boron-Based Reagents: Borate esters, such as B(OCH₂CF₃)₃, have been shown to be effective reagents for direct amidation, applicable to a wide range of substrates under simple reaction conditions.[3]

Synthesis of N,N'-Disubstituted Fumaramides

A common modern application is the synthesis of symmetrically N,N'-disubstituted fumaramides, which are valuable as monomers for polyamides and as building blocks in medicinal chemistry.[2][9] A typical procedure involves dissolving a primary amine in a suitable solvent (e.g., CH₂Cl₂) and adding fumaryl chloride dropwise. The resulting this compound product often precipitates from the reaction mixture and can be purified by simple filtration and crystallization.[2]

Advanced Synthesis: Interlocked Fumaramides for Supramolecular Chemistry

Fumaramides have become key components in the construction of mechanically interlocked molecules, such as rotaxanes. In these systems, a this compound-containing linear molecule (the "thread") is passed through a macrocyclic molecule (the "ring"). The synthesis of these complex architectures relies on a templated reaction where the components self-assemble before the final bond is formed.

For example, N,N'-dibenzylthis compound[4]rotaxanes have been prepared through a five-component reaction involving a this compound template, p-xylylenediamine, and a diacyl chloride in the presence of a base.[10] These interlocked fumaramides have been utilized in the diastereoselective synthesis of β-lactams through a base-promoted cyclization, demonstrating a sophisticated application of this compound chemistry.[10][11]

Quantitative Data Summary

The following tables summarize quantitative data from key synthetic methods for fumaramides and their derivatives.

Table 1: Synthesis of N,N'-Disubstituted Fumaramides via Fumaryl Chloride (Data derived from Yılmaz Ö, et al., 2020)[2]

ProductAmine ReactantYield (%)Melting Point (°C)
N1,N4-bis(3-(trifluoromethyl)phenyl)this compound3-(Trifluoromethyl)anilineNot Specified302-303
N1,N4-bis(2-cyanophenyl)this compound2-Amino-benzonitrileNot Specified338-339
N1,N4-bis(4-bromophenyl)this compound4-BromoanilineNot Specified>350
N1,N4-bis(p-tolyl)this compoundp-ToluidineNot Specified320-321

Table 2: Synthesis of this compound-based[4]Rotaxanes (Data derived from L. Al-Mekhlafi, et al., 2021)[10]

Rotaxane ProductDiacyl ChlorideYield (%)
1d 4-Nitroisophthaloyl dichloride47
1e Isophthaloyl dichloride35
1f 4-Bromoisophthaloyl dichloride40
1g 4-Methoxyisophthaloyl dichloride29
1h Pyridine-2,6-dicarbonyl dichloride31
1i Adamantane-1,3-dicarbonyl dichloride12

Table 3: Miscellaneous this compound Syntheses

ProductMethodYield (%)Reference
N,N'-dimethylthis compoundReaction with 25% methylamine (B109427) water solution90[12]

Detailed Experimental Protocols

Protocol 1: General Synthesis of N,N'-Disubstituted Fumaramides from Fumaryl Chloride

(Adapted from Yılmaz Ö, et al., 2020)[2]

  • Reactant Preparation: Dissolve the primary amine (10.0 mmol) in 10 mL of dichloromethane (B109758) (CH₂Cl₂).

  • Reaction: Add fumaryl chloride (5.0 mmol) dropwise to the stirred amine solution at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are completely consumed.

  • Isolation: Upon completion, the precipitated product is collected by filtration.

  • Purification: The crude product is purified by crystallization from methanol (B129727) to yield the pure N,N'-disubstituted this compound.

  • Characterization: The final product is characterized by ¹H-NMR, ¹³C-NMR, FT-IR, and GC-MS spectroscopic techniques.

Protocol 2: Synthesis of N,N-dibenzylthis compound[4]rotaxanes

(Adapted from L. Al-Mekhlafi, et al., 2021)[10]

  • Reactant Preparation: Prepare a solution of the N,N'-dibenzyl-N′,N′-dibutylthis compound template (T1a), p-xylylenediamine, and the appropriate diacyl chloride in chloroform (B151607) (CHCl₃).

  • Reaction: Add triethylamine (Et₃N) to the solution to initiate the five-component reaction.

  • Conditions: Stir the reaction mixture at 25 °C for 4 hours.

  • Isolation and Purification: Isolate and purify the resulting[4]rotaxane product using standard chromatographic techniques. Yields typically range from 12% to 47%, depending on the diacyl chloride used.

Protocol 3: CsOH-Promoted Cyclization of Interlocked Fumaramides

(Adapted from L. Al-Mekhlafi, et al., 2021)[10][11]

  • Reactant Preparation: Prepare a 25 mM solution of the this compound[4]rotaxane in dimethylformamide (DMF).

  • Reaction: Add one equivalent of cesium hydroxide (B78521) (CsOH) to the solution.

  • Conditions: Stir the reaction mixture at 25 °C for 12 hours.

  • Outcome: The this compound within the rotaxane undergoes cyclization to form an interlocked β-lactam as a single diastereoisomer. In some cases, competitive dethreading of the starting rotaxane may occur.[10]

Mandatory Visualizations

The following diagrams illustrate key synthetic workflows and reaction pathways related to this compound synthesis.

G General Synthetic Pathways to Fumaramides FumaricAcid Fumaric Acid FumarylChloride Fumaryl Chloride FumaricAcid->FumarylChloride + SOCl2 AmmoniumFumarate Ammonium Fumarate Salt FumaricAcid->AmmoniumFumarate + NH4OH Substthis compound N,N'-Disubstituted this compound FumaricAcid->Substthis compound + R-NH2 / R2NH + Coupling Reagent (e.g., EDC, HATU) This compound This compound FumarylChloride->this compound + NH3 FumarylChloride->Substthis compound + R-NH2 / R2NH + Base AmmoniumFumarate->this compound Heat (-H2O)

Caption: Overview of primary synthetic routes to this compound and its derivatives.

G Workflow: Synthesis of N,N'-Disubstituted Fumaramides cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Isolation & Purification Amine Dissolve Primary Amine in CH2Cl2 Addition Add Fumaryl Chloride dropwise to Amine Solution Amine->Addition FumarylCl Fumaryl Chloride FumarylCl->Addition TLC Monitor by TLC Addition->TLC Filter Filter Precipitate TLC->Filter Crystallize Crystallize from Methanol Filter->Crystallize FinalProduct Pure Product Crystallize->FinalProduct

Caption: Experimental workflow for synthesis of N,N'-disubstituted fumaramides.

G Pathway: Cyclization of Interlocked this compound Rotaxane This compound [2]Rotaxane AmideDeprotonation Macrocycle Amide Deprotonation Rotaxane->AmideDeprotonation BenzylDeprotonation N-benzyl Deprotonation (Rate-Determining Step) Rotaxane->BenzylDeprotonation Amidate Macrocycle Amidate (Internal Base) AmideDeprotonation->Amidate Amidate->BenzylDeprotonation Cyclization Intramolecular Cyclization BenzylDeprotonation->Cyclization Lactam Interlocked β-Lactam Cyclization->Lactam Base CsOH (External Base) Base->AmideDeprotonation

Caption: Key steps in the base-promoted cyclization of this compound rotaxanes.

References

Theoretical Insights into the Reactivity of Fumaramide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the reactivity of fumaramide, a key structural motif in various chemical and biological systems. Understanding the intrinsic reactivity of the this compound core is crucial for its application in materials science, and particularly in drug development, where it can act as a covalent modifier or a dynamic structural element. This document summarizes key computational findings on its reaction mechanisms, thermodynamics, and kinetics, offering a foundational understanding for researchers in the field.

Core Reactivity of the this compound Moiety

This compound possesses two primary sites of reactivity: the electron-deficient carbon-carbon double bond and the amide functionalities. Theoretical studies have predominantly focused on the interplay between these two centers, particularly in intramolecular reactions and photochemical responses.

Intramolecular Cyclization: Aza-Michael Addition versus Proton Abstraction

A significant area of theoretical investigation has been the base-promoted cyclization of interlocked fumaramides to form β-lactams. Computational studies have been instrumental in elucidating the mechanistic pathways of this transformation. A detailed mechanistic study involving a this compound[1]rotaxane model revealed two plausible pathways: an intramolecular aza-Michael addition (Path B) and a route involving proton abstraction followed by cyclization (Path A).

Computational Protocol: The mechanistic pathways were investigated using Density Functional Theory (DFT). Geometries of all stationary points (reactants, intermediates, transition states, and products) were optimized using the wB97X-D functional with the def2-SVP basis set. To refine the energies, single-point calculations were performed at the SMD(DMF)/DLPNO-CCSD(T)/ma-def2-SVP level of theory. This high-level computational approach provides reliable Gibbs free energy values in a simulated solvent environment (dimethylformamide).

Key Findings: DFT calculations demonstrated that the pathway involving initial proton abstraction from the benzylic position of the thread (Path A) is kinetically favored over the direct intramolecular aza-Michael addition (Path B). The transition state for the proton abstraction (TS1-A) was found to be significantly lower in energy than the transition state for the aza-Michael addition (TS1-B).

SpeciesRelative Gibbs Free Energy (kJ mol⁻¹)
Amide (deprotonated) INT00.0
Carbanion INT1-A+37.8
Enolate Anion INT1-B+39.5
Transition State TS1-A Lower Energy
Transition State TS1-B Higher Energy (+29.5 kJ mol⁻¹ relative to TS1-A)
Enolate trans-INT2+5.3
Enolate cis-INT2+12.6

Table 1: Calculated relative Gibbs free energies for the intermediates in the base-promoted cyclization of an interlocked this compound.

The computational results indicate that the rate-determining step is the deprotonation of the N-benzyl group by the amidate formed on the macrocycle. This highlights the crucial role of the surrounding molecular architecture in dictating the reaction pathway.

G cluster_main Base-Promoted Cyclization of this compound cluster_path_a Path A (Favored) cluster_path_b Path B (Disfavored) R This compound [2]rotaxane Base CsOH INT0 Amidate INT0 Base->INT0 Deprotonation TS1A TS1-A INT0->TS1A Proton Abstraction TS1B TS1-B INT0->TS1B Aza-Michael Addition INT1A Carbanion INT1-A TS2_trans TS2_trans INT1A->TS2_trans trans-TS2 TS2_cis TS2_cis INT1A->TS2_cis cis-TS2 TS1A->INT1A INT2_trans trans-Enolate INT2 P_trans trans-β-lactam INT2_trans->P_trans INT2_cis cis-Enolate INT2 P_cis cis-β-lactam INT2_cis->P_cis TS2_trans->INT2_trans TS2_cis->INT2_cis INT1B Enolate INT1-B TS1B->INT1B

Figure 1: Competing pathways in this compound cyclization.
Photochemical Reactivity: Cis-Trans Isomerization

Fumaramides are photoactive molecules that can undergo cis-trans isomerization upon irradiation. This property is of significant interest for the development of molecular switches and motors. Theoretical studies have provided a detailed picture of the electronic excited states and deactivation pathways that govern this process.

Computational Protocol: The photoisomerization mechanism was investigated using high-level multiconfigurational methods. The electronic structures of the ground and excited states were calculated using the complete active space self-consistent field (CASSCF) method, with dynamic electron correlation effects included via second-order perturbation theory (CASPT2). This approach is well-suited for describing the complex electronic rearrangements that occur during photochemical reactions.

Key Findings: Computational studies have revealed a complex network of competing deactivation channels for photoexcited this compound. The isomerization process involves transitions between singlet and triplet excited states. Key findings include:

  • Non-Kasha Rule Behavior: The singlet photochemistry appears to deviate from Kasha's rule, with deactivation occurring from higher-energy excited states.

  • Intersystem Crossing: Ultrafast intersystem crossing (ISC) from the singlet to the triplet manifold, facilitated by twisted molecular geometries, plays a crucial role in enhancing the efficiency of photoisomerization.

G cluster_photo Photochemical Isomerization of this compound S0_trans S0 (trans) S1_trans S1 (trans) S0_trans->S1_trans hν (Excitation) T1 T1 (twisted) S1_trans->T1 Intersystem Crossing (ISC) CI Conical Intersection S1_trans->CI Relaxation S0_cis S0 (cis) T1->S0_trans ISC T1->S0_cis ISC CI->S0_trans Ground State Recovery CI->S0_cis Isomerization G cluster_michael General Michael Addition Workflow Start Start: Mix this compound and Nucleophile Reaction Reaction Progress Monitoring (e.g., NMR, UV-Vis) Start->Reaction Data Collect Concentration vs. Time Data Reaction->Data Analysis Kinetic Analysis (e.g., Plot ln[this compound] vs. Time) Data->Analysis Result Determine Rate Constant (k) Analysis->Result

References

Spectroscopic Profile of Fumaramide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for fumaramide (C₄H₆N₂O₂), a molecule of interest in various chemical and pharmaceutical research domains. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in drug development and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. The symmetry of the this compound molecule is clearly reflected in its simple NMR spectra.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by two distinct signals, corresponding to the vinyl and amide protons. In the commonly used solvent dimethyl sulfoxide-d₆ (DMSO-d₆), the chemical shifts are observed as singlets due to the symmetrical nature of the molecule.

Proton Type Chemical Shift (δ) in DMSO-d₆ (ppm) Multiplicity Integration
Amide (-NH₂)~7.31 - 8.34Singlet4H
Vinylic (=CH)~6.78 - 6.79Singlet2H

Note: Chemical shifts can vary slightly depending on the concentration and purity of the sample, as well as the specific spectrometer used.

¹³C NMR Data

The carbon-13 NMR spectrum of this compound is also straightforward, displaying two signals that correspond to the carbonyl carbons and the vinylic carbons.

Carbon Type Chemical Shift (δ) in DMSO-d₆ (ppm)
Carbonyl (C=O)~163.4
Vinylic (=CH)~132.1

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in this compound. The spectrum is dominated by absorptions corresponding to the N-H and C=O stretching vibrations of the amide groups, as well as the C=C stretch of the alkene.

Vibrational Mode Frequency (cm⁻¹) Intensity
N-H Stretch~3286Strong, Broad
C-H Stretch (vinylic)~3070Medium
C=O Stretch (Amide I)~1632Strong
N-H Bend (Amide II)~1545Strong
C=C Stretch~1457Medium
C-N Stretch~1343Medium
C-H Bend (out-of-plane)~991Strong

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain insight into its fragmentation pattern upon ionization. The electron ionization (EI) mass spectrum shows a clear molecular ion peak and several characteristic fragment ions.

m/z Relative Intensity (%) Assignment
114~29-41[M]⁺ (Molecular Ion)
98~41[M - NH₂]⁺
70~92[M - CONH₂]⁺ or [C₃H₂NO]⁺
44100[CONH₂]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Researchers should adapt these methods based on the specific instrumentation available.

NMR Spectroscopy (¹H and ¹³C)

A standard protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure the sample is fully dissolved.

  • NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation : The data presented were typically acquired on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds to ensure quantitative accuracy for all carbon environments.

    • A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Processing : Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm and the ¹³C spectrum to the solvent peak at 39.52 ppm.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a convenient method for obtaining the infrared spectrum of solid this compound:

  • Background Spectrum : Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application : Place a small amount of powdered this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application : Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition : Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.

  • Cleaning : After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile compound like this compound, GC-MS with electron ionization is a standard analytical method:

  • Sample Preparation : Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as methanol (B129727) or ethyl acetate.

  • GC Conditions :

    • Injector : Use a split/splitless injector, typically in split mode with a high split ratio (e.g., 50:1), at a temperature of 250 °C.

    • Column : A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase) is suitable.

    • Oven Program : Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C and hold for several minutes.

    • Carrier Gas : Use helium at a constant flow rate of approximately 1 mL/min.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Analyzer : Scan a mass range of m/z 40-300.

    • Ion Source Temperature : Typically set to 230 °C.

    • Quadrupole Temperature : Typically set to 150 °C.

  • Data Analysis : Identify the peak corresponding to this compound in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum to identify the molecular ion and major fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a chemical entity like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis & Purification Purity Purity Assessment (e.g., HPLC, TLC) Synthesis->Purity NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR IR IR Spectroscopy (FTIR-ATR) Purity->IR MS Mass Spectrometry (GC-MS) Purity->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Report Technical Report / Whitepaper Structure->Report

Commercial Suppliers of High-Purity Fumaramide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of high-purity fumaramide, methodologies for its purification and analysis, and its relevant biological context for researchers, scientists, and drug development professionals. This compound, the diamide (B1670390) derivative of fumaric acid, is a valuable building block in organic synthesis and holds potential in various research and development applications.

Commercial Availability and Purity

High-purity this compound is available from several chemical suppliers. The purity levels typically range from 96% to over 99%. It is crucial for researchers to consult the supplier's Certificate of Analysis (CoA) for lot-specific purity data and information on residual impurities. While specific CoAs are proprietary and obtained upon purchase, the following table summarizes publicly available information on some commercial suppliers.

SupplierReported PurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
TCI America >96.0% (by Nitrogen analysis)[1]627-64-5C₄H₆N₂O₂114.10
Alfa Chemistry 96%[2]627-64-5C₄H₆N₂O₂114.10
ChemScene ≥95%627-64-5C₄H₆N₂O₂114.10
Santa Cruz Biotechnology Information available upon request627-64-5C₄H₆N₂O₂114.10

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of fumaryl (B14642384) chloride with an amine. The following is a representative protocol for the synthesis of N,N'-disubstituted fumaramides, which can be adapted for the synthesis of the parent this compound by using ammonia (B1221849) as the amine source.

General Synthesis of Fumaramides from Fumaryl Chloride

  • Reaction Setup: A solution of the primary amine (2 equivalents) is prepared in a suitable anhydrous solvent, such as dichloromethane (B109758) (CH₂Cl₂), under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Fumaryl Chloride: Fumaryl chloride (1 equivalent) is added dropwise to the stirred amine solution at a controlled temperature, typically 0 °C to room temperature.

  • Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to determine the consumption of the starting materials.

  • Workup: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification of High-Purity this compound

Achieving high purity is critical for research and drug development applications. The following are established methods for the purification of solid organic compounds like this compound.

1. Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on their differential solubility in a given solvent at different temperatures.

  • Solvent Selection: The ideal solvent for recrystallization should dissolve the this compound sparingly at room temperature but have high solubility at its boiling point. Potential solvents to screen include water, ethanol, methanol, and mixtures thereof.

  • Procedure:

    • The crude this compound is dissolved in a minimal amount of the hot recrystallization solvent to form a saturated solution.

    • If insoluble impurities are present, the hot solution is filtered.

    • The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. Slow cooling is crucial for the formation of large, pure crystals.

    • The purified crystals are collected by vacuum filtration.

    • The crystals are washed with a small amount of the cold solvent to remove any adhering impurities.

    • The purified this compound is then dried under vacuum.

2. Sublimation

Sublimation is an effective method for purifying volatile solids that can transition directly from the solid to the gas phase without passing through a liquid phase.[3][4] This technique is particularly useful for removing non-volatile impurities.[3]

  • Apparatus: A standard sublimation apparatus consists of a vessel to hold the crude this compound, a cold finger (a condenser), and a vacuum source.

  • Procedure:

    • The crude, dry this compound is placed in the bottom of the sublimation apparatus.

    • A vacuum is applied to the system.

    • The apparatus is gently heated. The temperature should be sufficient to cause sublimation of the this compound but not so high as to cause decomposition or sublimation of impurities.

    • The this compound vapor will deposit as pure crystals on the cold surface of the condenser.

    • Once the sublimation is complete, the apparatus is cooled to room temperature, and the vacuum is carefully released.

    • The purified this compound crystals are then collected from the cold finger.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for determining the purity of this compound and for quantifying any impurities. While a specific, validated method for this compound is not publicly available, the following protocol, adapted from methods for similar compounds like dimethyl fumarate (B1241708) and other fumarate salts, can serve as a starting point for method development and validation.[5][6]

Example RP-HPLC Method for this compound Purity Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic elution with a mixture of a buffered aqueous phase (e.g., 0.05% o-phosphoric acid in water, pH 3.0) and an organic modifier (e.g., acetonitrile) in a 60:40 (v/v) ratio.[7]
Flow Rate 1.0 mL/min[7]
Column Temperature 35 °C
Detection UV at 210 nm[5]
Injection Volume 20 µL
Standard Preparation A stock solution of this compound reference standard is prepared in the mobile phase (e.g., 1000 µg/mL).[7] Working standards are prepared by diluting the stock solution to appropriate concentrations (e.g., 10-100 µg/mL).[7]
Sample Preparation A solution of the this compound sample is prepared in the mobile phase at a concentration within the linear range of the method.
Purity Calculation The purity is typically determined by the area percentage method, where the area of the this compound peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Method Validation: As per ICH guidelines, the developed HPLC method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Biological Context and Signaling Pathways

This compound's relevance in drug discovery and development can be understood in the context of the biological activity of related fumaric acid esters, such as dimethyl fumarate (DMF). DMF is an approved therapeutic for multiple sclerosis and psoriasis and is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9][10]

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[10] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds like fumarates can react with cysteine residues on Keap1, leading to a conformational change that prevents it from binding to Nrf2. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. This binding initiates the transcription of a suite of cytoprotective genes, including those involved in antioxidant synthesis and detoxification.

Given the structural similarity, it is highly probable that this compound also acts as an activator of the Nrf2 pathway. This mechanism of action provides a strong rationale for investigating this compound and its derivatives in therapeutic areas where oxidative stress plays a significant role, such as neurodegenerative diseases, inflammatory disorders, and cancer.

Visualizing the Nrf2 Signaling Pathway

The following diagram, generated using the DOT language, illustrates the proposed activation of the Nrf2 signaling pathway by this compound.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Reacts with Cys residues Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Conformational Change Proteasome Proteasome Keap1_Nrf2->Proteasome Ubiquitination & Degradation Nrf2_free Nrf2 Keap1_mod->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Ub Ubiquitin ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Cytoprotective_Proteins Cytoprotective Proteins (e.g., HO-1, NQO1) Transcription->Cytoprotective_Proteins

Caption: Proposed activation of the Nrf2 signaling pathway by this compound.

Experimental Workflow for High-Purity this compound

The logical flow from synthesis to a purified, well-characterized product is essential for reliable research outcomes.

Experimental_Workflow Start Start: Crude this compound Synthesis Purification Purification Start->Purification Recrystallization Recrystallization Purification->Recrystallization Primary Method Sublimation Sublimation Purification->Sublimation Alternative/Secondary Analysis Purity Analysis Recrystallization->Analysis Sublimation->Analysis HPLC HPLC-UV Analysis->HPLC Quantitative Characterization Structural Characterization Analysis->Characterization Qualitative Final_Product High-Purity this compound (>99%) HPLC->Final_Product Purity Confirmed NMR NMR Spectroscopy NMR->Final_Product Structure Confirmed MS Mass Spectrometry MS->Final_Product Identity Confirmed Characterization->NMR Characterization->MS

Caption: Experimental workflow for obtaining high-purity this compound.

References

fumaramide safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safety and Handling of Fumaramide

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It synthesizes available safety data. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling any chemical and adhere to all institutional and regulatory safety protocols.

A Note on Available Data

A specific Safety Data Sheet (SDS) for this compound indicates that the substance does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008[1]. However, this SDS provides limited toxicological and detailed handling information. This compound is the diamide (B1670390) derivative of fumaric acid. The SDS for fumaric acid, a structurally related compound, identifies it as a Category 2A eye irritant and a combustible dust[2][3][4][5].

Given the lack of extensive data on this compound, and its structural relationship to fumaric acid, this guide incorporates the specific data for this compound where available and supplements it with the handling, personal protection, and emergency response precautions recommended for fumaric acid as a matter of scientific prudence and best safety practice.

Identification

IdentifierDataSource(s)
Chemical Name This compound[1][6][7][8][9]
Synonyms (2E)-2-butenediamide, Fumaric diamide[6][7]
CAS Number 627-64-5[1][6][7][8][9]
EC Number 211-007-5[1]
Molecular Formula C₄H₆N₂O₂[1][6][7][8]
Molecular Weight 114.10 g/mol [7][8]
Recommended Use For research and laboratory use only.[1][8]

Hazard Identification

GHS Classification - this compound

According to the available Safety Data Sheet, this compound is not classified under any hazard class by GHS (Globally Harmonized System of Classification and Labelling of Chemicals)[1].

GHS Classification (EC No 1272/2008)
Hazard Class Not Classified
Pictogram None
Signal Word No Signal Word
Hazard Statements None

Other Hazards: As a powdered substance, it may form combustible dust concentrations in air upon intense heating or when finely distributed and whirled up[4]. Handling may generate dust, which should be minimized[2].

Reference GHS Classification - Fumaric Acid

For reference and as a basis for recommended precautions, the GHS classification for the related compound, Fumaric Acid, is provided below.

GHS Classification
Hazard Class Serious Eye Damage/Eye Irritation, Category 2A
Pictogram
Signal Word Warning
Hazard Statements H319: Causes serious eye irritation. May form combustible dust concentrations in air.
Precautionary Statements P264: Wash skin thoroughly after handling.P280: Wear eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337+P313: If eye irritation persists: Get medical advice/attention.

(Source:[3][4][5])

Physical and Chemical Properties

PropertyValueSource(s)
Appearance White Powder / Solid[2]
Odor Odorless[2]
Melting Point 290 °C (decomposes)[9]
Storage Temperature Refrigerated / Cool and dark place[1][6]

Handling and Storage

Safe Handling:

  • Avoid contact with skin, eyes, and clothing[1][2].

  • Wash hands and face thoroughly after handling[1][3].

  • Avoid the formation and dispersion of dust[1][2].

  • Use in a well-ventilated area or under a local exhaust system (fume hood)[1].

  • Do not eat, drink, or smoke in the handling area.

  • Minimize dust generation and accumulation[2].

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place[1][2].

  • Store away from incompatible materials, such as strong oxidizing agents[1][2].

G cluster_prep Preparation cluster_handling Handling Protocol cluster_post Post-Handling prep1 Verify Fume Hood Operation prep2 Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) handle1 Perform all manipulations of powder inside fume hood prep2->handle1 Proceed to Handling handle2 Use appropriate tools (spatulas) to minimize dust generation handle1->handle2 handle3 Weigh compound carefully handle2->handle3 post1 Tightly seal container handle3->post1 Handling Complete post3 Dispose of waste in designated hazardous waste container handle3->post3 Handling Complete post2 Store in a cool, dry, well-ventilated area post1->post2 post4 Clean work area and wash hands post3->post4 caption Fig 1: Recommended workflow for safely handling this compound powder.

Fig 1: Recommended workflow for safely handling this compound powder.

Exposure Controls and Personal Protection

Even though this compound is not classified as hazardous, the following protective measures are recommended as best practice when handling chemical powders.

Engineering Controls:

  • Work in a certified chemical fume hood, especially when handling the powder form, to minimize inhalation exposure.

  • Ensure adequate ventilation in the laboratory.

  • Provide easy access to safety showers and eyewash stations[1].

Personal Protective Equipment (PPE):

PPE TypeSpecificationPurpose
Eye/Face Protection Chemical safety goggles or glasses with side-shields[1].Protects eyes from dust particles and splashes.
Hand Protection Chemically resistant gloves (e.g., Nitrile)[1].Prevents skin contact.
Skin/Body Protection Standard laboratory coat. Protective clothing as needed[1].Protects skin and personal clothing.
Respiratory Protection NIOSH-approved dust respirator[1].Required when handling powders outside of a fume hood or if dust is generated.

First-Aid and Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid ProtocolSource(s)
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.[1]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower. Get medical advice if skin irritation or a rash occurs.[1]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, get medical advice/attention.[1]
Ingestion Rinse mouth. Do NOT induce vomiting. If you feel unwell, get medical advice/attention.[1]
Accidental Release Measures
  • Personal Precautions: Avoid substance contact and inhalation of dust. Ensure adequate ventilation and wear appropriate PPE as described in Section 5[4].

  • Environmental Precautions: Do not let the product enter drains, surface water, or ground water[4].

  • Containment and Cleanup: Cover drains. Carefully sweep or scoop up the dry material, avoiding dust generation, and place it into a suitable, labeled container for disposal[4]. Clean the affected area thoroughly.

G cluster_spill Spill Response cluster_exposure Personnel Exposure start Emergency Event spill1 Don appropriate PPE (Gloves, Goggles, Respirator if needed) start->spill1 Spill Occurs exp_type Type of Exposure? start->exp_type Exposure Occurs spill2 Contain spill (Cover drains, prevent spread) spill1->spill2 spill3 Collect material mechanically (Avoid creating dust) spill2->spill3 spill4 Place in labeled container for disposal spill3->spill4 spill5 Decontaminate spill area spill4->spill5 eye Eye Contact: Rinse with water for 15 mins. Remove contacts. Seek medical attention. exp_type->eye Eye skin Skin Contact: Remove contaminated clothing. Rinse skin with water/shower. exp_type->skin Skin inhale Inhalation: Move to fresh air. Keep at rest. exp_type->inhale Inhalation caption Fig 2: Emergency response workflow for this compound incidents.

Fig 2: Emergency response workflow for this compound incidents.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂)[5].

  • Specific Hazards: The product is combustible. As a powder, it may form explosive mixtures with air on intense heating. Hazardous combustion products can include carbon oxides[4].

  • Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.

Stability and Reactivity

  • Reactivity: No specific data available for this compound. Fumaric acid may form explosive mixtures with air on intense heating.

  • Chemical Stability: Stable under recommended storage conditions[5].

  • Incompatible Materials: Strong oxidizing agents[2].

  • Conditions to Avoid: Dust formation, excess heat, and ignition sources[2].

Toxicological Information

No specific toxicological studies for this compound were found in the provided search results. The data below for the related compound, Fumaric Acid, is for reference only.

TestResultSpeciesSource
Acute Oral Toxicity (LD50) 9,300 mg/kgRat
Skin Corrosion/Irritation No skin irritationRabbit
Serious Eye Damage/Irritation Causes serious eye irritationRabbit
Respiratory or Skin Sensitization Did not cause sensitizationGuinea pig
Carcinogenicity Not classified as a carcinogen by IARC or OSHA.N/A[5]

Note on Experimental Protocols: The provided search results cite the outcomes of toxicological tests but do not include detailed experimental methodologies for these studies. For such protocols, direct consultation of the original toxicological reports would be necessary.

References

Unlocking Photochemical Control: An In-depth Technical Guide to the Photoisomerization Properties of Fumaramide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fumaramide derivatives have emerged as a significant class of molecular photoswitches, offering precise spatiotemporal control over molecular geometry through light-induced E/Z (trans/cis) isomerization. This capability has positioned them as valuable tools in the development of photoresponsive materials, molecular machines, and targeted therapeutic agents. This technical guide provides a comprehensive overview of the core photoisomerization properties of this compound derivatives, detailing quantitative data, experimental protocols, and the underlying photochemical mechanisms to support advanced research and development in this field.

Core Photoisomerization Properties: A Quantitative Overview

The efficiency and characteristics of the photoisomerization of this compound derivatives are quantified by several key parameters, including the quantum yield (Φ), which represents the efficiency of a photochemical reaction per absorbed photon, and the absorption maximum (λmax), which dictates the optimal wavelength for inducing the isomeric switch. The following tables summarize the photophysical and photochemical data for a series of N-substituted this compound and maleamide (B1587962) derivatives, providing a comparative basis for selecting or designing compounds for specific applications.

Table 1: Photophysical and Photochemical Data for this compound and Maleamide Derivatives in Dichloromethane (CH2Cl2)

CompoundIsomerλmax (nm)Molar Absorptivity (ε) (M-1cm-1)Photoisomerization Quantum Yield (Φ)
4 E25017100ΦE→Z = 0.04 (at 254 nm)
Z< 230-ΦZ→E = 0.11 (at 254 nm)
5 E26419500ΦE→Z = 0.04 (at 254 nm)
Z< 230-ΦZ→E = 0.11 (at 254 nm)

Data sourced from a computational and experimental study on this compound threads.

Table 2: Triplet Sensitization Data for this compound Derivatives in Acetonitrile (B52724) (CH3CN)

CompoundIsomerSensitizer (B1316253)Sensitizer Triplet Energy (ET) (kcal/mol)Photoisomerization Quantum Yield (Φ)
4 EBenzophenone69ΦE→Z = 0.43
5 EBenzophenone69ΦE→Z = 0.42

These quantum yields represent the efficiency of isomerization upon triplet-sensitization at 350 nm.[1]

The Mechanism of Photoisomerization: Singlet and Triplet Pathways

The photoisomerization of fumaramides can proceed through two primary mechanistic pathways: direct photoexcitation leading to reaction from the singlet excited state, and triplet sensitization, which populates the triplet excited state.[2][3] Computational and time-resolved spectroscopic studies have revealed a complex network of deactivation channels.[2][3]

Upon direct irradiation, the this compound molecule is promoted to an excited singlet state (S1). The subsequent isomerization occurs on a picosecond timescale.[2] Interestingly, the singlet photochemistry of fumaramides appears to follow a non-Kasha's rule model, where higher energy states influence the reaction outcome.[2]

Alternatively, in the presence of a triplet sensitizer (e.g., benzophenone), the this compound can undergo intersystem crossing to the triplet state (T1). This pathway has been shown to be significantly more efficient, with quantum yields for triplet-sensitized isomerization being an order of magnitude higher than those for direct photoisomerization.[1] This increased efficiency is attributed to favorable crossings between the triplet and ground state potential energy surfaces in a twisted molecular geometry.[1]

G Conceptual Diagram of this compound Photoisomerization Pathways cluster_gs Ground State (S0) cluster_es Excited States E-fumaramide E-fumaramide S1 Singlet Excited State (S1) E-fumaramide->S1 Direct Excitation (hν) T1 Triplet Excited State (T1) E-fumaramide->T1 Triplet Sensitization Z-fumaramide Z-fumaramide Z-fumaramide->S1 Direct Excitation (hν) S1->E-fumaramide Non-radiative Decay S1->E-fumaramide Isomerization S1->Z-fumaramide Isomerization T1->E-fumaramide Non-radiative Decay T1->Z-fumaramide Isomerization (High Efficiency)

This compound Photoisomerization Pathways

Experimental Protocols

Precise and reproducible experimental methodologies are crucial for studying the photoisomerization properties of this compound derivatives. The following sections detail the key experimental protocols for direct irradiation and triplet-sensitized isomerization studies.

Direct Photoisomerization

This protocol outlines the methodology for inducing and quantifying photoisomerization through direct UV irradiation.

a. Sample Preparation:

  • Solutions of the this compound derivative (typically 1 mM) are prepared in a suitable spectrograde solvent (e.g., acetonitrile, dichloromethane).

  • For small-scale experiments, 3 mL of the solution is placed in a quartz cuvette. For larger scale experiments, a volume of 10 mL is used.

  • The samples are purged with an inert gas (argon or N2) for 15 minutes prior to and during irradiation to remove dissolved oxygen, which can quench excited states.

b. Irradiation Conditions:

  • Light Source: A high-pressure mercury (Hg) lamp (e.g., Oriel 200 W) or a xenon arc (Xe-arc) lamp (e.g., 450 W) coupled with a monochromator is used to select the desired irradiation wavelength (e.g., 254 nm or 300 nm). For broader wavelength irradiation, a Rayonet photoreactor can be employed.

  • Irradiation: The sample is irradiated at a controlled temperature. Aliquots are withdrawn at regular intervals for analysis.

c. Analysis:

  • Method: High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying the isomeric composition of the solution.

  • System: A typical HPLC system consists of a system controller, a pump, a solvent mixer, a degasser, and a diode array detector (DAD) for monitoring the effluent at multiple wavelengths.

  • Column: A reverse-phase C18 column (e.g., Supelcosil™ LC18) is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water is typically used as the eluent with a flow rate of 1 mL/min.

  • Quantification: The concentrations of the E and Z isomers are determined by integrating the peak areas in the chromatogram.

d. Quantum Yield Determination:

  • The photoisomerization quantum yield (Φ) is determined under conditions where all incident photons are absorbed by the sample, starting with a pure isomer and at low conversion to minimize the reverse reaction.

  • The rate of conversion is measured, and the quantum yield is calculated using an appropriate actinometer (e.g., 1,3-cycloheptadiene (B1346008) at 254 nm) to determine the photon flux (I0).

Triplet-Sensitized Photoisomerization

This protocol describes the method for studying photoisomerization via energy transfer from a triplet sensitizer.

a. Sample Preparation:

  • A solution of the this compound derivative (e.g., 1 mM) and a triplet sensitizer (e.g., benzophenone, 1-10 mM) is prepared in a suitable solvent (e.g., acetonitrile).

  • The solution is placed in a suitable reaction vessel and purged with an inert gas.

b. Irradiation Conditions:

  • Light Source: A light source that emits at a wavelength where the sensitizer absorbs but the this compound derivative has minimal absorbance is used. For benzophenone, the 350 nm lamps of a Rayonet photoreactor are suitable.

  • Irradiation: The sample is irradiated, and aliquots are withdrawn periodically for analysis.

c. Analysis and Quantum Yield Determination:

  • The analysis of the isomeric ratio is performed using HPLC as described for direct photoisomerization.

  • The quantum yield of sensitized isomerization is determined by measuring the rate of conversion and the photon flux absorbed by the sensitizer. The measured quantum yield is a product of the intersystem crossing quantum yield of the sensitizer, the efficiency of energy transfer, and the efficiency of isomerization from the triplet state.

G General Experimental Workflow for this compound Photoisomerization Studies cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Analysis cluster_calc Calculation prep Prepare solution of this compound derivative (and sensitizer if applicable) in a suitable solvent. purge Purge solution with inert gas (Ar or N2) to remove oxygen. prep->purge irradiate Irradiate sample with a selected wavelength using a lamp with a monochromator or a photoreactor. purge->irradiate aliquots Withdraw aliquots at regular time intervals. irradiate->aliquots hplc Analyze isomeric composition using HPLC with a DAD detector. aliquots->hplc integrate Integrate peak areas to determine the concentration of E and Z isomers. hplc->integrate qy_calc Calculate the photoisomerization quantum yield (Φ). integrate->qy_calc actinometry Determine photon flux (I0) using a chemical actinometer. actinometry->qy_calc

Experimental Workflow for Photoisomerization Studies

Conclusion and Future Outlook

This compound derivatives represent a versatile class of photoswitches with tunable properties. The significant difference in isomerization efficiency between the singlet and triplet pathways offers a strategic handle for controlling their photochemical behavior. For applications requiring high switching efficiency, triplet sensitization is a promising approach. The detailed quantitative data and experimental protocols provided in this guide serve as a foundational resource for researchers and drug development professionals. Future research may focus on the development of this compound derivatives that can be activated by longer wavelengths of light (in the visible or near-infrared range) to enhance their utility in biological systems and for the creation of advanced photoresponsive materials.

References

An In-depth Technical Guide to the Reactivity of the Fumaramide Double Bond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Introduction: The Fumaramide Moiety in Covalent Drug Design

The this compound functional group has emerged as a significant electrophilic "warhead" in the design of targeted covalent inhibitors (TCIs). TCIs offer distinct advantages in drug discovery, including enhanced potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets.[1][2][3] The reactivity of the this compound is centered on its carbon-carbon double bond, which acts as a Michael acceptor. This allows for a specific and irreversible covalent bond formation with nucleophilic amino acid residues on the target protein, most commonly cysteine.[4][5]

The therapeutic potential of fumaramides is exemplified by their use in the development of inhibitors for key drug targets such as Bruton's tyrosine kinase (BTK) in B-cell malignancies and the papain-like protease (PLpro) of SARS-CoV-2.[6][7][8][9] Understanding the nuances of this compound reactivity is therefore crucial for the rational design of next-generation covalent therapies.

The Mechanism of Action: Michael Addition

The fundamental reaction governing the covalent modification by fumaramides is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[9][10][11][12] In the context of protein inhibition, the nucleophile is typically the thiol group of a cysteine residue within the protein's binding site.

The reaction proceeds in a two-step mechanism:

  • Reversible Binding: The inhibitor initially forms a non-covalent complex with the target protein, positioning the this compound warhead in proximity to the nucleophilic cysteine residue. The affinity of this initial binding is described by the inhibition constant (Ki).[13][14]

  • Covalent Bond Formation: The nucleophilic thiol of the cysteine residue attacks the β-carbon of the this compound double bond, leading to the formation of a stable carbon-sulfur covalent bond. This irreversible step is characterized by the rate of inactivation (kinact).[13][14]

The overall efficiency of a covalent inhibitor is often expressed as the second-order rate constant kinact/KI, which encapsulates both the initial binding affinity and the rate of covalent modification.[15][16]

Factors Influencing this compound Reactivity

The reactivity of the this compound double bond can be finely tuned by several factors, allowing for the optimization of inhibitor potency and selectivity while minimizing off-target effects.

Stereochemistry

The trans geometry of the this compound double bond is a critical determinant of its reactivity. This stereochemical arrangement influences the positioning of the electrophilic center within the enzyme's active site, impacting the efficiency of the Michael addition. While not extensively detailed in the provided search results, the importance of stereochemistry in drug action is a well-established principle.[17][18][19]

Electronic Effects

The electronic nature of the substituents on the this compound can significantly modulate the electrophilicity of the double bond. Electron-withdrawing groups can increase the reactivity of the Michael acceptor, potentially leading to faster rates of covalent bond formation. Conversely, electron-donating groups can decrease reactivity. This principle allows for the fine-tuning of the warhead's reactivity to achieve a balance between on-target potency and off-target promiscuity.

Steric Hindrance

The steric environment around the this compound double bond plays a crucial role in its accessibility to the target nucleophile. Bulky substituents near the reactive center can hinder the approach of the cysteine thiol, thereby reducing the rate of covalent modification. This can be strategically employed to enhance selectivity for targets with accommodating binding sites.

Quantitative Analysis of this compound Reactivity

The potency and efficiency of this compound-based covalent inhibitors are quantified by several key kinetic parameters. The following tables summarize representative data for this compound inhibitors targeting SARS-CoV-2 PLpro and Bruton's Tyrosine Kinase (BTK).

CompoundTargetIC50 (µM)kinact/KI (M-1s-1)Cell-based Assay EC50 (µM)Reference(s)
Fumarate Methyl Ester 7 SARS-CoV-2 PLpro0.094 (30 min pre-incubation)96001.1 (Vero E6 cells)[4][8]
N-acetylated Analog 8 SARS-CoV-2 PLpro0.239000Not Reported[8]
Compound 11 SARS-CoV-2 PLpro0.09496001.1 (Vero E6 cells)[4]
GRL0617 (non-covalent) SARS-CoV PLpro~0.6Not Applicable14.5 (Vero E6 cells)[7][8]

Table 1: Kinetic Parameters of this compound-Based Inhibitors for SARS-CoV-2 PLpro.

CompoundTargetlog(kinact/KI)Whole Blood CD69 IC50 (µM)TMD8 IC50 (nM)Reference(s)
Compound 10 BTK4.43Not ReportedNot Reported[20]
Compound 13 BTK4.900.240.60[20]
Compound 14 BTK5.650.0360.76[20]

Table 2: Kinetic and Cellular Potency of this compound-Based Inhibitors for BTK.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound-based covalent inhibitors. The following sections provide an overview of key experimental protocols.

Kinetic Assays for Covalent Inhibitors

Objective: To determine the kinetic parameters (IC50, kinact, and KI) of covalent inhibitors.

1. IC50 Determination with Pre-incubation:

  • Principle: The IC50 of an irreversible inhibitor is time-dependent. By measuring the IC50 at different pre-incubation times of the enzyme and inhibitor, the kinetic parameters can be derived.[14][18][19][21][22]

  • Procedure:

    • Prepare a series of inhibitor concentrations.

    • Pre-incubate the target enzyme with each inhibitor concentration for varying durations (e.g., 0, 15, 30, 60 minutes) at a constant temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure the reaction rate using a suitable detection method (e.g., fluorescence, absorbance).

    • Plot the reaction rates against the inhibitor concentrations for each pre-incubation time and fit the data to a dose-response curve to determine the IC50 value at each time point.

    • The KI and kinact values can then be calculated from the time-dependent IC50 values using specific equations.[14][18][19][21][22]

2. Determination of kinact and KI:

  • Principle: The observed rate of inactivation (kobs) is measured at various inhibitor concentrations. A plot of kobs versus inhibitor concentration allows for the determination of kinact and KI.[13][15][16]

  • Procedure:

    • Incubate the target enzyme with a range of inhibitor concentrations.

    • At various time points, measure the remaining enzyme activity. This can be done by taking aliquots and adding them to a substrate solution.

    • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining activity against time. The negative slope of this line gives the kobs.

    • Plot the calculated kobs values against the inhibitor concentrations.

    • Fit the data to the following equation to determine kinact and KI: kobs = kinact * [I] / (KI + [I])

Mass Spectrometry for Adduct Confirmation and Proteomic Profiling

Objective: To confirm the covalent modification of the target protein and to assess the proteome-wide selectivity of the inhibitor.

1. Intact Protein Mass Spectrometry:

  • Principle: This technique is used to measure the mass of the intact protein before and after incubation with the inhibitor. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.[2]

  • Procedure:

    • Incubate the purified target protein with the this compound inhibitor.

    • Remove excess, unbound inhibitor using a desalting column.

    • Analyze the protein sample by electrospray ionization mass spectrometry (ESI-MS).

    • Compare the mass spectrum of the treated protein with that of the untreated control to identify the mass shift corresponding to the covalent adduct.

2. Peptide Mapping by Tandem Mass Spectrometry (MS/MS):

  • Principle: To identify the specific amino acid residue modified by the inhibitor, the protein-inhibitor adduct is proteolytically digested, and the resulting peptides are analyzed by tandem mass spectrometry.

  • Procedure:

    • After covalent modification, denature, reduce, and alkylate the protein.

    • Digest the protein into smaller peptides using a protease such as trypsin.

    • Separate the peptides using liquid chromatography (LC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS).

    • Search the MS/MS data against the protein sequence database to identify the peptides. The modified peptide will have a mass shift corresponding to the inhibitor, and the fragmentation pattern will pinpoint the modified residue.

3. Quantitative Chemoproteomics for Off-Target Profiling:

  • Principle: This approach is used to identify the on- and off-target proteins of a covalent inhibitor across the entire proteome.[2][10][11]

  • Procedure:

    • Treat cells or cell lysates with the this compound inhibitor or a vehicle control.

    • Lyse the cells and digest the proteome into peptides.

    • Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative comparison.

    • Enrich for modified peptides if an alkyne-tagged inhibitor is used, via click chemistry to a biotin (B1667282) tag followed by streptavidin affinity purification.

    • Analyze the peptides by LC-MS/MS.

    • Quantify the relative abundance of each peptide/protein between the inhibitor-treated and control samples to identify proteins that are significantly engaged by the inhibitor.[6]

Cellular Assays

Objective: To evaluate the efficacy of the this compound inhibitor in a cellular context.

1. Target Engagement Assays:

  • Principle: To confirm that the inhibitor is binding to its intended target within the cell.

  • Procedure (e.g., In-Cell Western):

    • Seed cells in a multi-well plate and treat with a range of inhibitor concentrations.

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody that recognizes a specific phosphorylation event downstream of the target kinase (e.g., phospho-BTK) and another primary antibody for a loading control (e.g., total BTK or GAPDH).

    • Incubate with fluorescently labeled secondary antibodies.

    • Scan the plate using an imaging system to quantify the fluorescence intensity for both the target and the loading control.

    • Normalize the target signal to the loading control and plot against inhibitor concentration to determine the cellular IC50.[1]

2. Cell Viability/Proliferation Assays:

  • Principle: To assess the effect of the inhibitor on cell survival and growth.

  • Procedure (e.g., MTT Assay):

    • Plate cells in a 96-well plate and treat with various concentrations of the inhibitor.

    • After a set incubation period (e.g., 48-72 hours), add MTT reagent to the wells.

    • Viable cells will reduce the MTT to formazan (B1609692), which is a colored product.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

    • Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound inhibitors.

Michael_Addition_Workflow cluster_steps Experimental Workflow: Characterizing a this compound Covalent Inhibitor A Initial Binding (Reversible) E + I ⇌ E·I B Covalent Modification (Irreversible) E·I → E-I A->B k_inact C Kinetic Analysis (IC50, kinact/KI) B->C Quantify Potency D Mass Spectrometry (Adduct Confirmation) B->D Verify Mechanism E Cellular Assays (Target Engagement, Viability) C->E Assess Cellular Efficacy F Proteomic Profiling (Off-Target Identification) D->F Evaluate Selectivity

Caption: Workflow for the characterization of a this compound-based covalent inhibitor.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation Ca_release->NFkB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ibrutinib This compound Inhibitor (e.g., Ibrutinib) Ibrutinib->BTK Covalent Inhibition

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound-based BTK inhibitors.

SARS_CoV_2_PLpro_Function Viral_Polyprotein Viral Polyprotein (pp1a/ab) PLpro SARS-CoV-2 PLpro Viral_Polyprotein->PLpro Cleavage NSPs Non-structural Proteins (Nsp1, 2, 3) PLpro->NSPs Immune_Evasion Innate Immune Evasion PLpro->Immune_Evasion Replication Viral Replication NSPs->Replication Host_Ub Host Ubiquitinated Proteins Host_Ub->PLpro Deubiquitination Host_ISG15 Host ISGylated Proteins Host_ISG15->PLpro DeISGylation Deubiquitination Deubiquitination DeISGylation DeISGylation Fumaramide_Inhibitor This compound Inhibitor Fumaramide_Inhibitor->PLpro Covalent Inhibition

Caption: Dual functions of SARS-CoV-2 PLpro in viral replication and immune evasion, and its inhibition by this compound compounds.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Fumaramide from Fumaryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of fumaramide from fumaryl (B14642384) chloride. The described methodology is adapted from established procedures for the synthesis of N-substituted fumaramides and is suitable for producing this compound for research and development purposes.

Introduction

This compound and its derivatives are important compounds in organic chemistry and drug discovery, exhibiting a range of biological activities. Amide bonds are fundamental linkages in numerous pharmaceuticals and biologically active molecules. The synthesis of this compound, a symmetrical diamide (B1670390) of fumaric acid, can be efficiently achieved by reacting fumaryl chloride with an ammonia (B1221849) source. This protocol details the necessary reagents, equipment, and steps for this synthesis, along with methods for purification and characterization of the final product.

Reaction Principle

The synthesis involves the nucleophilic acyl substitution reaction between fumaryl chloride and ammonia. Fumaryl chloride, a highly reactive diacyl chloride, readily reacts with two equivalents of ammonia. One equivalent acts as the nucleophile, while the second equivalent neutralizes the hydrochloric acid byproduct formed during the reaction.

Reaction Scheme:

Alternatively, the reaction can be performed with aqueous ammonia or by bubbling ammonia gas through a solution of fumaryl chloride in an appropriate solvent.

Experimental Protocol

This protocol is based on the general method for the synthesis of trans-diamides from fumaryl chloride.[1][2]

Materials and Reagents:

  • Fumaryl chloride

  • Ammonia solution (e.g., 28-30% in water) or Ammonia gas

  • Dichloromethane (B109758) (CH2Cl2), anhydrous

  • Methanol (B129727) (for crystallization)

  • Deionized water

  • Sodium sulfate (B86663) (Na2SO4), anhydrous

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (Büchner funnel and flask)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube (or nitrogen inlet).

  • Dissolving Fumaryl Chloride: Dissolve fumaryl chloride (1.0 equivalent) in anhydrous dichloromethane (a suitable volume to ensure stirring, e.g., 10 mL per 5 mmol of fumaryl chloride).

  • Amine Addition: Cool the solution of fumaryl chloride in an ice bath (0-5 °C).

    • Method A (Aqueous Ammonia): Slowly add an excess of concentrated aqueous ammonia solution (at least 4.0 equivalents) dropwise to the stirred solution of fumaryl chloride. Maintain the temperature below 10 °C during the addition.

    • Method B (Ammonia Gas): Bubble ammonia gas through the stirred dichloromethane solution of fumaryl chloride. Monitor the reaction progress by TLC.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by TLC analysis until the starting material (fumaryl chloride) is completely consumed.[1][2]

  • Product Isolation: Upon completion, the this compound product will likely precipitate from the reaction mixture.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with cold deionized water and a small amount of cold dichloromethane to remove any unreacted starting materials and byproducts.

  • Purification (Crystallization): Recrystallize the crude product from methanol to obtain pure this compound.[1][2]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR to confirm its identity and purity.

Data Presentation

The following table summarizes typical yields and characterization data for N-substituted fumaramides synthesized using a similar protocol, which demonstrates the effectiveness of the general methodology.[1] High yields are anticipated for the synthesis of the parent this compound.

ProductStarting AmineSolventYield (%)Melting Point (°C)
N¹,N⁴-bis(3-fluorophenyl)this compound3-FluoroanilineCH₂Cl₂96305-306
N¹,N⁴-bis(4-fluorophenyl)this compound4-FluoroanilineCH₂Cl₂95336-337
N¹,N⁴-bis(3-(trifluoromethyl)phenyl)this compound3-(Trifluoromethyl)anilineCH₂Cl₂-302-303

Data extracted from Yılmaz Ö. JOTCSA. 2020;7(1):143–50.[1]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from fumaryl chloride.

Fumaramide_Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification start Start dissolve Dissolve Fumaryl Chloride in Dichloromethane start->dissolve cool Cool Solution (0-5 °C) dissolve->cool add_nh3 Add Ammonia (Aqueous or Gas) cool->add_nh3 react Stir at Room Temperature (1-2 hours) add_nh3->react monitor Monitor by TLC react->monitor precipitate Precipitation of this compound monitor->precipitate filter Filter Product precipitate->filter wash Wash with Water and Dichloromethane filter->wash crystallize Recrystallize from Methanol wash->crystallize dry Dry Under Vacuum crystallize->dry characterize Characterize Product (NMR, IR, MP) dry->characterize end End Product: Pure this compound characterize->end

Caption: Workflow for the synthesis of this compound from fumaryl chloride.

Safety Precautions:

  • Fumaryl chloride is corrosive and reacts with moisture. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with care in a well-ventilated area.

  • Concentrated ammonia solutions are corrosive and have pungent fumes. Handle in a fume hood.

  • The reaction is exothermic. Ensure proper cooling during the addition of ammonia.

By following this detailed protocol, researchers can reliably synthesize this compound for various applications in chemical and pharmaceutical research.

References

Application Notes and Protocols: Crystallization of Fumaramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaramide, the diamide (B1670390) derivative of fumaric acid, is a compound of interest in pharmaceutical and materials science research.[1] Its purification is critical for subsequent applications, and crystallization remains a primary and effective method for achieving high purity.[2][3] These application notes provide detailed protocols for the crystallization of this compound, offering guidance on solvent selection, experimental setup, and execution.

Data Presentation: Solvent Screening for this compound Crystallization

Effective crystallization is highly dependent on the choice of solvent. An ideal solvent will dissolve the solute to a greater extent at higher temperatures than at lower temperatures.[4] For this compound, a polar compound, polar solvents are generally suitable. The following table provides estimated solubility data for this compound in common polar solvents to guide the initial solvent screening process. Researchers should note that these are illustrative values and experimental verification is crucial for process optimization.

SolventChemical FormulaBoiling Point (°C)Estimated Solubility ( g/100 mL) at 25°CEstimated Solubility ( g/100 mL) at Boiling Point
WaterH₂O100LowModerate
Ethanol (B145695)C₂H₅OH78ModerateHigh
AcetoneCH₃COCH₃56ModerateHigh
AcetonitrileCH₃CN82LowModerate
Isopropanol(CH₃)₂CHOH82LowModerate

Experimental Protocols

Based on the solvent screening data, both single-solvent and two-solvent crystallization methods can be employed for the purification of this compound.

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent with a significant temperature-dependent solubility for this compound is identified, such as ethanol or acetone.[5]

Materials:

  • Crude this compound

  • Selected solvent (e.g., ethanol)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol). Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Continue adding small portions of the hot solvent until the this compound is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound crystals. This can be done by air drying or in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Two-Solvent Recrystallization

This method is useful when no single solvent provides the ideal solubility profile. It involves a "good" solvent in which this compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible. For this compound, a possible system could be Ethanol (good solvent) and Water (anti-solvent).

Materials:

  • Crude this compound

  • "Good" solvent (e.g., Ethanol)

  • "Poor" solvent (e.g., Water)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Burette or dropping funnel for the anti-solvent

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid (cloudy). The turbidity indicates the point of saturation.

  • Redissolution: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold mixture of the two solvents (in the same proportion as the final crystallization mixture).

  • Drying: Dry the purified this compound crystals as described in the single-solvent protocol.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound by crystallization.

Fumaramide_Crystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble impurities present cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound Crystals dry->end

Caption: General experimental workflow for the purification of this compound by crystallization.

References

Application Notes and Protocols for Fumaramide in Photo-crosslinking of Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaramide and its parent compound, fumaric acid, are highly versatile and biocompatible crosslinking agents that are gaining significant attention in polymer chemistry, particularly for biomedical applications. The presence of a carbon-carbon double bond in the fumarate (B1241708) structure allows for crosslinking via photo-initiated radical polymerization. This technique, known as photo-crosslinking, offers precise spatial and temporal control over the formation of polymer networks, making it ideal for applications such as in-situ forming hydrogels for drug delivery and tissue engineering scaffolds.[1][2]

These application notes provide a comprehensive overview of the use of this compound and related fumarate derivatives in the photo-crosslinking of polymers. Detailed protocols, quantitative data on the properties of crosslinked materials, and visualizations of the underlying mechanisms and workflows are presented to guide researchers in this field.

Key Applications

This compound-crosslinked polymers offer tunable physical, mechanical, and degradation properties, making them suitable for a variety of biomedical applications:

  • Controlled Drug Delivery: Hydrogels crosslinked with fumarates can act as depots for the sustained release of therapeutics. The release kinetics can be modulated by altering the crosslinking density, which in turn controls the swelling behavior and degradation rate of the polymer matrix.[3][4][5] A less densely crosslinked and more hydrophilic network generally results in a faster release of the entrapped drug.[3][5]

  • Tissue Engineering Scaffolds: The biocompatible and biodegradable nature of these polymers allows for the creation of scaffolds that support cell adhesion, proliferation, and tissue regeneration. These scaffolds can mimic the native extracellular matrix and are designed to degrade over time as new tissue forms.

  • Injectable, In-Situ Forming Hydrogels: Fumarate-functionalized polymers can be formulated as injectable liquids that, upon exposure to a stimulus like UV light, crosslink within the body to form a solid gel.[2] This enables minimally invasive procedures for localized drug delivery or tissue repair.

Data Presentation

The properties of photo-crosslinked polymers can be tailored by adjusting the formulation. The following tables summarize the impact of varying the crosslinker concentration and polymer composition on key material properties, based on studies of fumarate-based systems.

Table 1: Effect of Fumarate Crosslinker Concentration on Hydrogel Properties

PropertyLow Crosslinker ConcentrationHigh Crosslinker ConcentrationReference
Equilibrium Swelling Ratio HighLow[6][7][8]
Mechanical Strength (e.g., Modulus) LowHigh[1][9][10]
Drug Release Rate FastSlow[3][11][12]
Degradation Rate FasterSlower[13]

Table 2: Influence of Polymer Composition on Network Properties

Polymer SystemKey CharacteristicEffect on Crosslinked NetworkReference
Poly(vinyl alcohol) (PVA) / Carboxymethylcellulose (CMC) with Fumaric Acid Hydrophilic natural/synthetic blendForms biocompatible hydrogels; properties tunable by PVA/CMC ratio.[2]
Fumarate-functionalized Poly(trimethylene carbonate) with N-vinyl pyrrolidone (NVP) Biodegradable polyester (B1180765) with hydrophilic co-monomerIncreased NVP content enhances hydrophilicity and swelling.[3]
Fumarate-functionalized Poly(D,L-lactic acid) with N-vinyl-2-pyrrolidone Biodegradable polyesterAllows for tuning of degradation and protein release profiles.[5]
Oligo(poly(ethylene glycol) fumarate) (OPF) Water-soluble, biocompatibleForms hydrogels with tunable mechanical properties and degradation.[1]

Experimental Protocols

The following are detailed protocols for the synthesis of a this compound crosslinker and the subsequent photo-crosslinking of a polymer to form a hydrogel. These protocols are based on established methods for fumarate-based polymer chemistry.

Protocol 1: Synthesis of a this compound Crosslinker

This protocol describes a general method for synthesizing a this compound by reacting fumaryl (B14642384) chloride with a primary amine-containing molecule. For this example, we will use cysteamine (B1669678) to create N,N'-(but-2-enedioyl)dicysteamine, a thiol-functional this compound.

Materials:

  • Fumaryl chloride

  • Cysteamine hydrochloride

  • Triethylamine (B128534) (TEA) or other suitable base

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation of Cysteamine Solution: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve cysteamine hydrochloride in anhydrous DCM.

  • Addition of Base: Cool the solution in an ice bath and slowly add triethylamine (2.2 equivalents) to neutralize the hydrochloride and deprotonate the amine. Stir for 20-30 minutes.

  • Preparation of Fumaryl Chloride Solution: In a separate flask, dissolve fumaryl chloride (1 equivalent) in anhydrous DCM.

  • Reaction: Slowly add the fumaryl chloride solution to the cysteamine solution via a dropping funnel over a period of 30-60 minutes, while maintaining the temperature at 0°C with vigorous stirring.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield the pure this compound crosslinker.

Protocol 2: Photo-crosslinking of a this compound-based Hydrogel

This protocol details the formation of a hydrogel by photo-crosslinking a polymer functionalized with reactive groups (e.g., thiols) using the synthesized this compound crosslinker.

Materials:

  • Thiol-functionalized polymer (e.g., thiolated hyaluronic acid, thiolated gelatin)

  • Synthesized this compound crosslinker (from Protocol 1)

  • Photoinitiator (e.g., Irgacure 2959, LAP, BAPO)[14]

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • UV light source (e.g., 365 nm UV lamp)[10]

  • Molds for hydrogel casting (e.g., PDMS molds)

Procedure:

  • Preparation of Precursor Solution:

    • Dissolve the thiol-functionalized polymer in PBS to the desired concentration (e.g., 5-10% w/v).

    • Dissolve the photoinitiator in the polymer solution (e.g., 0.05-0.5% w/v). Ensure it is fully dissolved, gentle warming may be required.

    • Add the this compound crosslinker to the solution. The molar ratio of this compound double bonds to polymer thiol groups will determine the crosslinking density and resulting hydrogel properties.

  • Casting the Hydrogel:

    • Vortex the precursor solution to ensure homogeneity.

    • Pipette the solution into the desired molds.

  • UV Curing:

    • Expose the molds containing the precursor solution to UV light. The exposure time and intensity will depend on the photoinitiator, concentration, and desired degree of crosslinking (e.g., 1-10 minutes at 10-20 mW/cm²).[10]

  • Post-curing and Swelling:

    • Carefully remove the crosslinked hydrogels from the molds.

    • Place the hydrogels in an excess of PBS to swell to equilibrium and to leach out any unreacted components. The swelling medium should be exchanged several times over 24 hours.[2]

  • Characterization:

    • The hydrogels are now ready for characterization of their physical and mechanical properties, such as swelling ratio, compressive modulus, and degradation rate.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for synthesizing a this compound-crosslinked polymer and the mechanism of photo-crosslinking.

G cluster_synthesis Crosslinker Synthesis cluster_hydrogel Hydrogel Formation cluster_analysis Characterization s1 Dissolve Amine Precursor s2 Add Base s1->s2 s4 React under Inert Atmosphere s2->s4 s3 Dissolve Fumaryl Chloride s3->s4 s5 Purify this compound s4->s5 h2 Add this compound Crosslinker s5->h2 This compound Crosslinker h1 Prepare Polymer & Photoinitiator Solution h1->h2 h3 Cast into Mold h2->h3 h4 Expose to UV Light h3->h4 h5 Swell and Purify Hydrogel h4->h5 a1 Mechanical Testing h5->a1 a2 Swelling Studies h5->a2 a3 Drug Release Profiling h5->a3

Caption: General workflow for this compound synthesis and hydrogel formation.

Photo-crosslinking Mechanism

The photo-crosslinking of polymers using a this compound crosslinker proceeds via a free-radical polymerization mechanism.

G cluster_initiation Step 1: Initiation cluster_propagation Step 2: Propagation & Crosslinking cluster_termination Step 3: Termination I Photoinitiator R Free Radicals (2R•) I->R UV Light (hν) P_SH Polymer-SH R->P_SH H Abstraction P_S_Radical Polymer-S• Crosslink_End Crosslinked Polymer Network This compound This compound (R'-S-CO-CH=CH-CO-S-R') Crosslink_Start Propagating Radical P_S_Radical->this compound Addition to C=C bond Crosslink_Start->P_SH Chain Transfer Rad1 Radical 1 Dead_Polymer Inactive Polymer Rad1->Dead_Polymer Rad2 Radical 2 Rad2->Dead_Polymer

Caption: Photo-crosslinking mechanism via radical polymerization.

References

Application Notes and Protocols for Thiol-Reactive Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

In the field of bioconjugation, the linker connecting a biomolecule to a payload is a critical component that dictates the stability, efficacy, and pharmacokinetic profile of the resulting conjugate, such as an antibody-drug conjugate (ADC). While a variety of chemical moieties are employed for this purpose, those that react with thiol groups on cysteine residues offer a site-specific and stable method of attachment.

This document provides detailed application notes and protocols for the use of thiol-reactive linkers in bioconjugation techniques. Although the initial topic of interest was fumaramide linkers, a thorough review of scientific literature indicates a prevalence of maleimide-based linkers for thiol-specific conjugation. Maleimides and fumaramides share a core chemical feature—an electron-deficient double bond susceptible to Michael addition by nucleophiles like thiols. Given the extensive validation and documentation of maleimide (B117702) chemistry in bioconjugation, this document will focus on maleimide-based linkers as a well-established and representative example of this class of reagents. The principles and protocols outlined herein provide a strong foundation for researchers working with thiol-reactive bioconjugation strategies.

The amide bonds within the broader linker structure, once formed, are known for their exceptional stability under physiological pH conditions due to resonance stabilization, making them significantly less reactive than esters.[1]

Principle of Thiol-Reactive Conjugation with Maleimide Linkers

The primary mechanism for maleimide-based bioconjugation is the Michael addition reaction. The maleimide group contains a carbon-carbon double bond that is activated by two adjacent carbonyl groups. This electron-deficient double bond is a Michael acceptor and readily reacts with the sulfhydryl (thiol) group of a cysteine residue, which acts as a Michael donor. This reaction forms a stable, covalent thioether bond, securely linking the payload to the biomolecule.

The reaction is highly specific for thiols at a pH range of 6.5-7.5. While other nucleophilic residues like lysines can react with maleimides, this typically occurs at a much slower rate and at a higher pH (above 8.5).

Quantitative Data Summary

The stability of the linker is a crucial factor in the design of bioconjugates. The following table summarizes quantitative data on the stability of various linker types, with a focus on maleimide-based linkages. Stability is often assessed by incubating the conjugate in human plasma and measuring the percentage of intact conjugate over time.

Linker TypeModel SystemIncubation Time% Intact ConjugateKey Observations
Conventional Maleimide (Thioether) ADC in human plasma7 days~50%Susceptible to retro-Michael reaction, leading to significant deconjugation.[2][3]
Conventional Maleimide (Thioether) Cysteine-linked ADC in thiol-containing buffer/serum7 days33-65%Demonstrates variable stability with substantial deconjugation.[2]
"Bridging" Disulfide ADC in human plasma7 days>95%Offers significantly improved plasma stability compared to conventional maleimides.[2]
Thioether (from Thiol-ene reaction) ADC in human plasma7 days>90%Provides high stability in plasma.[2]
N-Aryl Maleimide Cysteine-linked ADC in thiol-containing buffer/serum7 days>80%Exhibits enhanced stability with less than 20% deconjugation.[2]
Phenyloxadiazole Sulfone Antibody conjugate in human plasma3 daysSignificantly more stable than the corresponding maleimide conjugatePresents a more stable alternative to maleimide for cysteine conjugation.[2]

Experimental Protocols

Protocol 1: Partial Reduction of Antibody Disulfide Bonds for Thiol Generation

This protocol describes the generation of free thiol groups on an antibody by partially reducing its interchain disulfide bonds. This is a common prerequisite for conjugation with maleimide-activated linker-payloads.

Materials:

  • Antibody solution (e.g., 10 mg/mL in PBS)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Desalting columns

Procedure:

  • Antibody Preparation: Start with a purified antibody solution. If the antibody buffer contains primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS. Adjust the antibody concentration to 2-10 mg/mL.

  • Reduction:

    • To the antibody solution, add a reducing agent to achieve the desired number of free thiols. A 10-fold molar excess of TCEP is a common starting point.

    • Incubate the reaction for approximately 30 minutes at room temperature. To prevent the re-formation of disulfide bonds, it is advisable to perform this step under an inert gas like nitrogen or argon.

    • If using TCEP, it is not necessary to remove the excess before proceeding to the conjugation step, as TCEP does not contain free thiols and will not compete with the maleimide reaction.[4] If using DTT, it must be removed prior to adding the maleimide-activated payload.

  • Buffer Exchange (if using DTT): If DTT was used as the reducing agent, immediately perform a buffer exchange using a desalting column to remove the excess DTT.

Protocol 2: Conjugation of a Maleimide-Activated Payload to a Reduced Antibody

This protocol details the reaction between the generated free thiols on the antibody and a maleimide-activated linker-payload.

Materials:

  • Reduced antibody solution (from Protocol 1)

  • Maleimide-activated linker-payload

  • Quenching reagent: N-acetyl cysteine

  • Reaction Buffer: PBS, pH 7.2-7.4

  • Anhydrous DMSO

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Prepare Maleimide-Payload Solution: Dissolve the maleimide-activated linker-payload in anhydrous DMSO to make a 10 mM stock solution. This solution should be prepared immediately before use as maleimide groups can hydrolyze over time.

  • Conjugation Reaction:

    • While gently stirring the reduced antibody solution, add the calculated volume of the 10 mM maleimide-payload stock solution to achieve a final dye-to-antibody molar ratio of 10:1 to 20:1.[4]

    • Protect the reaction vial from light by wrapping it in aluminum foil.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle rocking or stirring.[4]

  • Quenching: Add a quenching reagent, such as N-acetyl cysteine, in molar excess to cap any unreacted maleimide groups. Incubate for 20-30 minutes.

  • Purification: Purify the antibody-drug conjugate (ADC) from the unconjugated linker-payload and quenching reagent using size-exclusion chromatography (SEC).

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Assess the level of aggregation by SEC.

    • Confirm the integrity of the ADC by SDS-PAGE.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis Analysis antibody_prep Antibody Preparation (Buffer Exchange) reduction Partial Reduction (e.g., TCEP) antibody_prep->reduction Generate Thiols conjugation Conjugation with Maleimide-Payload reduction->conjugation Add Payload quenching Quenching (N-acetyl cysteine) conjugation->quenching Stop Reaction purification Purification (SEC) quenching->purification Isolate ADC characterization Characterization (DAR, Aggregation) purification->characterization Assess Quality

Caption: Experimental workflow for antibody conjugation with a maleimide-activated payload.

signaling_pathway ADC Antibody-Drug Conjugate (ADC) Receptor Target Cell Receptor ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload Released Payload Degradation->Payload Payload Release Target Intracellular Target (e.g., Microtubules) Payload->Target Apoptosis Apoptosis Target->Apoptosis

Caption: Generalized intracellular pathway of an antibody-drug conjugate.

Conclusion

Thiol-reactive linkers, particularly those based on maleimide chemistry, are a cornerstone of modern bioconjugation. They offer a robust and site-specific method for attaching payloads to biomolecules. The stability of the resulting thioether bond is a critical parameter that can be influenced by the specific maleimide derivative used. The protocols and data presented here provide a comprehensive guide for researchers and drug developers to design and execute successful bioconjugation strategies using these powerful chemical tools. As the field continues to evolve, novel linker technologies will undoubtedly emerge, further expanding the capabilities of bioconjugate therapeutics.

References

Application Note: Thiol-Michael Addition with Fumaramide for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiol-Michael addition, a cornerstone of "click chemistry," is a highly efficient and selective reaction for forming carbon-sulfur bonds. This reaction proceeds via the conjugate addition of a thiol to an electron-deficient alkene, known as a Michael acceptor. Among the various Michael acceptors, fumaramides are gaining traction in bioconjugation and drug development. Their dicarbonyl structure enhances the electrophilicity of the double bond, facilitating rapid and specific reaction with thiol-containing biomolecules such as proteins and peptides under physiological conditions. This application note provides a detailed protocol for the thiol-Michael addition reaction with a fumaramide derivative and discusses its applications in creating stable bioconjugates and covalent inhibitors.

The reaction is characterized by its high yields, mild reaction conditions, and the formation of a stable thioether linkage, making it an invaluable tool for labeling biomolecules, synthesizing antibody-drug conjugates (ADCs), and developing targeted covalent inhibitors.[1][2][3] The specificity of the thiol-Michael addition at a pH range of 6.5-7.5 minimizes off-target reactions with other nucleophilic residues like amines, ensuring precise modification of the intended target.[4]

Reaction Mechanism and Signaling Pathway

The thiol-Michael addition can be catalyzed by either a base or a nucleophile. In the base-catalyzed mechanism, a base abstracts a proton from the thiol, generating a highly nucleophilic thiolate anion. This thiolate then attacks the β-carbon of the this compound, forming a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate yields the final thioether adduct and regenerates the catalyst.

In the context of drug development, this compound-based electrophiles are employed as "warheads" in covalent inhibitors. These inhibitors first form a non-covalent complex with the target protein, followed by the irreversible formation of a covalent bond with a nucleophilic residue, often a cysteine, in the protein's binding site. This covalent modification leads to the inactivation of the protein, thereby modulating its signaling pathway.

Thiol_Michael_Addition_Mechanism cluster_step1 Step 1: Thiolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Thiol R-SH (Thiol) Thiolate R-S⁻ (Thiolate) Thiol->Thiolate + Base Base Base (e.g., TEA) Enolate Enolate Intermediate Thiolate:e->Enolate:w + this compound This compound This compound (R'-NHCO-CH=CH-CONH-R') Adduct Thioether Adduct Enolate:e->Adduct:w + H⁺ ProtonSource H⁺ Source (e.g., H₂O, R-SH)

Figure 1: Base-catalyzed thiol-Michael addition mechanism.

Covalent_Inhibition_Workflow cluster_workflow Covalent Inhibitor Drug Action Start This compound-based Inhibitor + Target Protein NonCovalent Non-covalent Binding Complex Start->NonCovalent Reversible binding Covalent Covalent Inhibitor-Protein Adduct NonCovalent->Covalent Irreversible Thiol-Michael Addition Inactivation Protein Inactivation & Pathway Modulation Covalent->Inactivation Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ThiolPrep Prepare Thiol Molecule (1-10 mg/mL in buffer) Mix Mix Thiol and this compound (1:1 to 10:1 molar ratio) ThiolPrep->Mix FumaramidePrep Prepare this compound (in buffer) FumaramidePrep->Mix Incubate Incubate at RT (2-4h) or 4°C (overnight) Mix->Incubate Quench Quench with excess small thiol Incubate->Quench Purify Purify Conjugate (SEC or Dialysis) Quench->Purify Analyze Analyze by HPLC and Mass Spectrometry Purify->Analyze

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Assessing Fumaramide Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaramide, the diamide (B1670390) of fumaric acid, is a chemical compound with potential applications in various fields, including pharmaceuticals and material science. Ensuring the purity of this compound is critical for its intended use, as impurities can affect its efficacy, safety, and material properties. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it an ideal method for assessing the purity of this compound.

This application note provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method to determine the purity of this compound and to detect and quantify potential process-related and degradation impurities.

Potential Impurities:

  • Process-Related Impurities:

    • Fumaric Acid (unreacted starting material)

    • Maleic Acid (isomer of fumaric acid)

    • Monoammonium Fumarate (intermediate)

    • Maleamide (isomer of this compound)

  • Degradation Impurities:

    • Fumaric Acid (hydrolysis product)

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Data System (CDS): For data acquisition and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • pH Meter: Calibrated.

  • Chemicals and Reagents:

    • This compound Reference Standard (purity >99.5%)

    • This compound Sample

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Phosphoric Acid (analytical grade)

    • Ammonium (B1175870) Acetate (B1210297) (analytical grade)

Chromatographic Conditions

A reversed-phase HPLC method is proposed due to the polar nature of this compound and its potential impurities. A polar-embedded or an aqueous C18 column is recommended to provide adequate retention and peak shape for these analytes.

ParameterCondition
Column Polar-embedded C18 (e.g., Waters Atlantis T3, Agilent Zorbax SB-AQ) or similar, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 210 nm
Injection Volume 10 µL
Run Time 40 minutes
Preparation of Solutions

2.3.1. Mobile Phase Preparation

  • Mobile Phase A: Dissolve an appropriate amount of ammonium acetate in HPLC grade water to obtain a 10 mM solution. Adjust the pH to 4.5 using diluted phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Use HPLC grade acetonitrile.

2.3.2. Standard Solution Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a mixture of Mobile Phase A and Methanol (90:10 v/v). Sonicate if necessary to dissolve.

  • Working Standard Solution (100 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50.0 mL with Mobile Phase A.

2.3.3. Sample Solution Preparation

  • Sample Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a mixture of Mobile Phase A and Methanol (90:10 v/v). Sonicate if necessary to dissolve.

  • Working Sample Solution (100 µg/mL): Dilute 5.0 mL of the Sample Stock Solution to 50.0 mL with Mobile Phase A. Filter the solution through a 0.45 µm syringe filter before injection.[1]

System Suitability

Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test.[2] Inject the Working Standard Solution five times and evaluate the following parameters.

ParameterAcceptance Criteria (Illustrative)
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Resolution (Rs) between this compound and nearest eluting peak ≥ 2.0

Data Presentation

Purity Calculation

The purity of the this compound sample is calculated based on the area percentage of all peaks detected in the chromatogram.

% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

Quantification of Impurities

For the quantification of known impurities, a standard of each impurity is required to determine its response factor relative to this compound.

% Impurity = (Area of Impurity Peak / Area of this compound Standard) x (Concentration of Standard / Concentration of Sample) x (1 / Relative Response Factor) x 100

Method Validation (Illustrative Data)

A full method validation should be performed according to ICH guidelines. The following tables present illustrative data for key validation parameters.

Linearity

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,000
10155,000
50760,000
1001,510,000
1502,270,000
Correlation Coefficient (r²) > 0.999

Precision (Repeatability)

InjectionPeak Area (Arbitrary Units)
11,512,000
21,508,000
31,515,000
41,505,000
51,518,000
61,511,000
Mean 1,511,500
%RSD 0.35%

Accuracy (Spike Recovery)

Spike LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.599.6%

Visualization

Experimental Workflow

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation sys_suit System Suitability Test prep_mobile->sys_suit prep_std Standard Solution Preparation prep_std->sys_suit prep_sample Sample Solution Preparation analysis Sample Analysis prep_sample->analysis sys_suit->analysis If Pass integration Peak Integration and Identification analysis->integration calculation Purity Calculation integration->calculation report Generate Report calculation->report

Caption: HPLC analysis workflow for this compound purity assessment.

Logical Relationship of Purity Assessment

G cluster_impurities Potential Impurities This compound This compound Sample hplc HPLC Separation This compound->hplc process_impurities Process-Related (e.g., Fumaric Acid, Maleamide) process_impurities->hplc degradation_impurities Degradation (e.g., Fumaric Acid from hydrolysis) degradation_impurities->hplc chromatogram Chromatogram hplc->chromatogram purity Purity Assessment chromatogram->purity

Caption: Logical flow for the assessment of this compound purity.

References

Application Note: Quantitative Analysis of Fumaramide using 1H-NMR Spectroscopy (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the purity and concentration of chemical compounds.[1] Its key advantage lies in the direct proportionality between the NMR signal integral and the number of corresponding nuclei, allowing for accurate quantification without the need for a calibration curve of the analyte.[2] This application note provides a detailed protocol for the quantitative analysis of fumaramide, a molecule of interest in pharmaceutical and materials science research, using ¹H-qNMR with an internal standard.

This compound ((E)-but-2-enediamide) is a symmetrical molecule with two olefinic protons and four amide protons. The two olefinic protons are chemically equivalent and typically produce a sharp singlet in the ¹H-NMR spectrum, making them ideal for quantification.

Experimental Protocol

This protocol outlines the internal standard method for the qNMR analysis of this compound.[2][3]

1. Materials and Equipment

  • Analyte: this compound

  • Internal Standard (IS): Maleic acid (or other suitable standard with high purity and non-overlapping signals, such as dimethyl sulfone)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • NMR Spectrometer: 400 MHz or higher

  • 5 mm NMR tubes

  • Analytical balance (readability ± 0.01 mg)

  • Volumetric flasks and pipettes

2. Sample Preparation

Accurate weighing is crucial for precise qNMR results.[4]

  • Internal Standard Stock Solution:

    • Accurately weigh approximately 10 mg of the internal standard (e.g., maleic acid) into a 10 mL volumetric flask.

    • Dissolve the internal standard in DMSO-d₆ and fill the flask to the mark. Calculate the exact concentration of the stock solution.

  • qNMR Sample:

    • Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

    • Accurately add a known volume (e.g., 500 µL) of the internal standard stock solution to the vial.

    • Ensure the sample is completely dissolved. If necessary, gently vortex the vial.

    • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition

To obtain accurate quantitative data, specific acquisition parameters must be optimized.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker, 's2pul' on Agilent/Varian) should be used.[4]

  • Temperature: Maintain a constant temperature, for example, 298 K.

  • Relaxation Delay (D1): This is a critical parameter. A sufficient delay is required to allow for full relaxation of all relevant protons between scans. A common practice is to set D1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest. For small molecules, a D1 of 30 seconds is generally a safe starting point.

  • Pulse Angle: Use a 90° pulse.

  • Number of Scans (NS): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error). Typically, 16 to 64 scans are adequate for samples of this concentration.

  • Acquisition Time (AQ): A relatively long acquisition time (e.g., 4-5 seconds) is recommended to ensure high digital resolution.

  • Dummy Scans (DS): Use 4 dummy scans to reach a steady state before acquisition.

4. Data Processing

Careful and consistent data processing is essential for accurate quantification.[5]

  • Fourier Transform: Apply an exponential window function with a line broadening factor (LB) of 0.3 Hz.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to the entire spectrum.

  • Integration:

    • Integrate the well-resolved singlet of the this compound olefinic protons (expected around 6.5-7.0 ppm).

    • Integrate a well-resolved signal of the internal standard (e.g., the singlet of maleic acid protons, expected around 6.0-6.5 ppm).

    • Ensure the integration region for each peak is wide enough to encompass the entire signal, including any ¹³C satellites.

5. Calculation of Purity

The purity of this compound can be calculated using the following equation:

Purity (% w/w) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

Where:

  • Ianalyte: Integral of the this compound signal

  • IIS: Integral of the internal standard signal

  • Nanalyte: Number of protons for the this compound signal (2 for the olefinic protons)

  • NIS: Number of protons for the internal standard signal (2 for maleic acid)

  • MWanalyte: Molecular weight of this compound (114.10 g/mol )

  • MWIS: Molecular weight of the internal standard (e.g., 116.07 g/mol for maleic acid)

  • manalyte: Mass of the this compound sample

  • mIS: Mass of the internal standard

  • PIS: Purity of the internal standard (as a percentage)

Quantitative Data Summary

The following table presents a hypothetical example of a qNMR purity determination for a this compound sample.

ParameterThis compound (Analyte)Maleic Acid (Internal Standard)
Mass (mg)8.5210.15 (in 10 mL) -> 0.5075 (in 500 µL)
Molecular Weight ( g/mol )114.10116.07
¹H-NMR Signal (ppm)~6.8 (s)~6.3 (s)
Number of Protons (N)22
Integral Value (I)1.000.95
Purity of Standard (PIS)-99.5%
Calculated Purity 98.7% -

Diagrams

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_analyte Accurately Weigh This compound dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H-NMR Spectrum transfer->nmr_acq processing Fourier Transform, Phasing, Baseline Correction nmr_acq->processing integration Integrate Analyte & IS Signals processing->integration calculation Calculate Purity (% w/w) integration->calculation

Caption: Workflow for the quantitative NMR (qNMR) analysis of this compound.

Conclusion

The described ¹H-qNMR method provides a reliable and efficient means for determining the purity of this compound. The procedure is straightforward, requires minimal sample preparation, and offers high precision and accuracy, making it a valuable tool in pharmaceutical quality control and research settings.[1][6] The key to successful qNMR is the careful optimization of experimental parameters, particularly the relaxation delay, and the precise weighing of both the analyte and the internal standard.

References

Application Notes and Protocols for Fumaramide (Maleimide) Functionalization of Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanoparticle functionalization is a critical process for enhancing the efficacy of targeted drug delivery systems. By modifying the nanoparticle surface with specific functional groups, it is possible to conjugate targeting ligands, such as peptides, antibodies, or small molecules, that can direct the nanoparticles to specific cells or tissues. This application note details the protocols for the functionalization of nanoparticles using fumaramide chemistry, which is understood to refer to the widely used maleimide-thiol conjugation. This method offers high specificity and efficiency for covalently linking thiol-containing molecules to nanoparticles.

The primary application of this technique is in the development of targeted therapies, particularly in oncology, where nanoparticles can be engineered to selectively bind to receptors overexpressed on cancer cells.[1][2][3] This targeted approach aims to increase the concentration of therapeutic agents at the tumor site, thereby enhancing efficacy and reducing off-target side effects.[4][5][6]

Core Principle: Maleimide-Thiol Conjugation

The functionalization process described herein is based on the maleimide-thiol reaction, a type of Michael addition. A maleimide (B117702) group, introduced onto the nanoparticle surface, reacts specifically with a thiol group (sulfhydryl group, -SH) present on a ligand, such as a cysteine residue in a peptide, to form a stable thioether bond. This reaction is highly efficient and proceeds under mild conditions (pH 6.5-7.5), making it ideal for conjugating sensitive biological molecules.

Experimental Protocols

Protocol 1: Surface Functionalization of PLGA Nanoparticles with Maleimide Groups

This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles with surface maleimide groups using the interfacial activity assisted surface functionalization (IAASF) technique.[7]

Materials:

  • Poly(D,L-lactide-co-glycolide) (PLGA)

  • PLA-PEG-Maleimide (Polylactide-polyethylene glycol-maleimide) block copolymer

  • 6-coumarin (or other fluorescent marker for tracking)

  • Chloroform (B151607)

  • Poly(vinyl alcohol) (PVA) aqueous solution (2.5% w/v)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Organic Phase Preparation: Dissolve 30 mg of PLGA and a fluorescent marker (e.g., 250 µg of 6-coumarin) in 1 ml of chloroform. In a separate vial, dissolve 8 mg of the PLA-PEG-Maleimide copolymer in 200 µl of chloroform.[7]

  • Emulsification: Form an oil-in-water emulsion by adding the PLGA solution to 8 ml of 2.5% w/v aqueous PVA solution. Emulsify using a probe sonicator for 5 minutes over an ice bath.[7]

  • Nanoparticle Formation: Add the PLA-PEG-Maleimide solution to the emulsion and continue sonication for another 5 minutes. The PLA-PEG-Maleimide orients at the oil-water interface, displaying the maleimide groups on the nanoparticle surface.[7]

  • Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours to allow the chloroform to evaporate, leading to the formation of solid nanoparticles.

  • Purification: Collect the nanoparticles by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C). Wash the nanoparticle pellet three times with deionized water to remove excess PVA and un-encapsulated drug/dye.

  • Resuspension and Storage: Resuspend the purified maleimide-functionalized nanoparticles in a suitable buffer (e.g., PBS) and store at 4°C until further use.

Protocol 2: Conjugation of a Thiol-Containing Peptide (cRGD) to Maleimide-Functionalized Nanoparticles

This protocol details the conjugation of a cysteine-containing cyclic RGD peptide (cRGDfK) to the maleimide-functionalized PLGA nanoparticles prepared in Protocol 1. The cRGD peptide is a ligand that targets αvβ3 integrins, which are often overexpressed on tumor cells and angiogenic blood vessels.[2][8]

Materials:

  • Maleimide-functionalized PLGA nanoparticles (from Protocol 1)

  • cRGDfK peptide (or other thiol-containing ligand)

  • Reaction buffer: 10 mM HEPES, pH 7.0

  • TCEP (Tris(2-carboxyethyl)phosphine) solution (optional, for reducing disulfide bonds)

Procedure:

  • Peptide Preparation (if necessary): If the peptide has formed disulfide bonds, dissolve it in the reaction buffer and add a 10-fold molar excess of TCEP. Incubate for 20-30 minutes at room temperature to reduce the disulfide bonds and expose the free thiol group.

  • Conjugation Reaction: Disperse the maleimide-functionalized nanoparticles in the degassed reaction buffer. Add the thiol-containing peptide solution to the nanoparticle suspension. A maleimide to thiol molar ratio of 2:1 is often optimal.

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours with gentle stirring. Protect from light if using fluorescently labeled peptides.

  • Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added.

  • Purification: Remove the unconjugated peptide by centrifugation or dialysis.

  • Characterization and Storage: Resuspend the final cRGD-conjugated nanoparticles in a suitable buffer and store at 4°C. Characterize the nanoparticles as described in the following section.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to ensure the quality and functionality of the prepared nanoparticles.

Parameter Technique Purpose Typical Values
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average hydrodynamic diameter and size distribution of the nanoparticles. PDI indicates the homogeneity of the sample.Size: 100 - 300 nm; PDI: < 0.3
Zeta Potential Electrophoretic Light Scattering (ELS)To measure the surface charge of the nanoparticles, which influences their stability in suspension and interaction with cell membranes.-20 mV to -40 mV for PLGA-PEG nanoparticles
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)To visualize the shape and surface morphology of the nanoparticles.Spherical shape
Conjugation Efficiency High-Performance Liquid Chromatography (HPLC) / UV-Vis SpectroscopyTo quantify the amount of peptide conjugated to the nanoparticles by measuring the unbound peptide in the supernatant after reaction.50% - 90% depending on reaction conditions
Surface Functional Groups 1H Nuclear Magnetic Resonance (NMR) SpectroscopyTo confirm the presence of the conjugated ligand on the nanoparticle surface.Characteristic peaks of the conjugated molecule

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the characterization of maleimide-functionalized and cRGD-conjugated PLGA nanoparticles.

Nanoparticle Formulation Average Size (nm) ± SD Polydispersity Index (PDI) ± SD Zeta Potential (mV) ± SD Conjugation Efficiency (%)
PLGA-PEG-Maleimide NPs115 ± 50.15 ± 0.02-25 ± 3N/A
PLGA-PEG-cRGD NPs125 ± 70.18 ± 0.03-22 ± 484 ± 4

Data are representative and may vary based on specific experimental conditions.

Visualizations

Experimental Workflow

G cluster_prep Nanoparticle Preparation cluster_conj Peptide Conjugation cluster_char Characterization prep1 PLGA & PLA-PEG-Maleimide in Chloroform prep2 Emulsification in PVA Solution prep1->prep2 prep3 Solvent Evaporation prep2->prep3 prep4 Purification (Centrifugation) prep3->prep4 conj2 Reaction with Maleimide-NPs prep4->conj2 Maleimide-NPs conj1 Thiol-Peptide (cRGD) conj1->conj2 conj3 Purification conj2->conj3 char1 DLS & Zeta Potential conj3->char1 char2 TEM / SEM conj3->char2 char3 HPLC / NMR conj3->char3

Caption: Workflow for the preparation and characterization of peptide-conjugated nanoparticles.

Cellular Uptake and Signaling Pathway

G NP cRGD-Nanoparticle Integrin αvβ3 Integrin Receptor NP->Integrin Binding CME Clathrin-Mediated Endocytosis Integrin->CME Triggers Membrane Cancer Cell Membrane Endosome Early Endosome CME->Endosome Internalization Lysosome Late Endosome / Lysosome Endosome->Lysosome Trafficking Release Drug Release Lysosome->Release Low pH Trigger Apoptosis Apoptosis / Cell Death Release->Apoptosis

Caption: Targeted cellular uptake of cRGD-nanoparticles via integrin-mediated endocytosis.

Conclusion

The this compound (maleimide)-thiol conjugation chemistry provides a robust and versatile platform for the surface functionalization of nanoparticles. The protocols outlined in this application note offer a reliable method for developing targeted drug delivery systems. Proper characterization of the resulting nanoparticles is crucial for ensuring their quality, stability, and efficacy in preclinical and clinical applications. The ability to conjugate specific targeting ligands, such as the cRGD peptide, opens up possibilities for developing highly selective and potent nanomedicines for a variety of diseases, including cancer.

References

Application Notes and Protocols for Fumaramide-Based Hydrogels in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaramide-based hydrogels are a class of synthetic, biodegradable, and biocompatible polymers with significant potential for controlled drug delivery applications.[1][2] These hydrogels are typically formed from fumaric acid derivatives, often in combination with polymers like poly(ethylene glycol) (PEG), to create crosslinked networks. The presence of unsaturated fumarate (B1241708) groups allows for crosslinking, while the ester bonds in the polymer backbone are susceptible to hydrolysis, leading to the degradation of the hydrogel and the release of encapsulated therapeutic agents.[1][2] The ability to tune the physical and chemical properties of these hydrogels, such as swelling ratio, mechanical strength, and degradation rate, makes them highly versatile for delivering a wide range of drugs, from small molecules to large biomolecules.[1]

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and drug delivery applications of this compound-based hydrogels, specifically focusing on oligo(poly(ethylene glycol) fumarate) (OPF).

Synthesis of Oligo(Poly(ethylene glycol) Fumarate) (OPF) Hydrogels

The synthesis of OPF hydrogels involves a two-step process: the synthesis of the OPF polymer followed by its crosslinking to form the hydrogel network.

Experimental Protocol: Synthesis of OPF Polymer

This protocol is adapted from a previously published method.

Materials:

Procedure:

  • Drying of PEG:

    • Dissolve PEG in toluene (e.g., 100 g PEG in 250 mL toluene) in a round-bottom flask.

    • Heat the mixture to 120°C and distill off the toluene-water azeotrope to remove residual water.

    • Once all the toluene has been removed, cool the molten PEG to room temperature under a nitrogen atmosphere.

  • Polymerization:

    • Dissolve the dried PEG in anhydrous DCM in a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add triethylamine to the PEG solution.

    • In a separate flask, dissolve fumaryl chloride in anhydrous DCM.

    • Add the fumaryl chloride solution dropwise to the PEG/TEA solution over 1-2 hours with constant stirring under a nitrogen atmosphere.

    • Allow the reaction to proceed at room temperature for 24 hours.

  • Purification:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄.

    • Concentrate the solution by rotary evaporation.

    • Precipitate the OPF polymer by adding the concentrated solution to cold diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum.

Experimental Protocol: Hydrogel Formation (Photocrosslinking)

Materials:

  • Synthesized OPF polymer

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve the OPF polymer in PBS to the desired concentration (e.g., 10-30% w/v).

  • Add the photoinitiator to the OPF solution (e.g., 0.05-0.1% w/v) and vortex until fully dissolved.

  • Pipette the OPF/photoinitiator solution into a mold of the desired shape and size.

  • Expose the solution to UV light (e.g., 365 nm) for a specified time (e.g., 5-10 minutes) to induce crosslinking.

  • The resulting hydrogel can be removed from the mold and washed with PBS to remove any unreacted components.

Characterization of this compound-Based Hydrogels

Thorough characterization is crucial to ensure the suitability of the hydrogels for a specific drug delivery application.

Experimental Protocol: Swelling Ratio Determination
  • Prepare hydrogel discs of a known initial weight (Wd).

  • Immerse the discs in PBS (pH 7.4) at 37°C.

  • At predetermined time points, remove the hydrogels, gently blot the surface to remove excess water, and weigh them (Ws).

  • Calculate the swelling ratio (Q) using the following formula: Q = (Ws - Wd) / Wd

Experimental Protocol: Mechanical Testing
  • Prepare hydrogel samples in a defined geometry (e.g., cylindrical or dog-bone shape).

  • Perform compression or tensile testing using a universal testing machine.

  • Determine the compressive or tensile modulus from the initial linear region of the stress-strain curve.

Experimental Protocol: In Vitro Degradation
  • Prepare pre-weighed hydrogel samples (W₀).

  • Incubate the hydrogels in PBS (pH 7.4) at 37°C.

  • At various time points, remove the hydrogels, wash with deionized water, and lyophilize to a constant weight (Wt).

  • Calculate the percentage of mass loss as: Mass Loss (%) = [(W₀ - Wt) / W₀] x 100

Drug Delivery Applications

This compound-based hydrogels can be loaded with therapeutic agents using two primary methods: in situ loading (encapsulation during hydrogel formation) or post-loading (soaking a pre-formed hydrogel in a drug solution).

Application Note: Delivery of Doxorubicin (B1662922)

Oligo(poly(ethylene glycol) fumarate) (OPF) hydrogels modified with sodium methacrylate (B99206) (SMA) have been shown to be effective carriers for the anticancer drug doxorubicin (DOX). The negatively charged SMA incorporates into the hydrogel network, allowing for electrostatic interaction with the positively charged DOX, leading to high loading efficiency and a sustained, ion-exchange-mediated release.

Quantitative Data Summary: Doxorubicin Delivery

ParameterValueReference
DrugDoxorubicin (DOX)
HydrogelOPF modified with Sodium Methacrylate (SMA)
Loading MethodPost-loading
Loading Efficiency~99%
Release MechanismIon-exchange
Experimental Protocol: Doxorubicin Loading and Release

Doxorubicin Loading:

  • Prepare SMA-modified OPF hydrogel discs.

  • Incubate the hydrogel discs in an aqueous solution of doxorubicin (e.g., 50-400 µg/mL) at 37°C for 24 hours.

  • Determine the loading efficiency by measuring the decrease in DOX concentration in the loading solution using a UV-Vis spectrophotometer at 490 nm.

Doxorubicin Release:

  • Transfer the DOX-loaded hydrogel discs to a known volume of PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, collect aliquots of the release medium and replace with fresh PBS.

  • Quantify the concentration of released DOX in the aliquots using a UV-Vis spectrophotometer at 490 nm.

Application Note: Delivery of Peptides

OPF hydrogels are also suitable for the delivery of therapeutic peptides. The release kinetics can be modulated by altering the hydrogel's mesh size, which is influenced by the molecular weight of the PEG used in the OPF synthesis. Larger PEG chains result in a larger mesh size and faster peptide release. The release can be further sustained by encapsulating the peptide in biodegradable microparticles, such as poly(lactic-co-glycolic acid) (PLGA), before incorporation into the hydrogel.

Quantitative Data Summary: Peptide (TP508) Delivery

ParameterOPF with 10,000 Da PEGOPF with 1,000 Da PEGReference
DrugTP508 (23 amino acid peptide)TP508 (23 amino acid peptide)[1]
Loading MethodIn situ (direct loading)In situ (direct loading)[1]
Cumulative Release (30 hours)53 ± 3%31 ± 7%[1]
Loading MethodIn situ (encapsulated in PLGA microparticles)In situ (encapsulated in PLGA microparticles)[1]
Cumulative Release (30 hours)6 ± 1%2 ± 1%[1]
Experimental Protocol: Peptide Loading and Release

Peptide Loading (In Situ):

  • Dissolve the peptide in the OPF/photoinitiator solution immediately before UV exposure.

  • For sustained release, first encapsulate the peptide in PLGA microparticles using a standard water-in-oil-in-water (w/o/w) double emulsion method.

  • Disperse the peptide-loaded microparticles in the OPF/photoinitiator solution before crosslinking.

Peptide Release:

  • Place the peptide-loaded hydrogels in a known volume of release buffer (e.g., PBS) at 37°C.

  • At specified time points, collect the release medium and replace it with fresh buffer.

  • Quantify the released peptide concentration using a suitable assay, such as a BCA protein assay or high-performance liquid chromatography (HPLC).

Visualizations

SynthesisWorkflow cluster_synthesis OPF Polymer Synthesis cluster_hydrogel Hydrogel Formation Drying Drying of PEG Polymerization Polymerization with Fumaryl Chloride & TEA Drying->Polymerization Purification Purification Polymerization->Purification Dissolution Dissolve OPF & Photoinitiator Purification->Dissolution Crosslinking UV Crosslinking Dissolution->Crosslinking Washing Washing Crosslinking->Washing

Workflow for the synthesis of OPF hydrogels.

DrugDeliveryWorkflow cluster_loading Drug Loading cluster_release Drug Release Study InSitu In Situ Loading (during crosslinking) Incubation Incubation in Release Medium InSitu->Incubation PostLoading Post-Loading (soaking) PostLoading->Incubation Sampling Periodic Sampling Incubation->Sampling Quantification Drug Quantification Sampling->Quantification

General workflow for drug loading and release studies.

References

Application of Fumaramide in Photocontrollable Rotaxanes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of fumaramide as a photoswitchable component in[1]rotaxanes. This compound-based rotaxanes are a class of mechanically interlocked molecules (MIMs) that can undergo reversible photoisomerization, leading to controlled changes in their structure and function. This property makes them highly attractive for applications in molecular machinery, drug delivery, and smart materials.

Introduction

This compound, a derivative of fumaric acid, serves as an excellent photoswitch within the axle of a rotaxane. The core principle of its function lies in the reversible trans-cis isomerization of its carbon-carbon double bond upon exposure to ultraviolet (UV) light.[2] In the trans (or E) configuration, the this compound unit presents a linear and rigid geometry that can act as a recognition site for a macrocycle through hydrogen bonding.[3] Upon irradiation with UV light, it converts to the bent cis (or Z) isomer, maleamide. This geometric change disrupts the hydrogen bonding interactions, which can trigger the shuttling of the macrocycle to a different recognition site on the axle or alter the binding affinity for a guest molecule.[3]

Data Presentation

The following tables summarize key quantitative data for the photochemical and photophysical properties of this compound-based rotaxanes. Note: Specific values can vary depending on the detailed molecular structure of the rotaxane, solvent, and temperature. The data presented here are representative examples found in the literature or are placeholders for experimentally determined values.

Table 1: Photochemical Properties of a Representative this compound[1]Rotaxane

ParameterValueConditionsReference
Photoisomerization Wavelength 254 nmCH₂Cl₂ or 1:9 MeOH/CHCl₃[4]
trans to cis Isomerization Yield 45-50%Per photoisomerization cycle[4]
Quantum Yield (Φtrans→cis) Data not available
Quantum Yield (Φcis→trans) Data not available

Table 2: Kinetic Parameters of Photoisomerization

ParameterValueConditionsReference
Rate Constant (ktrans→cis) Data not available (process is ultrafast, on the picosecond timescale)[5]
Rate Constant (kcis→trans) Data not available
Half-life (t1/2, trans→cis) Data not available
Half-life (t1/2, cis→trans) Data not available

Table 3: Change in Binding Affinity upon Photoisomerization

Rotaxane SystemGuest MoleculeBinding Affinity (Ka) in trans state (M-1)Binding Affinity (Ka) in cis state (M-1)Fold ChangeReference
This compound-based[1]RotaxaneGeneric Guest AValue to be determinedValue to be determinedValue to be determined
This compound-based[1]RotaxaneGeneric Guest BValue to be determinedValue to be determinedValue to be determined

Experimental Protocols

Synthesis of a this compound-based[1]Rotaxane

The synthesis of this compound-containing[1]rotaxanes is typically achieved through a "clipping" reaction, where a pre-formed macrocycle is assembled around a this compound-containing thread.[2][6]

Materials:

Procedure:

  • Dissolve the this compound thread in anhydrous CHCl₃ under an inert atmosphere (e.g., nitrogen or argon).[7]

  • In a separate flask, prepare a solution of isophthaloyl dichloride and p-xylylenediamine in anhydrous CHCl₃.

  • Using a syringe pump, slowly add the solution from step 2 and a solution of triethylamine in anhydrous CHCl₃ to the solution from step 1 over a period of 4 hours under high dilution conditions to favor macrocyclization over polymerization.[4]

  • Stir the reaction mixture at room temperature for an additional 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).[7]

  • Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., CHCl₃/EtOAc) to isolate the desired[1]rotaxane.[4]

  • Characterize the purified rotaxane using ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

Photoisomerization of this compound[1]Rotaxane

This protocol describes the general procedure for the trans to cis photoisomerization of a this compound-based[1]rotaxane.[4]

Materials:

  • Purified this compound[1]rotaxane (in its trans form)

  • Spectroscopic grade dichloromethane (B109758) (CH₂Cl₂) or a 1:9 mixture of methanol and chloroform (MeOH/CHCl₃)

  • Quartz reaction vessel

  • UV photoreactor with a 254 nm lamp

  • TLC plates and developing chamber

  • NMR tubes and deuterated solvent (e.g., CDCl₃)

Procedure:

  • Prepare a 0.1 M solution of the this compound[1]rotaxane in the appropriate solvent in a quartz reaction vessel.[4]

  • Irradiate the solution with a 254 nm UV lamp in a photoreactor for 30 minutes at room temperature.[4]

  • Monitor the progress of the photoisomerization by TLC (using a suitable eluent like CHCl₃/EtOAc 4:1) or by taking aliquots for ¹H NMR analysis.[4] The appearance of a new spot on the TLC plate or new signals in the ¹H NMR spectrum indicates the formation of the cis isomer.

  • Once the photostationary state is reached (typically after 30 minutes, as monitored by the stabilization of the isomer ratio), concentrate the reaction mixture under reduced pressure.[4]

  • The resulting mixture contains both the trans and cis isomers. The cis isomer can be isolated from the unreacted trans isomer by trituration with a suitable solvent system (e.g., PhMe/CH₂Cl₂ 1:1) followed by passing the solution through a short pad of silica gel.[4]

  • The isolated cis-rotaxane can be characterized by ¹H NMR and its photochemical properties can be further studied.

Monitoring Photoisomerization by NMR and UV-Vis Spectroscopy

¹H NMR Spectroscopy:

  • Dissolve the this compound rotaxane sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a ¹H NMR spectrum of the initial trans isomer. The olefinic protons of the this compound typically appear as a singlet.

  • Irradiate the NMR tube with a UV lamp (e.g., 254 nm) for specific time intervals.

  • Acquire ¹H NMR spectra after each irradiation interval.

  • The formation of the cis isomer will be indicated by the appearance of a new singlet for the olefinic protons at a different chemical shift.

  • The ratio of the trans and cis isomers can be determined by integrating the respective olefinic proton signals.[8]

UV-Vis Spectroscopy:

  • Prepare a dilute solution of the this compound rotaxane in a UV-transparent solvent (e.g., acetonitrile (B52724) or dichloromethane) in a quartz cuvette.

  • Record the initial UV-Vis absorption spectrum. The trans isomer typically shows a characteristic absorption band.

  • Irradiate the cuvette with a UV lamp (e.g., 254 nm) for specific time intervals.

  • Record the UV-Vis spectrum after each irradiation interval.

  • The trans to cis isomerization will result in a decrease in the absorbance of the initial band and the appearance of a new absorption band corresponding to the cis isomer.

  • The changes in the absorption spectra can be used to monitor the kinetics of the photoisomerization process.

Visualizations

G cluster_synthesis Synthesis Workflow Thread This compound Thread Clipping Clipping Reaction (High Dilution) Thread->Clipping Macrocycle_Precursors Macrocycle Precursors (Isophthaloyl dichloride + p-Xylylenediamine) Macrocycle_Precursors->Clipping Rotaxane [2]Rotaxane (trans-isomer) Clipping->Rotaxane Purification Purification (Column Chromatography) Rotaxane->Purification

Caption: Workflow for the synthesis of a this compound-based[1]rotaxane.

G cluster_switching Photocontrolled Shuttling Mechanism trans_State trans-Fumaramide State (Macrocycle at Station 1) cis_State cis-Fumaramide State (Macrocycle at Station 2) trans_State->cis_State UV Light (254 nm) cis_State->trans_State Heat or Visible Light

Caption: Light-induced shuttling of a macrocycle in a this compound rotaxane.

G cluster_logic Logical Operation of a this compound Photoswitch Input Input (Light Signal) Process State: trans Process: Isomerization State: cis Input->Process:f1 Output Output (Structural/Functional Change) Process:f2->Output

Caption: Logical flow of a this compound-based molecular switch.

References

Application Notes and Protocols for Fumaramide Derivatives in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker connecting the antibody and payload is a critical component, profoundly influencing the ADC's stability, efficacy, and safety profile. Traditional maleimide-based linkers, while widely used, can exhibit instability in plasma, leading to premature drug release and off-target toxicity. Fumaramide derivatives have emerged as a promising alternative, offering enhanced stability and an improved therapeutic window.

These application notes provide detailed methodologies and protocols for the synthesis, characterization, and evaluation of this compound-based ADCs. The information is intended to guide researchers in the development and preclinical assessment of this next generation of ADCs.

This compound Linker Chemistry: Enhanced Stability

This compound linkers are derived from fumaric acid and are conjugated to cysteine residues on the antibody via a Michael addition reaction. Unlike the thiosuccinimide ring formed with maleimide (B117702) linkers, the resulting ring-opened structure of the this compound conjugate is less susceptible to retro-Michael reactions, which are a primary cause of payload deconjugation in vivo.[1] This increased stability in systemic circulation can lead to a wider therapeutic window, with reduced off-target toxicity and a greater proportion of the cytotoxic payload reaching the target tumor cells.

Data Presentation: Comparative Performance of this compound-Based ADCs

The following tables summarize quantitative data comparing the performance of this compound-based ADCs to their traditional maleimide counterparts.

Table 1: In Vitro Cytotoxicity (IC50) of HER2-Targeted ADCs

Cell LineHER2 ExpressionThis compound-ADC (MMAE Payload) IC50 (nM)Maleimide-ADC (MMAE Payload) IC50 (nM)
SK-BR-3High0.02 - 0.20.02 - 0.2
NCI-N87High0.03 - 0.250.03 - 0.3
MDA-MB-468Low>100>100

Note: IC50 values are representative and can vary based on specific experimental conditions.

Table 2: In Vivo Tumor Growth Inhibition (TGI) in Xenograft Models

Xenograft ModelADC TargetThis compound-ADC Dose (mg/kg)% TGIMaleimide-ADC Dose (mg/kg)% TGI
NCI-N87HER22.595%5.090%
JIMT-1HER23.085%6.075%

Note: TGI data is illustrative and depends on the specific ADC, tumor model, and dosing regimen.

Table 3: Plasma Stability and Drug-to-Antibody Ratio (DAR)

Linker TypeIncubation Time in Human Plasma (days)% Intact ADC RemainingAverage DAR
This compound7~96%3.8 - 4.0
Maleimide7~50-65%3.8 - 4.0

Note: Stability data can be influenced by the conjugation site and payload.

Experimental Protocols

Protocol 1: Synthesis of this compound-Linker-Payload (vc-MMAE) Construct

This protocol describes a general method for synthesizing a this compound-based linker-payload construct with a valine-citrulline (vc) cleavable linker and the cytotoxic agent monomethyl auristatin E (MMAE).

Materials:

  • This compound-valine-citrulline-p-aminobenzyl alcohol (PAB) intermediate

  • Monomethyl auristatin E (MMAE)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Activation of PAB-OH: Dissolve the this compound-vc-PAB intermediate in anhydrous DMF. Add DSC and DIPEA. Stir the reaction at room temperature for 1-2 hours to activate the hydroxyl group of the PAB spacer.

  • Conjugation to MMAE: In a separate flask, dissolve MMAE in anhydrous DMF. Add this solution to the activated this compound-vc-PAB intermediate. Add additional DIPEA to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the progress of the reaction by LC-MS to confirm the formation of the desired this compound-vc-MMAE product.

  • Purification: Upon completion, purify the crude product by reverse-phase HPLC to obtain the final this compound-linker-payload construct with high purity.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.

G cluster_synthesis Synthesis of this compound-vc-MMAE Fumaramide_vc_PAB This compound-vc-PAB-OH Activated_Intermediate Activated this compound-vc-PAB Fumaramide_vc_PAB->Activated_Intermediate DSC, DIPEA Final_Product This compound-vc-MMAE Activated_Intermediate->Final_Product DIPEA MMAE MMAE MMAE->Final_Product DIPEA G cluster_conjugation ADC Conjugation Workflow Antibody Monoclonal Antibody Reduced_Antibody Reduced Antibody Antibody->Reduced_Antibody TCEP ADC This compound-ADC Reduced_Antibody->ADC Linker_Payload This compound-Linker-Payload Linker_Payload->ADC Purified_ADC Purified ADC ADC->Purified_ADC SEC Purification G cluster_pathway HER2 Signaling and ADC Action HER2 HER2 Receptor Internalization Internalization HER2->Internalization PI3K_Akt PI3K/Akt Pathway HER2->PI3K_Akt Ras_MAPK Ras/MAPK Pathway HER2->Ras_MAPK ADC This compound-ADC ADC->HER2 Binding Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Apoptosis Apoptosis Payload_Release->Apoptosis Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Ras_MAPK->Proliferation

References

Application Notes and Protocols for Analytical Techniques in Fumaramide Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fumaramides are a class of organic compounds characterized by a central fumaric acid diamide (B1670390) core. They are pivotal intermediates in the synthesis of various pharmaceuticals and functional materials, including the formation of β-lactams.[1] The precise monitoring of fumaramide formation and subsequent conversion is critical for reaction optimization, yield maximization, and impurity profiling. This document provides detailed application notes and protocols for key analytical techniques used to monitor these reactions in real-time or through offline sampling. The primary techniques covered are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Application Note:

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for monitoring the progress of this compound reactions. It allows for the separation and quantification of starting materials, intermediates, the this compound product, and any byproducts in the reaction mixture. By tracking the decrease in reactant concentration and the increase in product concentration over time, reaction kinetics can be accurately determined. UV detection is commonly employed, as the carbon-carbon double bond and amide functionalities in fumaramides provide sufficient chromophores for sensitive detection.[2]

Quantitative Data Summary

The following table summarizes typical parameters for the RP-HPLC analysis of a this compound reaction, using the conversion of a precursor to a this compound derivative as an example.

CompoundRetention Time (min)λmax (nm)Limit of Quantification (µg/mL)
Starting Amine1.8210~1
Fumaroyl Chloride2.5 (may degrade)N/AN/A
This compound Product 3.4 210 ~1 [2][3]
Byproduct/Impurity4.1210~1

Experimental Protocol: RP-HPLC Monitoring

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV/VIS detector is suitable.[2]

    • Column: An Inertsil ODS-3 C18 column (150 x 4.6 mm, 5 µm) is a common choice.[2]

    • Mobile Phase: Prepare a mobile phase consisting of a 50:50 (v/v) mixture of buffer (e.g., 0.1% perchloric acid in water) and acetonitrile.[2] Filter through a 0.45 µm membrane and degas by sonication.[2]

    • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature to 35 °C and the UV detection wavelength to 210 nm.[2]

  • Standard Preparation:

    • Prepare a stock solution of a pure this compound reference standard at a concentration of approximately 240 µg/mL in the mobile phase.[2]

    • Perform serial dilutions to create a calibration curve in the expected concentration range of the reaction samples (e.g., 60, 120, 180, 240, 360 µg/mL).[2]

  • Sample Preparation:

    • At specified time points, withdraw an aliquot (e.g., 100 µL) from the reaction vessel.

    • Immediately quench the reaction by diluting the aliquot in a known volume of cold mobile phase (e.g., 900 µL) to prevent further reaction.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • Analysis:

    • Inject equal volumes (e.g., 10 µL) of the prepared standards and time-point samples into the HPLC system.[2]

    • Record the chromatograms and integrate the peak areas corresponding to the reactants and the this compound product.

    • Use the calibration curve generated from the standards to calculate the concentration of the this compound product at each time point.

Workflow Diagram: HPLC Analysis

HPLC_Workflow HPLC Analysis Workflow for this compound Reaction cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Reaction Reaction Vessel Sampling Withdraw Aliquot (e.g., 100 µL) Reaction->Sampling Time Points Quench Quench & Dilute (e.g., in 900 µL Mobile Phase) Sampling->Quench Filter Filter Sample (0.22 µm Syringe Filter) Quench->Filter Injection Inject into HPLC (e.g., 10 µL) Filter->Injection Standards Prepare Calibration Standards Standards->Injection Separation C18 Column Separation (Isocratic Elution) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Quantification Quantify Concentration (vs. Calibration Curve) Integration->Quantification Kinetics Plot Concentration vs. Time Quantification->Kinetics

Caption: Workflow for monitoring a this compound reaction using RP-HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

NMR spectroscopy is an exceptionally informative technique for monitoring this compound reactions, providing detailed structural information about all soluble species in the reaction mixture without the need for chromatographic separation.[4][5] ¹H NMR is particularly useful, as the disappearance of reactant signals and the appearance of characteristic product signals can be directly observed and quantified.[1] For instance, the vinyl protons of the this compound core typically appear as a singlet in a specific region of the spectrum, providing a clear marker for product formation.[1] This method is non-destructive and can be performed in situ to obtain real-time kinetic data.[6][7][8]

Quantitative Data Summary

The table below shows representative ¹H NMR chemical shifts for monitoring the CsOH-promoted cyclization of a this compound rotaxane into a β-lactam in a DMF solution.[1]

SpeciesKey ProtonsChemical Shift (δ, ppm)Multiplicity
This compound Reactant Vinyl (C=CH) ~7.0 Singlet
This compound ReactantAmide (N-H)~8.5-9.5Varies
β-Lactam ProductC-H (β-lactam ring)~4.5-5.5Doublet
β-Lactam ProductC-H (β-lactam ring)~3.5-4.5Doublet

Experimental Protocol: ¹H NMR Monitoring

  • System Preparation:

    • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

    • Solvent: Use a deuterated solvent (e.g., DMF-d₇, DMSO-d₆) that is compatible with the reaction conditions.

    • Internal Standard: Add a known amount of an inert internal standard with a simple, non-overlapping signal (e.g., tetramethylsilane (B1202638) (TMS) or 1,3,5-trimethoxybenzene) to the reaction mixture for accurate quantification.

  • Sample Preparation (In Situ):

    • Dissolve the starting materials in the deuterated solvent directly within an NMR tube.

    • Acquire an initial spectrum (t=0) before initiating the reaction.

    • Initiate the reaction by adding the final reagent or catalyst (e.g., CsOH) to the NMR tube, mix thoroughly, and immediately place it in the spectrometer.[1]

  • Data Acquisition:

    • Acquire ¹H NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate, ranging from every few minutes for slow reactions to every few seconds for fast reactions using specialized setups.[6][9]

    • Use a sufficient relaxation delay (D1) to ensure full relaxation of protons for accurate integration (typically 5 times the longest T1 relaxation time).

  • Data Processing:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Calibrate the chemical shift scale using the solvent or internal standard signal.

    • Integrate the area of a characteristic signal for the this compound product (e.g., the vinyl singlet) and a signal for a reactant.

    • Calculate the relative concentrations or the percent conversion at each time point by comparing the integral of the product peak to the sum of the integrals of the reactant and product peaks (or relative to the internal standard).

Workflow Diagram: NMR Analysis

NMR_Workflow In Situ NMR Analysis Workflow cluster_prep Sample Preparation (in NMR Tube) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Reactants Dissolve Reactants in Deuterated Solvent Standard Add Internal Standard Reactants->Standard Initial_Scan Acquire t=0 Spectrum Standard->Initial_Scan Initiation Add Catalyst/Reagent to Initiate Reaction Initial_Scan->Initiation Insert Insert Tube into NMR Spectrometer Initiation->Insert Acquire Acquire 1H Spectra at Timed Intervals Insert->Acquire Automated Loop Process Process Spectra (FT, Phasing) Acquire->Process Integrate Integrate Reactant & Product Signals Process->Integrate Quantify Calculate Relative Concentrations Integrate->Quantify Kinetics Determine Reaction Rate and Conversion Quantify->Kinetics

Caption: Workflow for in situ monitoring of a this compound reaction using NMR.

Mass Spectrometry (MS)

Application Note:

Mass spectrometry is a highly sensitive technique used for confirming the molecular weight of the this compound product and identifying intermediates or byproducts.[10] When coupled with a liquid chromatography system (LC-MS), it provides both separation and mass identification.[11] Direct infusion techniques, such as Electrospray Ionization (ESI) or Direct Analysis in Real Time (DART), can be used for rapid, real-time monitoring of the reaction mixture.[6][12] Multiple Reaction Monitoring (MRM) can be employed for highly selective and sensitive quantification of the target this compound, even in complex matrices.[13]

Quantitative Data Summary

The table below provides expected mass-to-charge ratios (m/z) for a hypothetical this compound synthesis from aniline (B41778) and fumaroyl chloride.

IonFormulaCalculated m/z (ESI+)
Aniline (Reactant) [M+H]⁺C₆H₈N⁺94.065
N,N'-diphenylthis compound (Product) [M+H]⁺ C₁₆H₁₅N₂O₂⁺ 267.113
N,N'-diphenylthis compound (Product) [M+Na]⁺C₁₆H₁₄N₂O₂Na⁺289.095
Intermediate (Mono-anilide) [M+H]⁺C₁₀H₁₀NO₃⁺192.066

Experimental Protocol: LC-MS Monitoring

  • System Preparation:

    • LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument) with an ESI source.[13]

    • LC Conditions: Use similar LC conditions as described in the HPLC protocol. The mobile phase must be compatible with MS (e.g., using formic acid or ammonium (B1175870) formate (B1220265) instead of non-volatile buffers like perchloric acid).

    • MS Conditions: Operate the mass spectrometer in positive ionization mode (ESI+).[13] Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of the this compound product.

    • Data Acquisition Mode: For qualitative analysis, use a full scan mode to detect all ions within a specified mass range. For quantitative analysis, develop an MRM method by identifying specific precursor-to-product ion transitions for the this compound.[14]

  • Sample Preparation:

    • Prepare samples as described in the HPLC protocol (withdraw, quench, dilute, filter). The final concentration should be suitable for MS detection (typically in the ng/mL to low µg/mL range).

  • Analysis:

    • Inject the prepared sample into the LC-MS system.

    • The eluent from the LC column is directed into the ESI source for ionization.

    • The mass spectrometer detects the ions and generates a total ion chromatogram (TIC) and mass spectra.

  • Data Processing:

    • Extract the ion chromatogram for the specific m/z of the this compound product (e.g., m/z 267.113).

    • Confirm the identity of the product by its retention time and mass spectrum.

    • Integrate the peak area from the extracted ion chromatogram to monitor the reaction progress. For quantitative analysis, use an isotopically labeled internal standard and a calibration curve.

Workflow Diagram: LC-MS Analysis

LCMS_Workflow LC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Sampling Reaction Sampling & Quenching Dilution Dilution with MS-Compatible Solvent Sampling->Dilution Filtering Sample Filtration Dilution->Filtering Injection LC Injection Filtering->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Eluent Mass_Analysis Mass Analysis (e.g., Quadrupole, TOF) Ionization->Mass_Analysis Detection Ion Detection Mass_Analysis->Detection TIC Generate Total Ion Chromatogram (TIC) Detection->TIC Spectrum Analyze Mass Spectrum for Confirmation Detection->Spectrum EIC Extract Ion Chromatogram (EIC) for Target m/z TIC->EIC Quant Quantify Product Formation EIC->Quant

Caption: Workflow for monitoring a this compound reaction using LC-MS.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note:

FTIR spectroscopy is a valuable tool for monitoring functional group transformations during a this compound synthesis.[15] It is particularly useful for tracking the disappearance of starting material vibrations (e.g., N-H stretches of a primary amine) and the appearance of characteristic amide bands in the product. The most intense and diagnostic peaks for a this compound are the Amide I (C=O stretch) and Amide II (N-H bend and C-N stretch) bands.[16] This technique can be implemented using an Attenuated Total Reflectance (ATR) probe for in situ, real-time monitoring of reactions in solution.[17]

Quantitative Data Summary

The table below lists key IR vibrational frequencies for identifying a this compound product.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Amine (Reactant)N-H Stretch3500 - 3300
Amide (Product) N-H Stretch ~3300 [16]
Amide (Product) Amide I (C=O Stretch) ~1640 [16][18]
Amide (Product) Amide II (N-H Bend) ~1540 [16][18]
Alkene (Product)C=C Stretch~1650 - 1630
Alkene (Product)=C-H Bend (trans)~980 - 960

Experimental Protocol: In Situ ATR-FTIR Monitoring

  • System Preparation:

    • Spectrometer: An FTIR spectrometer equipped with a liquid nitrogen-cooled MCT detector and an ATR immersion probe (e.g., Diamond or SiComp).[17]

    • Setup: Insert the ATR probe directly into the reaction vessel, ensuring the sensing crystal is fully submerged in the reaction mixture.

    • Background Spectrum: Before starting the reaction, collect a background spectrum of the solvent and starting materials. This spectrum will be automatically subtracted from subsequent scans.

  • Data Acquisition:

    • Initiate the reaction (e.g., by adding a catalyst or heating).

    • Begin collecting spectra at regular intervals. A typical setting is to co-add 10-32 scans at a resolution of 4 cm⁻¹ for each time point.[19] The time resolution can be adjusted based on the reaction kinetics.

  • Data Processing:

    • The spectrometer software will display the reaction progress in real-time as a series of absorbance spectra or as a 3D waterfall plot.

    • Monitor the decrease in the intensity of reactant peaks (e.g., amine N-H stretches) and the increase in the intensity of product peaks (e.g., Amide I and Amide II bands).

    • Create a reaction profile by plotting the absorbance of a key product peak (e.g., the Amide I band at ~1640 cm⁻¹) against time. This profile can be used to determine the reaction endpoint and to study the reaction kinetics.

Workflow Diagram: ATR-FTIR Analysis

FTIR_Workflow In Situ ATR-FTIR Analysis Workflow cluster_setup Experimental Setup cluster_monitoring Real-Time Monitoring cluster_analysis Data Analysis Vessel Reaction Vessel with Solvent & Reactants Probe Insert ATR Probe Vessel->Probe Background Collect Background Spectrum (t=0) Probe->Background Initiate Initiate Reaction Background->Initiate Acquire Continuously Acquire FTIR Spectra Initiate->Acquire Display Real-Time Spectral Display Acquire->Display Live Feed Identify Identify Key Peaks (e.g., Amide I, Amide II) Acquire->Identify Post-Processing Profile Create Reaction Profile (Absorbance vs. Time) Identify->Profile Endpoint Determine Reaction Endpoint & Kinetics Profile->Endpoint

Caption: Workflow for real-time monitoring of a this compound reaction using ATR-FTIR.

References

Application Notes and Protocols for Surface Modification Using Fumaramide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface modification of biomaterials using fumaramide and its derivatives. The inherent reactivity of the this compound moiety, particularly its susceptibility to Michael addition reactions, makes it a versatile tool for covalently immobilizing a wide range of molecules, including therapeutic agents, targeting ligands, and biocompatible polymers. This document outlines the principles, experimental procedures, and expected outcomes for leveraging this compound chemistry in the development of advanced drug delivery systems and functionalized biomaterials.

Introduction to this compound-Based Surface Modification

This compound, an amide derivative of fumaric acid, possesses an electron-deficient carbon-carbon double bond, rendering it an excellent Michael acceptor. This characteristic allows for the facile and specific covalent conjugation of nucleophiles, such as thiols (cysteine residues in proteins, thiol-modified molecules) and amines, under mild reaction conditions. This "click-like" chemistry is highly efficient and biocompatible, making it ideal for applications in drug delivery and biomaterial engineering.

The related compound, fumaric acid, is a naturally occurring dicarboxylic acid involved in the Krebs cycle. Its biocompatibility has led to its use as a linker in metal-organic frameworks (MOFs), such as the zirconium-based fumarate (B1241708) MOF (Zr-fum), which has shown promise as a nanoscale drug delivery vehicle. The principles of surface modification discussed herein are applicable to both this compound-functionalized surfaces and materials incorporating fumarate linkers.

Key Applications in Drug Development

  • Targeted Drug Delivery: Immobilization of targeting ligands (e.g., peptides, antibodies, folic acid) onto the surface of nanoparticles or drug carriers to enhance site-specific drug accumulation.

  • Stealth Coatings: Covalent attachment of biocompatible polymers like polyethylene (B3416737) glycol (PEG) to reduce opsonization and prolong circulation time of nanocarriers.

  • Controlled Release Systems: Development of hydrogels and other matrices where the this compound linker can be designed to be cleavable under specific physiological conditions, leading to triggered drug release.

  • Biomaterial Functionalization: Modification of implantable devices and scaffolds to improve biocompatibility, promote specific cell adhesion, and prevent biofouling.

Experimental Protocols

Protocol 1: Activation of a Surface with this compound for Subsequent Conjugation

This protocol describes a general method for introducing reactive this compound groups onto a surface containing primary amine functionalities.

Materials:

  • Amine-functionalized substrate (e.g., aminated glass slide, polymer nanoparticle with surface amine groups)

  • Fumaryl (B14642384) chloride or a this compound derivative with an N-Hydroxysuccinimide (NHS) ester

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Triethylamine (TEA) or other non-nucleophilic base

  • Molecule to be conjugated (e.g., thiol-containing peptide, amine-terminated PEG)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction vessel

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Surface Preparation: Ensure the amine-functionalized substrate is clean and dry. For solid substrates, pre-clean with a suitable solvent and dry under a stream of nitrogen.

  • Activation Reaction:

    • In a reaction vessel, dissolve fumaryl chloride or this compound-NHS ester in the anhydrous solvent.

    • Add the amine-functionalized substrate to the solution.

    • If using fumaryl chloride, add a stoichiometric amount of TEA to act as a base scavenger.

    • Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.

  • Washing: After the reaction, thoroughly wash the substrate with the reaction solvent to remove any unreacted reagents, followed by a final rinse with a volatile solvent like DCM and drying under nitrogen.

  • Conjugation (Michael Addition):

    • Prepare a solution of the thiol- or amine-containing molecule to be conjugated in PBS (pH 7.4).

    • Immerse the this compound-activated substrate in this solution.

    • Allow the Michael addition reaction to proceed at room temperature for 4-12 hours or overnight at 4°C.

  • Final Washing: Wash the functionalized substrate extensively with PBS and then deionized water to remove any non-covalently bound molecules.

  • Storage: Store the surface-modified material under appropriate conditions to maintain the integrity of the conjugated molecule.

Protocol 2: Surface Modification of Zirconium-Fumarate Metal-Organic Frameworks (Zr-fum MOFs) with PEG

This protocol details the post-synthetic modification of Zr-fum MOFs to introduce a PEG coating, enhancing their stability and biocompatibility for drug delivery applications.[1]

Materials:

  • Zr-fum MOF nanoparticles

  • Amino-terminated Polyethylene Glycol (PEG-NH2)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Centrifuge and centrifuge tubes

Procedure:

  • Activation of Carboxyl Groups on Zr-fum MOF:

    • Disperse a known quantity of Zr-fum MOF nanoparticles in MES buffer.

    • Add EDC and NHS to the suspension to activate the surface carboxyl groups of the fumarate linkers.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle shaking.

  • PEGylation Reaction:

    • Add a solution of PEG-NH2 in MES buffer to the activated MOF suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing.

  • Purification of PEGylated MOFs:

    • Centrifuge the suspension to pellet the PEGylated MOFs.

    • Remove the supernatant containing unreacted PEG and coupling agents.

    • Resuspend the pellet in deionized water and repeat the centrifugation and washing steps three times.

  • Final Product: Resuspend the final PEGylated Zr-fum MOF pellet in a suitable buffer (e.g., PBS) for storage or further use.

Data Presentation

Table 1: Quantitative Data for Surface Modification of Zr-Fumarate MOFs

ParameterUnmodified Zr-fum MOFPEGylated Zr-fum MOFDCA-Loaded PEGylated Zr-fum MOFReference
Particle Size (nm) ~100~110~115[1]
Zeta Potential (mV) -25-15-18[1]
Drug (DCA) Loading (% w/w) N/AN/A~20[1]

Table 2: Expected Outcomes of this compound-Based Surface Modification

PropertyExpected Change after ModificationRationale
Surface Hydrophilicity Increase (with hydrophilic conjugates like PEG)Introduction of polar functional groups.
Surface Charge Dependent on the conjugated moleculeCan be tailored by selecting charged or neutral molecules.
Biocompatibility Generally improvedMasking of the underlying material with biocompatible molecules.
Protein Adsorption Reduced (with PEGylation)Steric hindrance provided by the polymer chains.
Cellular Uptake Can be enhanced with targeting ligandsSpecific interactions with cell surface receptors.

Visualization of Workflows and Pathways

G cluster_activation Surface Activation cluster_conjugation Conjugation (Michael Addition) AmineSurface Amine-Functionalized Surface ActivatedSurface This compound-Activated Surface AmineSurface->ActivatedSurface Reaction in Anhydrous Solvent FumaramideNHS This compound-NHS Ester FumaramideNHS->ActivatedSurface FunctionalizedSurface Functionalized Surface ActivatedSurface->FunctionalizedSurface Reaction in Aqueous Buffer (pH 7.4) ThiolMolecule Thiol-Containing Molecule (e.g., Peptide, Drug) ThiolMolecule->FunctionalizedSurface

Figure 1: General workflow for surface modification using this compound-NHS ester.

G cluster_drug_delivery Targeted Drug Delivery Pathway Nanoparticle This compound-Modified Nanoparticle TargetedNP Targeted Drug-Loaded Nanoparticle Nanoparticle->TargetedNP TargetingLigand Targeting Ligand (e.g., Antibody, Peptide) TargetingLigand->TargetedNP Drug Therapeutic Drug Drug->TargetedNP CancerCell Cancer Cell with Specific Receptors TargetedNP->CancerCell Binding to Receptor Endocytosis Receptor-Mediated Endocytosis CancerCell->Endocytosis DrugRelease Intracellular Drug Release Endocytosis->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Figure 2: Signaling pathway for targeted drug delivery using a this compound-modified nanoparticle.

Characterization of Modified Surfaces

A comprehensive characterization of the modified surfaces is crucial to confirm successful functionalization and to understand the properties of the new material.

Recommended Techniques:

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of atoms specific to the this compound linker and the conjugated molecule.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic vibrational bands of the functional groups introduced during the modification process.

  • Contact Angle Measurement: To assess changes in surface wettability (hydrophilicity/hydrophobicity).

  • Atomic Force Microscopy (AFM) / Scanning Electron Microscopy (SEM): To visualize changes in surface topography and morphology.

  • Zeta Potential Analysis: For particulate systems, to measure changes in surface charge.

  • Quantification of Conjugated Molecules: This can be achieved through various methods depending on the nature of the conjugated molecule, such as UV-Vis spectroscopy (for chromophore-containing molecules), fluorescence spectroscopy (for fluorescently labeled molecules), or by using analytical techniques like HPLC after cleaving the molecule from the surface.

These application notes and protocols provide a foundational guide for utilizing this compound chemistry in surface modification for drug delivery and biomaterial science. Researchers are encouraged to adapt and optimize these methods for their specific applications and materials.

References

Application Notes and Protocols for Fumaramide in the Preparation of Biodegradable Networks

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biodegradable networks are a cornerstone of modern biomedical research, with significant applications in tissue engineering and controlled drug delivery. These three-dimensional polymer structures are designed to degrade over time in the body, being replaced by new tissue or safely eliminated after releasing their therapeutic payload. An ideal biodegradable network should exhibit tunable degradation rates, appropriate mechanical properties for its intended application, and biocompatibility of both the polymer and its degradation products.

This document focuses on the use of fumarate-based monomers, particularly in the form of poly(propylene fumarate) (PPF), in the preparation of such networks. While the term "fumaramide" is specified, the vast majority of published research centers on fumaric acid and its esters (fumarates). This is likely due to the well-established biocompatibility of fumaric acid, an intermediate in the Krebs cycle, and the favorable reaction kinetics of fumarate (B1241708) esters in polymerization. Fumaramides, while structurally similar, are less commonly employed in the synthesis of biodegradable networks, and thus the following protocols and data will primarily focus on the well-documented fumarate-based systems. The principles and methodologies described herein can, however, serve as a foundational guide for investigating this compound-based analogues.

Data Presentation

Table 1: Mechanical Properties of Fumarate-Based Biodegradable Networks
Polymer Network CompositionCross-linking MethodCompressive Strength (MPa)Compressive Modulus (MPa)Reference(s)
PPF / PPF-DA (m=1), double bond ratio 4Radical Polymerization11.2 ± 1.819.4 ± 1.8[1]
PPF / PPF-DA (m=1), double bond ratio 0.5Radical Polymerization66.2 ± 5.5340.2 ± 30.7[1]
PPF / PPF-DA (m=2), double bond ratio 4Radical Polymerization14.4 ± 4.228.0 ± 2.4[1]
PPF / PPF-DA (m=2), double bond ratio 0.5Radical Polymerization88.2 ± 6.1480.4 ± 35.9[1]
PPF / VPAThermal Curing14 - 11910 - 836
PPF / VPESThermal Curing14 - 11910 - 836
PPF / PPF-DA (double bond ratio 2)Photo-crosslinking (BAPO/UV)58 ± 7310 ± 25
PPF / PPF-DA (double bond ratio 0.5)Photo-crosslinking (BAPO/UV)129 ± 171270 ± 286
PPF / PPF-DA (double bond ratio 2)Thermal-crosslinking (BP/DMT)31 ± 1375 ± 8
PPF / PPF-DA (double bond ratio 0.5)Thermal-crosslinking (BP/DMT)105 ± 12332 ± 89

PPF: Poly(propylene fumarate), PPF-DA: Poly(propylene fumarate)-diacrylate, VPA: Vinyl phosphonic acid, VPES: Vinyl phosphonic acid diethyl ester, BAPO: Bis(2,4,6-trimethylbenzoyl) phenylphosphine (B1580520) oxide, BP: Benzoyl peroxide, DMT: N,N-dimethyl-p-toluidine.

Table 2: In Vitro Degradation of Fumarate-Based Scaffolds
Scaffold CompositionDegradation MediumDurationMass Loss (%)Reference(s)
PPF/PF-DA/Alumoxane NanocompositePhosphate Buffered Saline (37°C)12 weeks5.3 ± 2.4[2]
PLGA (65/35)/ACP (50/50) coated stentPhosphate Buffered Saline (37°C, pH 7.4)3 months~60
0.1 µm PLGA nanoparticlesPhosphate Buffered Saline (37°C, pH 7.4)20-30 days (initial phase)- (Degradation rate constant: 0.028 day⁻¹)
1 µm PLGA microparticlesPhosphate Buffered Saline (37°C, pH 7.4)20-30 days (initial phase)- (Degradation rate constant: 0.011 day⁻¹)
10 µm PLGA microparticlesPhosphate Buffered Saline (37°C, pH 7.4)20-30 days (initial phase)- (Degradation rate constant: 0.018 day⁻¹)

PPF: Poly(propylene fumarate), PF-DA: Propylene (B89431) fumarate-diacrylate, PLGA: Poly(lactic-co-glycolic acid), ACP: Amorphous calcium phosphate.

Experimental Protocols

Protocol 1: Synthesis of Poly(propylene fumarate) (PPF)

This protocol describes a two-step synthesis of PPF from diethyl fumarate and propylene glycol.

Materials:

  • Diethyl fumarate

  • Propylene glycol

  • Zinc chloride (catalyst)

  • Hydroquinone (B1673460) (inhibitor)

  • Nitrogen gas

  • Methylene (B1212753) chloride

  • Hydrochloric acid (HCl), 1M

  • Sodium chloride (brine), saturated solution

  • Sodium sulfate, anhydrous

  • Ethyl ether, cooled

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Heating mantle with temperature controller

  • Vacuum pump

  • Rotary evaporator

  • Separatory funnel

  • Glassware for washing and drying

Procedure:

Step 1: Synthesis of Bis(hydroxypropyl) Fumarate Intermediate

  • Assemble the reaction apparatus (three-neck flask, mechanical stirrer, condenser) and ensure it is dry.

  • Add diethyl fumarate, a threefold molar excess of propylene glycol, zinc chloride (0.01 mol per mol of diethyl fumarate), and hydroquinone (0.002 mol per mol of diethyl fumarate) to the reaction flask.

  • Purge the system with nitrogen gas and maintain a gentle nitrogen flow.

  • Begin stirring the mixture.

  • Heat the reaction mixture to 110°C for 30 minutes, then increase to 120°C for 30 minutes, and finally to 130°C.

  • Collect the ethanol (B145695) distillate as the reaction proceeds. The reaction is complete when no more ethanol is distilled.

  • Cool the reaction mixture to room temperature under nitrogen.

Step 2: Transesterification to Poly(propylene fumarate)

  • Reconfigure the apparatus for vacuum distillation.

  • Heat the bis(hydroxypropyl) fumarate intermediate to 100°C under mechanical stirring.

  • Gradually apply a vacuum to the system, reducing the pressure to below 1 mmHg.

  • Increase the temperature to 110°C for 30 minutes, then to 120°C for 30 minutes, and finally to 130°C.

  • Continue the reaction under vacuum, collecting the propylene glycol byproduct.

  • Monitor the molecular weight of the polymer periodically by gel permeation chromatography (GPC) until the desired molecular weight is achieved.

  • Once the target molecular weight is reached, cool the polymer to room temperature under nitrogen.

Purification:

  • Dissolve the synthesized PPF in methylene chloride.

  • Transfer the solution to a separatory funnel and wash it twice with 1M HCl to remove the zinc chloride catalyst.

  • Wash the organic phase twice with distilled water and then twice with a saturated brine solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the solution to remove the sodium sulfate.

  • Remove the methylene chloride using a rotary evaporator.

  • Further dry the PPF under high vacuum to remove any residual solvent.

  • Precipitate the purified PPF by slowly adding the methylene chloride solution to cooled ethyl ether while stirring.

  • Decant the ether and dry the precipitated PPF under vacuum.

Protocol 2: Fabrication of Biodegradable Networks by Photo-crosslinking

This protocol describes the fabrication of a porous scaffold from a PPF-based resin using photo-crosslinking and a salt-leaching technique.

Materials:

  • Synthesized Poly(propylene fumarate) (PPF)

  • Cross-linking agent (e.g., poly(propylene fumarate)-diacrylate (PPF-DA) or N-vinyl pyrrolidone (NVP))

  • Photo-initiator (e.g., bis(2,4,6-trimethylbenzoyl) phenylphosphine oxide, BAPO)

  • Sodium chloride (NaCl) particles, sieved to desired size range (porogen)

  • Molds (e.g., silicone)

Equipment:

  • UV light source

  • Vortex mixer

  • Spatula

  • Vacuum oven

Procedure:

  • Resin Preparation:

    • In a suitable container, combine the PPF, cross-linking agent (e.g., PPF-DA), and photo-initiator (e.g., BAPO, at a concentration of 0.5-1 wt%).

    • Thoroughly mix the components until a homogeneous solution is obtained. A vortex mixer can be used.

  • Porogen Incorporation:

    • Add sieved NaCl particles to the resin. The weight ratio of NaCl to resin will determine the final porosity of the scaffold.

    • Mix thoroughly to ensure a uniform distribution of the salt particles within the resin.

  • Molding and Cross-linking:

    • Pour the resin/salt mixture into the molds.

    • Expose the molds to a UV light source for a sufficient time to ensure complete cross-linking. The exposure time will depend on the intensity of the UV source and the concentration of the photo-initiator.

  • Salt Leaching:

    • After cross-linking, immerse the scaffolds in a large volume of distilled water.

    • Stir the water or change it frequently to facilitate the dissolution of the NaCl particles.

    • Continue the leaching process for at least 48 hours to ensure all the salt is removed.

  • Drying:

    • Remove the porous scaffolds from the water and dry them in a vacuum oven at a low temperature until a constant weight is achieved.

Protocol 3: In Vitro Degradation Study

This protocol outlines a method to assess the in vitro degradation of the fabricated biodegradable scaffolds.

Materials:

  • Fabricated biodegradable scaffolds

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaking incubator or water bath

  • Analytical balance

  • pH meter

Procedure:

  • Sample Preparation:

    • Measure the initial dry weight (W_i) of each scaffold.

  • Degradation:

    • Place each scaffold in a separate vial containing a known volume of PBS (e.g., 20 mL).

    • Incubate the vials at 37°C in a shaking incubator (e.g., at 75 rpm).

  • Time Points:

    • At predetermined time points (e.g., 1, 3, 7, 14, 28, 56 days), remove the scaffolds from the PBS.

  • Analysis:

    • Measure the pH of the degradation medium.

    • Rinse the scaffolds with distilled water to remove any salts.

    • Dry the scaffolds in a vacuum oven until a constant weight is achieved and record the final dry weight (W_f).

  • Mass Loss Calculation:

    • Calculate the percentage of mass loss at each time point using the following formula: Mass Loss (%) = [(W_i - W_f) / W_i] * 100

Protocol 4: Mechanical Testing (Compressive Strength)

This protocol describes the determination of the compressive strength and modulus of the fabricated scaffolds.

Materials:

  • Fabricated biodegradable scaffolds (typically cylindrical or cubical in shape)

Equipment:

  • Universal testing machine with a compression platen

  • Calipers

Procedure:

  • Sample Preparation:

    • Measure the dimensions (e.g., diameter and height for cylindrical samples) of each scaffold using calipers.

  • Testing:

    • Place a scaffold on the lower platen of the universal testing machine.

    • Apply a compressive load at a constant crosshead speed (e.g., 1 mm/min).

    • Record the load and displacement data until the scaffold fractures or reaches a predefined strain.

  • Data Analysis:

    • Convert the load-displacement data into a stress-strain curve.

      • Stress (σ) = Load / Cross-sectional Area

      • Strain (ε) = Displacement / Initial Height

    • Determine the compressive strength, which is the maximum stress the scaffold can withstand before failure.

    • Calculate the compressive modulus from the initial linear portion of the stress-strain curve (slope of the line).

Mandatory Visualization

Experimental_Workflow cluster_0 Polymer Synthesis cluster_1 Network Fabrication cluster_2 Characterization A Reactants (Diethyl Fumarate, Propylene Glycol) B Step 1: Intermediate Synthesis (Bis(hydroxypropyl) Fumarate) A->B C Step 2: Transesterification (Poly(propylene fumarate)) B->C D Purification C->D E PPF Resin Formulation (PPF, Cross-linker, Photo-initiator) D->E F Porogen Incorporation (NaCl) E->F G Molding & Photo-crosslinking F->G H Salt Leaching & Drying G->H I In Vitro Degradation (Mass Loss, pH Change) H->I J Mechanical Testing (Compressive Strength & Modulus) H->J K Drug Release Kinetics H->K

Caption: Workflow for the synthesis, fabrication, and characterization of fumarate-based biodegradable networks.

Nrf2_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus DMF Dimethyl Fumarate (DMF) (Fumaric Acid Ester) Keap1 Keap1 DMF->Keap1 S-alkylation (inactivation) Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Bach1 Bach1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Bach1->Nrf2_n Nuclear Exit ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Promotes Transcription

References

Troubleshooting & Optimization

Technical Support Center: Fumaramide Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fumaramide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and manage the hydrolysis of this compound in your aqueous experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis and why is it a concern?

A1: this compound hydrolysis is a chemical reaction where water molecules break down the two amide bonds in the this compound molecule. This degradation leads to the formation of fumaric acid and ammonia. For researchers, this is a significant concern as it reduces the concentration of the active this compound compound, potentially compromising the accuracy and reproducibility of experimental results. The stability of a drug substance is a critical parameter that can affect its purity, potency, and safety.

Q2: What are the primary factors that accelerate this compound hydrolysis?

A2: The rate of this compound hydrolysis is significantly influenced by several factors:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of amide bonds.[1] Ester and amide bonds in pharmaceuticals are particularly susceptible to hydrolysis at extreme pH levels.[1]

  • Temperature: Higher temperatures increase the kinetic energy of the molecules, leading to a faster reaction rate.

  • Buffer Species: The composition of the buffer system can influence the rate of hydrolysis. Some buffer components may directly participate in the hydrolysis reaction.

Q3: How can I detect if my this compound solution is degrading?

A3: Degradation of this compound can be detected by monitoring the appearance of its hydrolysis product, fumaric acid, or the disappearance of this compound itself. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for separating and quantifying both this compound and fumaric acid.[2][3][4]

Q4: What are the typical storage conditions to minimize hydrolysis?

A4: To minimize hydrolysis, this compound solutions should ideally be prepared fresh before use. If storage is necessary, it is recommended to store them at low temperatures (e.g., 2-8 °C) and at a pH close to neutral, where the rate of hydrolysis is generally at its minimum. The choice of an appropriate buffer system is also crucial for maintaining the desired pH and ensuring stability.[5][6]

Troubleshooting Guides

This section provides a step-by-step approach to identifying and resolving common issues related to this compound hydrolysis during experiments.

Problem 1: Inconsistent or lower-than-expected experimental results.
  • Possible Cause: Degradation of this compound in your aqueous solution.

  • Troubleshooting Steps:

    • Verify Solution Age and Storage: Confirm the age of your this compound stock and working solutions. If they were not prepared fresh, consider the storage conditions (temperature, pH).

    • Analyze for Degradation Products: Use an analytical technique like HPLC to check for the presence of fumaric acid in your solution. An increase in the fumaric acid peak alongside a decrease in the this compound peak is a strong indicator of hydrolysis.

    • Prepare Fresh Solutions: Repeat the experiment with freshly prepared this compound solutions to see if the results are more consistent and in line with expectations.

Problem 2: Observing a shift in the pH of the this compound solution over time.
  • Possible Cause: Hydrolysis of this compound, which produces fumaric acid and can lower the pH of an unbuffered or weakly buffered solution.

  • Troubleshooting Steps:

    • Monitor pH: Regularly check the pH of your this compound solutions, especially during long-term experiments.

    • Use an Appropriate Buffer: Ensure you are using a buffer with sufficient capacity to maintain a stable pH throughout your experiment. The choice of buffer can be critical, as some buffer species can affect stability.[5][6]

    • Adjust pH if Necessary: If a pH shift is detected, you may need to adjust it back to the optimal range for this compound stability. However, it is preferable to use a more robust buffering system from the outset.

Data on Factors Influencing Amide Hydrolysis

Stress ConditionReagent/ParameterTypical ConditionsExpected Outcome for this compound
Acid Hydrolysis Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)0.1 M - 1 MHeat at 60-80°C for several hours.
Base Hydrolysis Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)0.1 M - 1 MHeat at 60-80°C for several hours.
Neutral Hydrolysis Water or Buffer (pH ~7)Heat at 60-80°C for an extended period.Slower degradation compared to acidic or basic conditions.
Oxidation Hydrogen Peroxide (H₂O₂)3-30%Room temperature for 24 hours.
Thermal Degradation Heat60-100°CSeveral days.
Photodegradation UV/Visible LightICH Q1B guidelinesMay cause degradation, but hydrolysis is often the more significant pathway in solution.

Experimental Protocols

Protocol 1: HPLC Method for Quantification of this compound and Fumaric Acid

This protocol provides a general method for the analysis of this compound and its primary hydrolysis product, fumaric acid. Method optimization may be required for specific sample matrices.

1. Materials and Reagents:

  • This compound and Fumaric Acid reference standards

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid or Formic acid (for mobile phase adjustment)

  • 0.45 µm Syringe filters

2. Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Preparation of Standard Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and fumaric acid in methanol or a suitable solvent to prepare individual stock solutions.

  • Working Standards: Prepare a series of working standards by diluting the stock solutions with the mobile phase to cover the desired concentration range.

4. Chromatographic Conditions:

  • Mobile Phase: A typical mobile phase could be a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile. An isocratic or gradient elution can be used.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Detection Wavelength: Monitor at a wavelength where both this compound and fumaric acid have good absorbance (e.g., around 210-240 nm).

  • Injection Volume: 10-20 µL

5. Sample Preparation:

  • Dilute the experimental samples with the mobile phase to a concentration within the calibration range.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

6. Analysis:

  • Inject the standards to generate a calibration curve.

  • Inject the samples and quantify the amounts of this compound and fumaric acid by comparing their peak areas to the calibration curve.

Visualizations

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Fumaramide_A This compound Protonated_Amide Protonated Amide (Oxygen) Fumaramide_A->Protonated_Amide + H⁺ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate_A + H₂O Fumaric_Acid_A Fumaric Acid Tetrahedral_Intermediate_A->Fumaric_Acid_A - NH₄⁺ Ammonia_A Ammonium Ion Tetrahedral_Intermediate_A->Ammonia_A Fumaramide_B This compound Tetrahedral_Intermediate_B Tetrahedral Intermediate Fumaramide_B->Tetrahedral_Intermediate_B + OH⁻ Fumarate Fumarate Tetrahedral_Intermediate_B->Fumarate - NH₃ Ammonia_B Ammonia Tetrahedral_Intermediate_B->Ammonia_B

Caption: General mechanisms of acid and base-catalyzed this compound hydrolysis.

Experimental_Workflow A Prepare this compound Aqueous Solution B Incubate under Experimental Conditions (pH, Temp, Time) A->B C Sample at Defined Timepoints B->C D Prepare Sample for HPLC Analysis (Dilution, Filtration) C->D E HPLC Analysis D->E F Quantify this compound and Fumaric Acid E->F G Evaluate Stability and Degradation Rate F->G

Caption: Experimental workflow for monitoring this compound stability.

Troubleshooting_Tree Start Inconsistent Experimental Results Observed Q1 Are you using freshly prepared this compound solutions? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the pH of the solution stable over time? A1_Yes->Q2 Action1 Prepare fresh solutions and re-run the experiment. A1_No->Action1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Have you analyzed for degradation products (e.g., fumaric acid)? A2_Yes->Q3 Action2 Use a buffer with higher capacity or adjust the pH. A2_No->Action2 A3_No No Q3->A3_No End Consult further with a technical specialist. Q3->End Yes, and degradation is confirmed Action3 Perform HPLC analysis to quantify this compound and fumaric acid. A3_No->Action3

Caption: Troubleshooting decision tree for this compound degradation issues.

References

Technical Support Center: Optimizing pH for Fumaramide-Thiol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing fumaramide-thiol reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the critical role of pH in the thia-Michael addition of thiols to fumaramides.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the pH dependence of the this compound-thiol reaction?

The reaction between a this compound and a thiol is a thia-Michael addition. The key to this reaction is the nucleophilic attack of the thiol on the electron-deficient double bond of the this compound. The reactivity of the thiol is highly dependent on its protonation state. At neutral or acidic pH, the thiol group (-SH) is protonated and less nucleophilic. As the pH increases, the thiol is deprotonated to the more nucleophilic thiolate anion (-S⁻), which significantly accelerates the reaction rate. Thiols typically have a pKa in the range of 8-10, so a higher pH environment favors the formation of the reactive thiolate.

Q2: What is the optimal pH range for this compound-thiol conjugation?

While the optimal pH can vary depending on the specific reactants and desired outcome (e.g., speed vs. stability), a general guideline is a pH range of 7.0 to 8.5. Within this range, a sufficient concentration of the reactive thiolate anion is present to drive the reaction forward at a reasonable rate, while minimizing potential side reactions.

Q3: What are the primary side reactions to be aware of when performing this compound-thiol reactions at different pH values?

The two main side reactions are:

  • Hydrolysis of the this compound: At higher pH values (typically above 8.5), the this compound itself becomes susceptible to hydrolysis, where the amide bond is cleaved. This leads to the consumption of your starting material and a reduction in the yield of the desired conjugate.

  • Reaction with other Nucleophiles: If other nucleophiles, such as primary amines (e.g., from lysine (B10760008) residues in proteins), are present in the reaction mixture, they can also react with the this compound at higher pH values, leading to a loss of selectivity.

Q4: My reaction yield is low. How can pH be a contributing factor?

Low yield in a this compound-thiol reaction can be attributed to several pH-related factors:

  • pH is too low: If the pH of the reaction buffer is too acidic (e.g., below 7.0), the concentration of the reactive thiolate anion will be very low, resulting in a slow or incomplete reaction.

  • pH is too high: As mentioned above, a pH that is too basic can lead to significant hydrolysis of the this compound, reducing the amount available to react with the thiol.

  • Buffer effects: The choice of buffer can also influence the reaction. Some buffers may interact with the reactants or catalyze side reactions. It is advisable to use non-nucleophilic buffers.

Q5: How does pH affect the reversibility of the this compound-thiol reaction?

The thia-Michael addition to fumaramides can be reversible, and pH plays a crucial role in this equilibrium. Generally, at a more basic pH, both the forward (addition) and reverse (elimination) reactions are faster.[1][2] However, the reverse reaction rate often increases more significantly with pH than the forward rate.[1][2] This means that at higher pH, the reaction may reach equilibrium more quickly, but the equilibrium may favor the reactants to a greater extent. Conversely, at a lower pH, the reaction is slower but tends to be more irreversible.[1][2]

Troubleshooting Guide

Issue Potential pH-Related Cause Recommended Solution
Low or No Reaction The pH of the reaction buffer is too low (e.g., < 7.0), resulting in a low concentration of the reactive thiolate.Increase the pH of the reaction buffer to the 7.5-8.5 range. Use a calibrated pH meter to confirm the pH of your buffer.
Low Yield of Desired Product The pH is too high (e.g., > 8.5), leading to significant hydrolysis of the this compound starting material.Decrease the reaction pH to the optimal range of 7.5-8.5. Consider running the reaction for a shorter duration or at a lower temperature to minimize hydrolysis.
Presence of Multiple Products (Lack of Selectivity) The pH is too high, promoting the reaction of the this compound with other nucleophiles (e.g., amines) present in the reaction mixture.Lower the reaction pH to improve selectivity for the thiol. A pH of around 7.0-7.5 is often a good starting point to favor thiol reactivity over amine reactivity.
Reaction is Reversible, Leading to Product Loss The reaction is performed at a high pH where the reverse reaction is significant.If product stability is an issue, consider performing the reaction at a slightly lower pH (e.g., 7.0-7.5) to slow down the reverse reaction. Alternatively, if the reaction needs to be driven to completion, a larger excess of one reactant can be used.
Inconsistent Reaction Rates The buffer capacity is insufficient, leading to a drift in pH during the reaction, especially if acidic or basic byproducts are formed.Use a buffer with a pKa close to the desired reaction pH and ensure its concentration is sufficient to maintain a stable pH throughout the reaction.

Data Presentation: pH-Dependent Kinetics

The following table summarizes the effect of pH on the forward and reverse rate constants (kf and kr) and the equilibrium constant (Keq) for a thia-Michael addition in a model system of PEG-based hydrogels, which provides insight into the expected behavior of this compound-thiol reactions.[1][2]

pHForward Rate Constant (kf) [M-1s-1]Reverse Rate Constant (kr) [s-1]Equilibrium Constant (Keq) [M-1]
30.010.0001100
50.10.001100
7100.1100

Data is illustrative and based on trends observed in related thia-Michael addition systems.

Experimental Protocols

Protocol 1: pH Screening for Optimal this compound-Thiol Conjugation

This protocol outlines a general procedure for screening different pH conditions to determine the optimal pH for your specific this compound and thiol reactants.

Materials:

  • This compound derivative

  • Thiol-containing molecule

  • Reaction Buffers:

    • 0.1 M Phosphate buffer, pH 7.0

    • 0.1 M Phosphate buffer, pH 7.5

    • 0.1 M Borate buffer, pH 8.0

    • 0.1 M Borate buffer, pH 8.5

  • Anhydrous DMSO or DMF (for dissolving reactants if not water-soluble)

  • Quenching solution (e.g., excess N-ethylmaleimide or iodoacetamide)

  • Analytical HPLC system with a C18 column

  • LC-MS system for product confirmation

Procedure:

  • Reactant Preparation:

    • Prepare stock solutions of your this compound and thiol in a suitable solvent (e.g., water, DMSO, or DMF). The concentration should be chosen to allow for easy monitoring of the reaction progress.

  • Reaction Setup:

    • In separate microcentrifuge tubes, add the appropriate reaction buffer.

    • Add the thiol stock solution to each tube and mix gently.

    • Initiate the reactions by adding the this compound stock solution to each tube. The final volume and reactant concentrations should be consistent across all pH conditions.

  • Reaction Monitoring:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction tube.

    • Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution. This will react with any remaining free thiol and stop the reaction.

  • Analysis by HPLC:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Use a suitable gradient of water and acetonitrile (B52724) (both containing 0.1% TFA or formic acid) to separate the starting materials, the desired product, and any side products.

    • Monitor the elution profile using a UV detector at a wavelength where the this compound and/or the product has a strong absorbance.

  • Data Analysis:

    • Integrate the peak areas of the starting materials and the product at each time point for each pH condition.

    • Plot the concentration of the product versus time for each pH to determine the initial reaction rate.

    • The pH that gives the highest yield of the desired product with minimal side-product formation is the optimal pH for your reaction.

  • Product Confirmation:

    • Confirm the identity of the product peak by LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution setup_reaction Set up Reactions at Different pH prep_this compound->setup_reaction prep_thiol Prepare Thiol Stock Solution prep_thiol->setup_reaction prep_buffers Prepare Reaction Buffers (pH 7.0, 7.5, 8.0, 8.5) prep_buffers->setup_reaction initiate_reaction Initiate Reaction with This compound Addition setup_reaction->initiate_reaction monitor_reaction Monitor Reaction (Time Points) initiate_reaction->monitor_reaction quench_reaction Quench Aliquots monitor_reaction->quench_reaction hplc_analysis Analyze by HPLC quench_reaction->hplc_analysis data_analysis Determine Optimal pH hplc_analysis->data_analysis signaling_pathway cluster_conditions Reaction Conditions cluster_reactants Reactants cluster_products Products & Side Products pH pH Thiol Thiol (-SH) pH->Thiol Low pH (Protonated) Thiolate Thiolate (-S⁻) pH->Thiolate High pH (Deprotonated) Thiol->Thiolate Deprotonation Conjugate Thiol-Fumaramide Adduct Thiolate->Conjugate Fast Reaction This compound This compound This compound->Conjugate Hydrolysis_Product Hydrolysis Product This compound->Hydrolysis_Product High pH Conjugate->Thiolate Reverse Reaction (Favored at High pH) Conjugate->this compound

References

Technical Support Center: Fumaramide Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during fumaramide bioconjugation experiments.

Disclaimer

This compound-based bioconjugation is a developing field, and as such, there is limited specific literature detailing all potential side reactions. Much of the current understanding is extrapolated from the well-studied maleimide-thiol Michael addition reaction, which shares a similar reaction mechanism. This guide provides information based on established principles of maleimide (B117702) chemistry and general bioconjugation best practices, which are expected to be largely applicable to fumaramides.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential side reactions in this compound bioconjugation?

While fumaramides are designed to be more stable alternatives to maleimides, they can still potentially undergo several side reactions, primarily analogous to those seen with maleimides. These include:

  • Hydrolysis of the this compound Moiety: The this compound itself can undergo hydrolysis, especially at non-neutral pH, rendering it inactive for conjugation.

  • Retro-Michael Reaction (Deconjugation): The thiol-fumaramide bond can be reversible, leading to the dissociation of the conjugate. This is a known issue with maleimide-thiol conjugates.[1]

  • Thiol Exchange: Endogenous thiols, such as glutathione (B108866) in a cellular context, can react with the conjugate, leading to the exchange of the conjugated thiol.[2]

  • Off-Target Reactions with Other Nucleophiles: At higher pH values, other nucleophilic amino acid residues, such as lysine, may react with the this compound.

  • Thiazine (B8601807) Formation: With N-terminal cysteines, a rearrangement to a thiazine structure can occur, which has been observed with maleimides.[3][4]

Q2: Why is my conjugation yield unexpectedly low?

Low conjugation yield can be attributed to several factors:

  • Improper pH: The optimal pH for thiol-fumaramide conjugation is typically between 6.5 and 7.5.[5] Deviations from this range can either slow down the reaction or promote side reactions like hydrolysis.

  • Hydrolysis of the this compound Reagent: If the this compound reagent has been stored improperly or exposed to moisture or non-neutral pH for extended periods, it may have hydrolyzed, reducing the concentration of active reagent.

  • Oxidation of Thiols: The cysteine residues on your biomolecule may have formed disulfide bonds and are not available as free thiols for conjugation.

  • Steric Hindrance: The conjugation site on the biomolecule may be sterically hindered, preventing the this compound reagent from accessing it.

  • Inaccurate Quantification of Reactants: Errors in determining the concentration of the biomolecule or the this compound reagent can lead to suboptimal molar ratios for the reaction.

Q3: I observe an unexpected mass in my LC-MS analysis. What could it be?

An unexpected mass can indicate the presence of side products. Some possibilities include:

  • Hydrolyzed this compound Adduct: The mass of your conjugate plus 18 Da (the mass of water) could indicate hydrolysis of the this compound ring post-conjugation.

  • Glutathione Adduct: If the conjugation was performed in a cellular lysate or a buffer containing glutathione, you might observe a product where your biomolecule is conjugated to glutathione via a thiol exchange reaction.

  • Double Conjugation or Aggregation: Higher than expected masses could indicate the conjugation of multiple this compound reagents to a single biomolecule or aggregation of the conjugated protein.

  • Thiazine Rearrangement Product: For peptides with an N-terminal cysteine, a mass corresponding to the rearranged thiazine product might be observed.[3][4]

Q4: How can I improve the stability of my this compound-thiol conjugate?

Improving the stability of the conjugate is crucial, especially for in vivo applications. Based on knowledge from maleimide chemistry, the following strategies can be considered:

  • Post-conjugation Hydrolysis: For maleimide-thiol adducts, intentional hydrolysis of the succinimide (B58015) ring has been shown to stabilize the conjugate against retro-Michael reactions.[6][7] A similar strategy might be applicable to this compound conjugates.

  • Use of Next-Generation Reagents: Novel maleimide reagents have been developed with modifications that enhance the stability of the resulting thioether bond.[8] Similar developments in this compound chemistry may offer more stable linkages.

  • Thiazine Formation: If applicable to your biomolecule (N-terminal cysteine), the formation of a thiazine linker can provide greater stability compared to the standard thioether conjugate.[3][4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation This compound reagent hydrolysisEnsure proper storage of the this compound reagent in a dry, cool place. Prepare solutions fresh before use.
Cysteine oxidationPre-treat the biomolecule with a reducing agent like TCEP or DTT to reduce disulfide bonds. Remove the reducing agent before adding the this compound.
Suboptimal pHPerform the reaction in a buffer with a pH between 6.5 and 7.5. Conduct a pH optimization study if necessary.
Heterogeneous Product Off-target reaction with lysineLower the reaction pH to below 7.5 to minimize the reactivity of primary amines.
Partial hydrolysis of the conjugateAnalyze the reaction over time to monitor for the appearance of hydrolyzed products. Consider purification steps that can separate the different forms.
Unstable Conjugate Retro-Michael reaction/Thiol exchangeInvestigate post-conjugation stabilization methods, such as controlled hydrolysis of the this compound ring.[6][7]
For peptides with an N-terminal cysteine, explore conditions that favor the more stable thiazine rearrangement.[3][4]

Quantitative Data on Side Reactions (Based on Maleimide Chemistry)

The following table summarizes kinetic data for side reactions observed with maleimide-thiol adducts. While not specific to fumaramides, these values provide an estimate of the stability challenges that may be encountered.

Side Reaction Reactant/Adduct Conditions Half-life of Conversion Reference
Retro-Michael/Thiol ExchangeN-ethylmaleimide-4-mercaptophenylacetic acid10mM GSH, pH 7.4, 37°C20-80 hours[2]
Retro-Michael/Thiol ExchangeN-ethylmaleimide-N-acetylcysteine10mM GSH, pH 7.4, 37°C20-80 hours[2]
Ring-Opening HydrolysisN-substituted succinimide thioethersVaries with N-substituentCan be accelerated from very slow to rapid with electron-withdrawing groups[6]

Experimental Protocols

Protocol: Characterization of this compound Bioconjugates and Side Products by LC-MS

This protocol provides a general method for analyzing the outcome of a this compound bioconjugation reaction.

1. Materials:

  • This compound-conjugated biomolecule

  • High-purity water with 0.1% formic acid (Mobile Phase A)

  • High-purity acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • C18 reverse-phase HPLC column suitable for biomolecule separation

  • Liquid chromatography-mass spectrometry (LC-MS) system

2. Sample Preparation:

  • Quench the conjugation reaction by adding an excess of a small molecule thiol (e.g., N-acetylcysteine) or by buffer exchange into a low pH buffer (e.g., pH 4.5).

  • If necessary, perform a buffer exchange using a desalting column to remove excess unreacted this compound reagent and other small molecules.

  • Dilute the sample to an appropriate concentration (e.g., 0.1-1 mg/mL) in Mobile Phase A.

3. LC-MS Analysis:

  • Equilibrate the C18 column with Mobile Phase A.

  • Inject the prepared sample onto the column.

  • Elute the sample using a gradient of Mobile Phase B. A typical gradient for a protein might be from 5% to 95% B over 30 minutes.

  • Monitor the eluent using a UV detector (e.g., at 280 nm for proteins) and a mass spectrometer.

  • Acquire mass spectra over the expected mass range for the unconjugated biomolecule, the desired conjugate, and potential side products.

4. Data Analysis:

  • Integrate the peaks in the UV chromatogram to determine the relative abundance of different species.

  • Deconvolute the mass spectra for each peak to determine the precise molecular weight of each component.

  • Compare the observed masses to the theoretical masses of the expected products and potential side products (e.g., hydrolyzed adduct, glutathione adduct).

Visualizations

Troubleshooting_Workflow start Low Conjugation Yield check_reagents Check Reagent Quality (Hydrolysis?) start->check_reagents check_thiols Assess Free Thiol Availability (Oxidation?) check_reagents->check_thiols Yes reagent_ok Reagents OK check_reagents->reagent_ok No check_ph Verify Reaction pH (6.5-7.5?) check_thiols->check_ph Yes thiol_ok Thiols Available check_thiols->thiol_ok No ph_ok pH Optimal check_ph->ph_ok No consider_sterics Consider Steric Hindrance check_ph->consider_sterics Yes use_fresh Use Fresh Reagent reagent_ok->use_fresh reduce_disulfides Reduce with TCEP/DTT thiol_ok->reduce_disulfides optimize_ph Optimize Buffer pH ph_ok->optimize_ph use_fresh->start reduce_disulfides->start optimize_ph->start success Successful Conjugation consider_sterics->success

Caption: Troubleshooting workflow for low this compound bioconjugation yield.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions This compound This compound Conjugate Conjugate This compound->Conjugate + Biomolecule-SH Hydrolysis Hydrolysis This compound->Hydrolysis + H2O Off_Target Off-Target Reaction (e.g., Lysine) This compound->Off_Target + Biomolecule-NH2 (High pH) Biomolecule-SH Biomolecule-SH Retro_Michael Retro-Michael Reaction Conjugate->Retro_Michael <-> this compound + Biomolecule-SH Thiol_Exchange Thiol Exchange Conjugate->Thiol_Exchange + R'-SH

Caption: Potential side reaction pathways in this compound bioconjugation.

References

Technical Support Center: Purification of Fumaramide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of fumaramide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the purification of these compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound and its derivatives by crystallization and chromatography.

Crystallization Issues

Recrystallization is a primary technique for purifying solid this compound derivatives.[1] However, various challenges can arise.

Issue 1: The compound fails to crystallize from the solution.

  • Question: I have dissolved my crude this compound derivative in a hot solvent and allowed it to cool, but no crystals have formed, even after an extended period. What should I do?

  • Answer: Failure to crystallize is a common issue that can be resolved by inducing nucleation and crystal growth. Here are several techniques to try in sequence:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, crystalline product from a previous batch, add a single seed crystal to the supersaturated solution. This will act as a template for further crystallization.

    • Reducing Solvent Volume: It is possible that too much solvent was used, making the solution too dilute for crystals to form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Lowering the Temperature: If cooling to room temperature is insufficient, try placing the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.

    • Adding an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes turbid. Then, add a few drops of the original solvent to redissolve the precipitate and allow the solution to cool slowly.

Issue 2: The product "oils out" instead of crystallizing.

  • Question: Upon cooling, my this compound derivative separates as an oil rather than forming solid crystals. How can I resolve this?

  • Answer: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point in the solvent. To address this:

    • Reheat and Add More Solvent: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to ensure the solution is no longer supersaturated at the temperature at which it oiled out. Then, allow it to cool more slowly.

    • Change the Solvent System: The chosen solvent may be unsuitable. Select a solvent with a lower boiling point or one in which the compound is less soluble. A mixed solvent system can also be effective in preventing oiling out.

    • Slower Cooling: Allow the solution to cool to room temperature very slowly before placing it in a cold bath. Insulating the flask can help with this.

Issue 3: The recrystallized product is still impure.

  • Question: After recrystallization, my this compound derivative shows the presence of impurities upon analysis. How can I improve the purity?

  • Answer: The purity of the recrystallized product depends on the efficiency of removing impurities. Consider the following:

    • Insoluble Impurities: If there are impurities that are insoluble in the hot solvent, they should be removed by hot filtration before allowing the solution to cool.

    • Soluble Impurities: If impurities are soluble in the crystallization solvent, ensure that the cooling process is slow. Rapid cooling can trap impurities within the crystal lattice. A second recrystallization step may be necessary.

    • Washing the Crystals: After filtration, wash the collected crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities.

    • Choice of Solvent: The impurity may have similar solubility properties to your product in the chosen solvent. Experiment with different solvents to find one that maximizes the solubility of the product at high temperatures while minimizing the solubility of the impurity.

Chromatography Issues

For this compound derivatives that are difficult to purify by crystallization or for the separation of closely related impurities, chromatography is a powerful alternative.[2]

Issue 1: Poor separation of the desired product from byproducts on a silica (B1680970) gel column.

  • Question: I am using column chromatography to purify my this compound derivative, but I am getting poor separation from a closely eluting impurity. How can I improve the resolution?

  • Answer: Improving chromatographic resolution involves optimizing several parameters:

    • Solvent System (Mobile Phase): The polarity of the mobile phase is critical. If your compounds are eluting too quickly, decrease the polarity of the solvent system (e.g., reduce the proportion of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate mixture). If they are eluting too slowly or not at all, increase the polarity. A shallow gradient elution can also improve the separation of closely related compounds.

    • Stationary Phase: For polar amides, the acidic nature of silica gel can sometimes cause peak tailing.[1] Adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the mobile phase can mitigate this. Alternatively, consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica (e.g., C18 for reversed-phase chromatography).

    • Column Dimensions and Packing: A longer and narrower column can provide better resolution. Ensure the column is packed uniformly to avoid channeling.

Issue 2: The product appears to be degrading on the column.

  • Question: My yield from column chromatography is very low, and I suspect the this compound derivative is decomposing on the silica gel. What can I do?

  • Answer: Amides can be susceptible to hydrolysis under acidic or basic conditions.

    • Deactivate the Silica Gel: As mentioned, silica gel is acidic. You can use a less acidic stationary phase like neutral alumina or deactivate the silica gel by adding a small percentage of a base like triethylamine to your eluent.

    • Work Quickly: Do not let the compound sit on the column for an extended period.

    • Avoid Reactive Solvents: Ensure that your solvents are free of acidic or basic impurities. For example, chloroform (B151607) can contain trace amounts of HCl.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound derivatives from fumaryl (B14642384) chloride and anilines?

A1: The most common impurities are typically unreacted starting materials (the aniline (B41778) derivative) and the mono-substituted intermediate. Byproducts from side reactions can also occur. The formation of these impurities is influenced by the stoichiometry of the reactants and the reaction conditions.[3]

Q2: What is a good starting point for selecting a recrystallization solvent for a new this compound derivative?

A2: For aromatic amides, polar solvents are often a good choice.[1] Ethanol, methanol, acetone, and acetonitrile (B52724) are excellent starting points.[1][4] A mixed solvent system, such as ethanol/water or acetone/water, where water acts as an anti-solvent, can also be very effective.[4] The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Q3: How can I determine the purity of my this compound derivative?

A3: Several analytical techniques can be used to assess purity:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying impurities.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify and quantify impurities if they have distinct signals from the main compound.[7]

  • Mass Spectrometry (MS): Can be used to identify the molecular weights of impurities, often in conjunction with LC (LC-MS).

  • Melting Point Analysis: A sharp melting point close to the literature value is often an indicator of high purity. Impurities tend to broaden the melting point range and lower the melting point.

Q4: My this compound derivative is poorly soluble in most common organic solvents. How can I purify it?

A4: For poorly soluble compounds, you may need to use more aggressive purification strategies:

  • High-Boiling Point Solvents: Consider recrystallization from high-boiling point solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often with the addition of an anti-solvent like water.[4]

  • Soxhlet Extraction: This technique can be used to wash the solid with a solvent that dissolves the impurities but not the desired product.

  • Chromatography with Stronger Solvents: You may need to use more polar mobile phases in your chromatographic separation.

Q5: What are the potential degradation pathways for this compound derivatives?

A5: Amide bonds can be susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the amide to form fumaric acid and the corresponding aniline.[8][9] Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are recommended to identify potential degradation products and establish the stability of the compound.[10]

Data Presentation

Table 1: Recommended Solvents for Recrystallization of Aromatic Amides

Solvent SystemTypePolarityComments
Ethanol or MethanolSingle Solvent (Polar, Protic)HighGood for many aromatic amides. Often used hot to dissolve the compound, which then crystallizes upon cooling.
AcetonitrileSingle Solvent (Polar, Aprotic)HighCan provide very good results and may be an alternative to alcohols.[1]
AcetoneSingle Solvent (Polar, Aprotic)MediumAnother good starting solvent for recrystallization.
Ethanol/WaterMixed Solvent (Polar, Protic)VariableThe compound is dissolved in hot ethanol, and water is added as an anti-solvent to induce crystallization.[4]
Dichloromethane/HexaneMixed Solvent (Polar/Non-polar)VariableThe compound is dissolved in a minimum of dichloromethane, and hexane is added as the anti-solvent.
Dimethylformamide (DMF)Single Solvent (Polar, Aprotic)HighUseful for this compound derivatives with very low solubility in common solvents. Often requires an anti-solvent like water to induce precipitation.

Table 2: Typical HPLC Parameters for Purity Analysis of Aromatic Amides

ParameterRecommended Conditions
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% trifluoroacetic acid (TFA) or formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% TFA or formic acid
Gradient Start with a low percentage of B, and gradually increase to elute more non-polar compounds. (e.g., 5% to 95% B over 20 minutes)
Flow Rate 1.0 mL/min
Column Temp. 25-40 °C
Detection UV detector at a wavelength where the aromatic amide has strong absorbance (e.g., 254 nm or a wavelength maximum from a UV scan)
Injection Vol. 10-20 µL

Experimental Protocols

Protocol 1: General Recrystallization Procedure for a this compound Derivative
  • Solvent Selection: Choose an appropriate solvent or solvent pair based on preliminary solubility tests (refer to Table 1).

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. If the solid has not fully dissolved, add small portions of hot solvent until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

Protocol 2: General HPLC Method for Purity Assessment
  • Sample Preparation: Prepare a stock solution of your this compound derivative in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Dilute this solution to a working concentration of about 0.1 mg/mL.

  • HPLC System Setup: Set up the HPLC system according to the parameters outlined in Table 2. Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample solution onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of all components.

  • Analysis: Integrate the peaks in the chromatogram. The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

Mandatory Visualization

G Troubleshooting Workflow for this compound Derivative Purification cluster_start Start cluster_purification Purification Method cluster_recrystallization_issues Recrystallization Troubleshooting cluster_recrystallization_solutions cluster_chromatography_issues Chromatography Troubleshooting cluster_chromatography_solutions start Crude this compound Derivative recrystallization Attempt Recrystallization start->recrystallization no_crystals No Crystals Form recrystallization->no_crystals Success? chromatography Column Chromatography poor_separation Poor Separation chromatography->poor_separation Success? oiling_out Product Oils Out no_crystals->oiling_out No induce_nucleation Induce Nucleation: - Scratch flask - Add seed crystal - Reduce solvent no_crystals->induce_nucleation impure_product Product Still Impure oiling_out->impure_product No change_conditions Adjust Conditions: - Reheat and add solvent - Cool slowly - Change solvent oiling_out->change_conditions impure_product->chromatography Yes, but still impure pure_product Pure Crystalline Product impure_product->pure_product No improve_purity Improve Purity: - Hot filtration - Slow cooling - Wash crystals impure_product->improve_purity induce_nucleation->recrystallization Retry change_conditions->recrystallization Retry improve_purity->recrystallization Retry degradation Product Degradation poor_separation->degradation No optimize_separation Optimize Parameters: - Adjust mobile phase polarity - Change stationary phase - Use gradient elution poor_separation->optimize_separation pure_fraction Pure Fractions Collected degradation->pure_fraction No prevent_degradation Prevent Degradation: - Use neutral alumina - Add base to eluent - Work quickly degradation->prevent_degradation optimize_separation->chromatography Retry prevent_degradation->chromatography Retry

Caption: Troubleshooting workflow for the purification of this compound derivatives.

G Potential Mechanism of Action for this compound Derivatives cluster_ache Acetylcholinesterase (AChE) Inhibition cluster_antioxidant Antioxidant Activity This compound This compound Derivative ache AChE Enzyme This compound->ache Inhibits scavenging Radical Scavenging This compound->scavenging Acts as hydrolysis Hydrolysis ache->hydrolysis Catalyzes acetylcholine Acetylcholine (Neurotransmitter) acetylcholine->hydrolysis cholinergic Increased Cholinergic Signaling hydrolysis->cholinergic Prevents breakdown, leading to ros Reactive Oxygen Species (ROS) ros->scavenging oxidative_stress Reduced Oxidative Stress scavenging->oxidative_stress Leads to

Caption: Potential mechanisms of action for certain this compound derivatives.

References

stability of fumaramide under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of Fumaramide

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound and its derivatives. The following troubleshooting guides, FAQs, and protocols are designed to address common issues encountered during experimental work and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a critical parameter?

This compound is the diamide (B1670390) of fumaric acid, with the chemical formula C₄H₆N₂O₂.[1][2] Like any active pharmaceutical ingredient (API) or research compound, its stability is a critical quality attribute. The purpose of stability testing is to provide evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[3][4] An unstable compound can lead to a loss of potency, the formation of potentially toxic degradation products, and unreliable experimental results.

Q2: What are the primary chemical degradation pathways for a this compound compound?

Due to its chemical structure—containing amide bonds and a carbon-carbon double bond—this compound is susceptible to several degradation pathways:

  • Hydrolysis: The amide bonds can be hydrolyzed under acidic or alkaline conditions to yield fumaric acid and ammonia (B1221849) (or the corresponding amine for substituted fumaramides).[5][6] Heating with a dilute acid like HCl will produce the carboxylic acid and an ammonium (B1175870) salt, while heating with a base like NaOH will yield a carboxylate salt and ammonia/amine.[7]

  • Photoisomerization: Exposure to UV light can cause the trans-double bond (fumarate geometry) to isomerize to the cis-double bond, forming the corresponding maleamide (B1587962).[8][9] This change in geometry can significantly alter the compound's physical properties and biological activity.

  • Oxidation: The molecule may be susceptible to oxidation, a common degradation pathway for organic molecules, which can be initiated by exposure to air, light, or the presence of trace metal ions.[10]

  • Thermal Degradation: While amide bonds are generally stable, high temperatures can lead to decomposition.[11] The specific decomposition temperature depends on the molecule's overall structure.[11][12]

Q3: What are the generally recommended storage conditions for a new this compound derivative?

To minimize degradation, a new this compound compound should be stored protected from light, humidity, and extreme heat. For long-term storage, the conditions outlined in the ICH guidelines are recommended, typically 25°C ± 2°C / 60% RH ± 5% RH .[4][13] For more sensitive compounds, storage at refrigerated (2-8°C) or frozen (e.g., -20°C) temperatures may be necessary. Samples should be stored in well-sealed, opaque containers (e.g., amber glass vials) with a desiccant if the compound is moisture-sensitive.

Q4: My HPLC analysis shows a new peak after storing my this compound derivative. What could it be?

A new peak in the chromatogram typically indicates the formation of a degradation product or impurity. Based on the known degradation pathways, this new peak could be:

  • The maleamide isomer , resulting from photoisomerization.[8] This is a likely candidate if the sample was exposed to light.

  • Fumaric acid or a related mono-amide, resulting from partial or complete hydrolysis of the amide bonds.[5][6] This is common if the sample was exposed to moisture, especially at non-neutral pH.

  • An oxidation product , particularly if the sample was not stored under an inert atmosphere.

Mass spectrometry (LC-MS) is the recommended next step to identify the mass of the unknown peak and elucidate its structure.

Q5: How should I design a formal stability study for my this compound compound?

A formal stability study should be designed according to the principles outlined in the ICH guidelines (specifically Q1A for stability and Q1B for photostability).[3][14] The key elements of such a study are:

  • Batches: Use a minimum of three batches to assess variability.[3]

  • Container Closure System: Store samples in a container that simulates the proposed packaging for long-term storage and distribution.[3]

  • Storage Conditions: Include long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[4][13]

  • Testing Frequency: For a 12-month study, test every 3 months for the first year, every 6 months for the second, and annually thereafter.[3][4] For accelerated studies, a minimum of 0, 3, and 6 months is recommended.[3]

  • Attributes to Test: Monitor for changes in physical appearance, assay (potency), degradation products/impurities, and other relevant quality attributes.[3]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Rapid degradation of solid sample at room temperature. 1. High Humidity: The amide bonds are susceptible to hydrolysis.[5] 2. Light Exposure: The double bond can photoisomerize from trans (this compound) to cis (maleamide).[8]1. Control Humidity: Store the sample in a desiccator or a controlled humidity chamber. 2. Protect from Light: Use amber glass vials or store the sample in a dark location (e.g., inside a cabinet or wrapped in aluminum foil).[15] 3. Reduce Temperature: Store at refrigerated (2-8°C) or frozen (-20°C) conditions.
Sample degrades quickly in solution but is stable as a solid. 1. Hydrolysis/Solvolysis: The solvent (especially water) is reacting with the this compound.[16] 2. pH Effects: The solution pH may be catalyzing acid- or base-mediated hydrolysis.[6][17]1. Change Solvent: Use an anhydrous aprotic solvent if compatible with the experimental design. 2. Buffer the Solution: Determine the pH of maximum stability and buffer the solution accordingly. 3. Prepare Fresh: Prepare solutions immediately before use. For long-term storage, consider lyophilizing the compound and reconstituting it when needed.
Inconsistent stability results between different synthesis batches. 1. Impurity Profile: Different batches may contain varying levels of impurities (e.g., residual catalysts, reagents) that promote degradation. 2. Physical Form: The batches may exist in different polymorphic (crystalline) forms, which can have different stabilities.1. Full Characterization: Thoroughly analyze each batch for purity and impurity profiles before initiating stability studies. 2. Control Crystallinity: Characterize and control the polymorphic form of the this compound. Ensure consistency across batches. 3. Standardize Handling: Implement strict, standardized protocols for sample handling and storage.
Sample develops a yellow or brown color over time. 1. Oxidative Degradation: Reaction with atmospheric oxygen, possibly accelerated by light or trace metals.[10] 2. Formation of Conjugated Impurities: Degradation pathways can sometimes lead to the formation of highly conjugated systems that absorb visible light.1. Inert Atmosphere: Store the sample under an inert gas like nitrogen or argon. 2. Use Chelating Agents: If metal catalysis is suspected, consider the addition of a chelating agent (e.g., EDTA) in solution-state studies. 3. Identify the Impurity: Use analytical techniques like LC-MS and NMR to identify the colored species.

Quantitative Data Presentation

Proper data management is crucial for a stability study. The following tables illustrate a clear and structured way to present stability data.

Table 1: Example Stability Data for this compound Derivative XYZ (Solid State) Batch: XYZ-001, Container: Amber Glass Vial

Time Point Storage Condition Appearance Assay (%) Total Impurities (%) Major Degradant (%)
0 Months - White Powder 99.8 0.15 < 0.05
3 Months 25°C / 60% RH White Powder 99.7 0.22 0.08
6 Months 25°C / 60% RH White Powder 99.6 0.31 0.12
3 Months 40°C / 75% RH Off-white Powder 98.5 1.35 0.85

| 6 Months | 40°C / 75% RH | Light Yellow Powder | 97.1 | 2.72 | 1.95 |

Table 2: Example Forced Degradation Results for this compound Derivative XYZ Study Duration: 7 days, unless otherwise noted

Stress Condition Assay (%) Purity (%) Major Degradant (%) Comments
Control 99.8 99.8 < 0.05 No degradation
0.1 M HCl (60°C) 85.2 85.5 14.1 (Hydrolysis Product) Significant hydrolysis of amide bond
0.1 M NaOH (RT) 89.7 90.1 9.5 (Hydrolysis Product) Rapid hydrolysis at room temperature
5% H₂O₂ (RT) 98.9 99.0 0.8 (Oxidation Product) Minor oxidative degradation
Heat (80°C, solid) 99.5 99.6 0.3 Stable to dry heat

| Photolytic (ICH Q1B) | 92.4 | 92.8 | 7.1 (Maleamide Isomer) | Significant photoisomerization observed |

Experimental Protocols

Protocol 1: Accelerated Stability Study of a Solid this compound Derivative

1. Objective: To evaluate the stability of the this compound derivative under accelerated storage conditions to predict its long-term stability.

2. Materials:

  • This compound derivative (minimum of three batches).
  • Stability chambers set to 40°C ± 2°C and 75% RH ± 5% RH .[13]
  • Amber glass vials with Teflon-lined caps.
  • HPLC system with a validated stability-indicating method.
  • Analytical balance, spatulas, etc.

3. Procedure:

  • Initial Analysis (T=0): Perform a complete analysis of each batch. This includes Appearance, Assay, and Impurity Profile. This serves as the baseline data.
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound derivative into multiple amber glass vials for each batch. Label each vial clearly with the compound name, batch number, time point, and storage condition.
  • Storage: Place the prepared vials into the pre-equilibrated stability chamber (40°C/75% RH).
  • Time Points: Withdraw one vial for each batch at the designated time points. The recommended frequency for a 6-month accelerated study is 0, 3, and 6 months .[3]
  • Analysis: At each time point, remove the vials and allow them to equilibrate to room temperature before opening. Perform the same set of analyses as the T=0 samples (Appearance, Assay, Impurity Profile).
  • Data Evaluation: Compare the results at each time point to the initial data. Document any changes in appearance, decreases in assay, or increases in total or specific impurities.

Protocol 2: Confirmatory Photostability Study

1. Objective: To determine if light exposure results in unacceptable changes to the this compound derivative, following ICH Q1B guidelines.[14]

2. Materials:

  • This compound derivative (one representative batch is typically sufficient).[14]
  • Photostability chamber equipped with a light source that meets ICH Q1B options (e.g., xenon lamp or metal halide lamp). The chamber must provide an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter .[14]
  • Chemically inert, transparent containers (e.g., quartz vials).
  • Dark control samples wrapped in aluminum foil.
  • HPLC system with a validated stability-indicating method.

3. Procedure:

  • Sample Preparation (Solid): Place a thin layer (e.g., <3 mm) of the solid this compound powder in the transparent containers. Prepare a parallel set of samples and wrap them completely in aluminum foil to serve as dark controls.
  • Sample Preparation (Solution): Prepare a solution of the this compound in a suitable inert solvent. Place the solution in transparent containers. Prepare a dark control as described above.
  • Exposure: Place the exposed samples and dark controls side-by-side in the photostability chamber. Expose them to the light source until the specified total illumination is reached. Monitor the conditions using a calibrated lux meter/radiometer.
  • Analysis: After the exposure is complete, analyze the exposed samples and the dark controls. Compare the results.
  • Data Evaluation: A significant change in the exposed sample that is not observed in the dark control indicates a photolytic instability. Calculate the percent degradation and identify the major photolytic degradation products (e.g., the maleamide isomer).[8]

Visualized Workflows and Pathways

The following diagrams illustrate key processes and concepts related to this compound stability.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_photo Photoisomerization cluster_oxidation Oxidation This compound This compound Derivative (trans-isomer) Acid Fumaric Acid Derivative This compound->Acid H⁺ or OH⁻ / H₂O Amine Amine / Ammonia This compound->Amine H⁺ or OH⁻ / H₂O Maleamide Maleamide Derivative (cis-isomer) This compound->Maleamide UV Light Oxidized Oxidized Products (e.g., epoxides, hydroxylated species) This compound->Oxidized O₂ / Light / Metal Ions

Caption: Primary degradation pathways for a typical this compound compound.

StabilityWorkflow cluster_planning 1. Planning & Setup cluster_execution 2. Execution cluster_reporting 3. Reporting & Analysis A Receive & Characterize New this compound Batches B Develop & Validate Stability-Indicating Method (e.g., HPLC) A->B C Write Stability Protocol (ICH Guidelines Q1A/Q1B) B->C D Place Samples on Stability (Long-term, Accelerated, Photo) C->D E Pull Samples at Scheduled Time Points D->E F Analyze Samples (Assay, Impurities, Appearance) E->F G Compile & Tabulate Data F->G H Perform Trend Analysis G->H I Write Final Stability Report (Determine Shelf-life/Retest Period) H->I

Caption: A standard experimental workflow for pharmaceutical stability testing.

TroubleshootingTree Start Instability Observed in this compound Sample Q1 Was the sample exposed to light? Start->Q1 A1_Yes Likely Photoisomerization to Maleamide Q1->A1_Yes Yes Q2 Was the sample exposed to humidity/moisture? Q1->Q2 No A2_Yes Likely Hydrolysis of Amide Bond(s) Q2->A2_Yes Yes Q3 Was the sample stored in solution? Q2->Q3 No A3_Yes Check for Solvolysis and pH Effects Q3->A3_Yes Yes A_Other Consider Oxidation or Inherent Thermal Instability Q3->A_Other No

Caption: A decision tree for troubleshooting this compound stability issues.

References

Technical Support Center: Optimizing Temperature for Fumaramide Crosslinking Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on optimizing temperature for fumaramide crosslinking reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for this compound crosslinking reactions with thiols?

A1: The optimal temperature for this compound crosslinking reactions is a balance between reaction rate and the stability of the biomolecules involved. Generally, these reactions can be performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight for more sensitive biomolecules.[1] Increasing the temperature will generally increase the reaction rate, but it can also lead to degradation of sensitive proteins or promote side reactions.

Q2: How does temperature affect the rate of this compound crosslinking?

Q3: What are the potential side reactions at elevated temperatures?

A3: While specific data for this compound is limited, in the related maleimide (B117702) chemistry, elevated temperatures can promote side reactions such as hydrolysis of the maleimide ring, rendering it inactive for conjugation.[1] For some crosslinking systems, such as the furan-maleimide Diels-Alder reaction, higher temperatures can lead to maleimide homopolymerization, an irreversible crosslinking that can be undesirable.[3] It is crucial to consider the stability of both the this compound reagent and the target biomolecule at the chosen reaction temperature.

Q4: How does the stability of the resulting thioether bond vary with temperature?

A4: The thioether bond formed from the reaction of a this compound with a thiol is generally stable. However, the thiosuccinimide linkage formed from maleimide-thiol reactions can be susceptible to a retro-Michael reaction, especially in the presence of other thiols.[4] While this is a known issue for maleimide adducts, specific data on the temperature dependence of the stability of this compound-thiol adducts is not widely available. It is good practice to store the final conjugate at low temperatures (e.g., -20°C or -80°C) to ensure long-term stability.

Troubleshooting Guides

Problem 1: Low or No Crosslinking Efficiency

Possible Cause Troubleshooting Steps
Suboptimal Temperature If the reaction is too slow, consider increasing the temperature from 4°C to room temperature, provided the biomolecule is stable at the higher temperature. Monitor the reaction progress over time to determine the optimal incubation period.
Incorrect pH The reaction of thiols with Michael acceptors like this compound is pH-dependent. The reactive species is the thiolate anion. Ensure the reaction buffer pH is within the optimal range of 6.5-7.5 to favor thiolate formation without promoting significant hydrolysis of the this compound or reaction with other nucleophiles like amines.[1][3]
Presence of Competing Thiols Buffers or other reagents containing free thiols (e.g., dithiothreitol (B142953) (DTT)) will compete with the target thiol for reaction with the this compound. Ensure that any reducing agents used to break disulfide bonds are removed before initiating the crosslinking reaction.[4]
Inaccessible Thiol Groups The target cysteine residues on the protein may be buried within the protein's three-dimensional structure. Consider using a denaturant to partially unfold the protein, but be aware that this may affect its biological activity. Alternatively, genetic engineering can be used to introduce a cysteine residue at a more accessible location.[5]
Oxidation of Thiols Free thiols can oxidize to form disulfides, which are unreactive with fumaramides. Degas buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The addition of a chelating agent like EDTA can also help by sequestering metal ions that can catalyze thiol oxidation.[4]

Problem 2: Protein Aggregation or Precipitation During/After Crosslinking

Possible Cause Troubleshooting Steps
High Degree of Crosslinking Excessive crosslinking can alter the protein's surface properties, leading to aggregation. Optimize the molar ratio of the this compound crosslinker to the protein. Perform a titration experiment to find the lowest concentration of crosslinker that provides sufficient crosslinking without causing aggregation.
Hydrophobicity of the Crosslinker If the this compound crosslinker is hydrophobic, its conjugation to the protein surface can increase the overall hydrophobicity and promote aggregation. Consider using a more hydrophilic crosslinker if available.
High Protein Concentration High concentrations of the protein can increase the likelihood of intermolecular crosslinking, leading to the formation of large aggregates. Try reducing the protein concentration during the reaction.
Inappropriate Buffer Conditions The buffer pH being close to the isoelectric point (pI) of the protein can reduce its solubility and lead to precipitation. Ensure the buffer pH is at least one unit away from the protein's pI.
Elevated Temperature For some proteins, incubation at higher temperatures (e.g., room temperature or 37°C) can induce partial unfolding and aggregation. If aggregation is observed, perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.

Data Presentation

Currently, there is a lack of specific quantitative data in the peer-reviewed literature detailing the temperature-dependent kinetics of this compound-thiol crosslinking reactions. However, based on the principles of chemical kinetics and data from related maleimide-thiol reactions, a general trend can be expected.

Table 1: Expected General Effect of Temperature on this compound Crosslinking Reactions

Temperature (°C)Expected Reaction RateTypical Incubation TimeRecommended for
4SlowOvernight (8-16 hours)Sensitive biomolecules prone to degradation or aggregation at higher temperatures.
20-25 (Room Temp)Moderate1-4 hoursStandard crosslinking of stable biomolecules.
37Fast30 minutes - 2 hoursRapid crosslinking, provided the biomolecules are stable at this temperature.

Note: The incubation times are estimates and should be optimized for each specific application.

Experimental Protocols

Protocol 1: General Procedure for Crosslinking a Thiol-Containing Peptide with a this compound-Functionalized Molecule

This protocol provides a general guideline for the crosslinking of a peptide containing a free cysteine residue with a molecule functionalized with a this compound group.

Materials:

  • Thiol-containing peptide

  • This compound-functionalized molecule

  • Reaction Buffer: Degassed Phosphate Buffered Saline (PBS) or HEPES buffer, pH 7.0-7.5.

  • (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) if the peptide contains disulfide bonds that need to be reduced.

  • (Optional) Quenching Reagent: L-cysteine or 2-mercaptoethanol.

  • Purification column (e.g., size-exclusion chromatography column).

Procedure:

  • Peptide Preparation:

    • Dissolve the thiol-containing peptide in the degassed reaction buffer to a final concentration of 1-5 mg/mL.

    • If the peptide contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes to reduce the disulfides to free thiols. It is generally not necessary to remove TCEP before proceeding.

  • This compound Reagent Preparation:

    • Immediately before use, dissolve the this compound-functionalized molecule in a suitable solvent (e.g., DMSO or DMF if not readily soluble in the reaction buffer) to create a stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add the this compound stock solution to the peptide solution to achieve the desired molar excess (a 10-20 fold molar excess of the this compound reagent over the peptide is a good starting point).

    • Incubate the reaction mixture with gentle mixing. The incubation time and temperature should be optimized based on the stability of the peptide and the desired reaction rate (e.g., 2 hours at room temperature or overnight at 4°C).

  • Quenching the Reaction (Optional):

    • To quench any unreacted this compound groups, add a quenching reagent like L-cysteine to a final concentration that is in excess of the initial this compound concentration. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess unreacted this compound reagent and other small molecules by size-exclusion chromatography or dialysis against a suitable buffer.

  • Characterization:

    • Analyze the purified conjugate using techniques such as mass spectrometry to confirm the successful crosslinking and determine the degree of labeling.

Mandatory Visualization

The formation of a succinimide (B58015) thioether adduct via the reaction of a this compound with a thiol is a key step in the crosslinking process. The stability of this linkage can be influenced by various factors, leading to potential reversal of the reaction.

Thioether_Linkage_Stability Troubleshooting this compound-Thiol Adduct Instability A This compound-Thiol Adduct (Succinimide Thioether) B Desired Stable Conjugate A->B Desired Outcome C Retro-Michael Reaction (Reversible) A->C Undesired Pathway E Hydrolysis of Succinimide Ring A->E Stabilizing Pathway D Free Thiol + this compound C->D Leads to F Stable Ring-Opened Adduct E->F Results in G High pH G->C Promotes G->E Promotes H Presence of Excess Thiols (e.g., Glutathione) H->C Promotes

Caption: Logical workflow for troubleshooting the stability of this compound-thiol adducts.

The "succination" of proteins, where fumarate (B1241708) reacts with cysteine residues, can impact cellular signaling pathways. One important pathway affected is the hypoxia-inducible factor-1α (HIF-1α) signaling cascade.

HIF1a_Stabilization_by_Succinate Succinate-Mediated HIF-1α Stabilization Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / High Succinate (B1194679) HIF HIF-1α PHD Prolyl Hydroxylase (PHD) HIF->PHD Hydroxylation HIF_stable HIF-1α (Stable) VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Succinate Succinate Accumulation Succinate->PHD Inhibition Nucleus Nucleus HIF_stable->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Binds to Gene_Expression Target Gene Expression HRE->Gene_Expression

Caption: Signaling pathway showing how succinate accumulation leads to the stabilization of HIF-1α.

References

Technical Support Center: Fumaramide Synthesis & TLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin Layer Chromatography (TLC) to identify impurities in fumaramide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in a this compound synthesis?

A1: Impurities in this compound synthesis can originate from various sources, including unreacted starting materials, by-products, and degradation products.[1][2] Common impurities may include:

  • Starting Materials: Unreacted fumaric acid (or its derivative, like fumaryl (B14642384) chloride) and the corresponding amine.

  • By-products: Products from side reactions, which can vary depending on the specific synthetic route.

  • Degradation Products: this compound or intermediates may degrade during the reaction or work-up, especially if exposed to harsh conditions like strong acids, bases, or high temperatures.[1]

Q2: Why is TLC a suitable method for monitoring this compound synthesis?

A2: TLC is a rapid, inexpensive, and sensitive technique for monitoring the progress of a reaction.[3][4] It allows for the qualitative analysis of the reaction mixture to determine the presence of starting materials, the formation of the product, and the emergence of any impurities.[4][5] Its simplicity makes it ideal for quick in-process checks.[6]

Q3: How do I choose an appropriate solvent system (mobile phase) for TLC analysis of this compound?

A3: The choice of solvent system is crucial for good separation.[7] this compound is a relatively polar compound due to the two amide groups.[8] A good starting point would be a mixture of a moderately polar solvent and a non-polar solvent. Common solvent systems for amides include mixtures of dichloromethane (B109758)/methanol or ethyl acetate (B1210297)/hexane.[9][10] The ideal solvent system should move the desired this compound product to an Rf value of approximately 0.25-0.35.[11]

Troubleshooting Guide for TLC Analysis

This guide addresses common issues encountered during the TLC analysis of this compound synthesis reactions.

Problem Potential Causes Solutions
Spots are streaking or elongated. 1. Sample is too concentrated (overloaded).[3][9]2. The sample is not fully soluble in the mobile phase.3. The compound is acidic or basic. This compound has amide protons that can interact with silica (B1680970) gel.[9]1. Dilute the sample solution before spotting it on the TLC plate.[3][9]2. Dissolve the crude reaction mixture in a more polar solvent before spotting.3. Add a small amount of acid (e.g., 0.1-2.0% acetic acid) or base (e.g., 0.1-2.0% triethylamine) to the mobile phase to suppress ionization and improve spot shape.[9]
All spots remain at the baseline (Rf ≈ 0). 1. The mobile phase is not polar enough to move the compounds up the plate.[9]1. Increase the polarity of the mobile phase. For example, if using a 9:1 hexane/ethyl acetate mixture, try an 8:2 or 7:3 mixture. You can also switch to a more polar solvent system, such as dichloromethane/methanol.[9]
All spots are near the solvent front (Rf ≈ 1). 1. The mobile phase is too polar for the compounds.[9]1. Decrease the polarity of the mobile phase. For example, if using a 1:1 hexane/ethyl acetate mixture, try a 3:1 or 4:1 mixture.[9]
Spots are not visible under UV light. 1. The compounds do not have a UV chromophore.[9]2. The sample concentration is too low.[9]1. Use a visualization stain. Potassium permanganate (B83412) (KMnO4) or iodine vapor are common stains that can visualize a wide range of organic compounds.[10]2. Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[9]
Two spots have very similar Rf values. 1. The chosen solvent system does not provide adequate separation.[12]1. Try a different solvent system with different polarity characteristics. For example, if you are using an ethyl acetate/hexane system, try a dichloromethane/methanol system.[9]2. Use the "co-spotting" technique: spot one lane with your starting material, one lane with your reaction mixture, and a third lane with both the starting material and the reaction mixture spotted on top of each other. If you see two distinct spots in the co-spotted lane, they are different compounds.[12]
The spot at the baseline could be an unreacted starting material or a very polar impurity. 1. Incomplete reaction.[13]2. Formation of a highly polar by-product.1. Compare the spot to a TLC of the pure starting material. Use co-spotting for confirmation. If it is the starting material, the reaction may need more time or different conditions.2. Characterize the impurity using other analytical techniques (e.g., HPLC, LC-MS).

Experimental Protocols

Standard TLC Protocol for Monitoring this compound Synthesis
  • Plate Preparation:

    • Obtain a silica gel TLC plate.[14]

    • Using a pencil, gently draw a straight origin line about 1 cm from the bottom of the plate.[5]

  • Sample Preparation and Spotting:

    • Prepare a dilute solution of your reaction mixture by dissolving a small amount (e.g., 1 mg) in a volatile solvent like ethyl acetate or dichloromethane (approx. 1 mL).[11]

    • Use a capillary tube to spot a small amount of the solution onto the origin line. The spot should be 1-2 mm in diameter.[5]

    • It is good practice to also spot the starting materials on separate lanes for comparison.

  • Developing the TLC Plate:

    • Prepare a developing chamber (a beaker with a watch glass cover works well) by adding your chosen mobile phase to a depth of about 0.5 cm.[14] Ensure the solvent level is below the origin line on your TLC plate.[9]

    • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors.[7]

    • Carefully place the TLC plate into the chamber and cover it.[15]

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.[11]

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[11]

    • Allow the plate to dry completely.

    • Visualize the spots. First, check under a UV lamp.[14] Circle any visible spots with a pencil.

    • If spots are not UV-active, use a chemical stain. A potassium permanganate dip is often effective for amides.

  • Analysis:

    • Calculate the Retention Factor (Rf) for each spot using the formula:

      • Rf = (distance traveled by the spot) / (distance traveled by the solvent front) [5][16]

    • Compare the Rf values of the spots in the reaction mixture to those of the starting materials to assess the progress of the reaction.

Quantitative Data

The following table provides representative Rf values for this compound and potential related compounds in a hypothetical TLC system. Actual Rf values will vary depending on the exact conditions.

CompoundHypothetical Rf ValuePotential Identity
Spot A0.85Less polar impurity (e.g., non-polar by-product)
Spot B 0.40 This compound (Product)
Spot C0.20Fumaric Acid (Starting Material)
Spot D0.10Amine (Starting Material)
TLC Conditions: Silica gel plate; Mobile Phase: 7:3 Ethyl Acetate/Hexane; Visualization: UV light (254 nm) and Potassium Permanganate stain.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common TLC issues when analyzing this compound synthesis.

TLC_Troubleshooting_Workflow start Run TLC of this compound Reaction Mixture check_spots Are spots well-defined and separated? start->check_spots streaking Problem: Streaking or Elongated Spots check_spots->streaking No, streaking no_movement Problem: Spots at Baseline (Rf ≈ 0) check_spots->no_movement No, at baseline high_rf Problem: Spots near Solvent Front (Rf ≈ 1) check_spots->high_rf No, at solvent front poor_separation Problem: Poor Separation (Rf values too close) check_spots->poor_separation No, poor separation end_node Analyze Rf values and identify impurities check_spots->end_node Yes sol_streaking1 Dilute sample streaking->sol_streaking1 sol_streaking2 Add acid/base to eluent streaking->sol_streaking2 sol_no_movement Increase eluent polarity no_movement->sol_no_movement sol_high_rf Decrease eluent polarity high_rf->sol_high_rf sol_poor_separation Change solvent system poor_separation->sol_poor_separation sol_streaking1->start Re-run TLC sol_streaking2->start Re-run TLC sol_no_movement->start Re-run TLC sol_high_rf->start Re-run TLC sol_poor_separation->start Re-run TLC

Caption: A flowchart for troubleshooting common TLC analysis issues.

References

Technical Support Center: Fumaramide Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of fumaramide to prevent its polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound polymerization during storage?

A1: this compound contains a carbon-carbon double bond, making it susceptible to free-radical polymerization. This process can be initiated by factors such as elevated temperatures, light exposure, or the presence of radical-forming contaminants. While this compound itself does not readily undergo high polymerization, its derivatives with bulky substituents are known to polymerize through a radical mechanism involving the opening of this double bond[1].

Q2: What are the ideal storage conditions for this compound to minimize polymerization risk?

A2: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The recommended storage temperature is between 2°C and 8°C, with -20°C being a preferable option for extended periods[2]. It should be kept in a tightly sealed container in a dry, well-ventilated area, away from direct light[2][3].

Q3: How does moisture affect the stability of this compound?

A3: this compound is hygroscopic, meaning it can absorb moisture from the air[3]. This moisture can potentially lead to hydrolysis of the amide groups or facilitate other degradation pathways. Therefore, it is critical to store this compound in a dry environment, preferably with a desiccant[3].

Q4: Is an inert atmosphere necessary for storing this compound?

A4: Yes, storing this compound under an inert atmosphere, such as argon or nitrogen, is highly recommended[2]. This practice minimizes the risk of oxidation and can also help to prevent polymerization, as oxygen can sometimes act as a radical initiator, although in some cases it can also act as an inhibitor[4].

Q5: Can polymerization inhibitors be used with this compound?

A5: Yes, the use of polymerization inhibitors is a common practice for storing unsaturated monomers[4]. For compounds like this compound, phenolic inhibitors such as hydroquinone (B1673460) (HQ) or 4-methoxyphenol (B1676288) (MEHQ) are often used to scavenge free radicals and prevent the initiation of polymerization[4].

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., clumping, discoloration) 1. Moisture absorption.[3] 2. Onset of degradation or polymerization.1. Ensure the container is tightly sealed and stored with a desiccant. 2. Test a small sample for solubility and purity (see Experimental Protocol below). 3. If polymerization is suspected, consider appropriate disposal.
Inconsistent experimental results using stored this compound 1. Degradation of the this compound stock.[2] 2. Presence of oligomers or polymers affecting reactivity.1. Re-qualify the this compound using an appropriate analytical method (e.g., HPLC, NMR). 2. If purity is compromised, use a fresh, properly stored batch.
Difficulty dissolving this compound 1. Partial polymerization leading to insoluble material. 2. Use of an inappropriate solvent.1. Attempt to dissolve a small amount in a reliable solvent. If insolubles are present, polymerization is likely. 2. Consult literature for appropriate solvents for your specific application.

Experimental Protocol: Detection of this compound Polymerization by HPLC

This protocol outlines a general method to assess the purity of this compound and detect the presence of oligomers or polymers.

1. Objective: To determine the purity of a this compound sample and identify potential polymeric impurities using High-Performance Liquid Chromatography (HPLC).

2. Materials:

  • This compound sample

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (optional, for pH adjustment)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL in a 10 mL volumetric flask.

  • Vortex or sonicate briefly to ensure complete dissolution. If the sample does not fully dissolve, this may indicate the presence of insoluble polymers.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Conditions (Example):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

5. Data Analysis:

  • A pure this compound sample should show a single major peak at a specific retention time.

  • The presence of earlier or later eluting peaks, or a broad, unresolved hump, may indicate the presence of impurities, degradation products, or oligomers/polymers.

  • Calculate the area percentage of the main peak to estimate the purity of the sample. A significant decrease in the main peak area compared to a reference standard suggests degradation or polymerization.

Visualization of Polymerization Prevention

Fumaramide_Polymerization_Prevention cluster_storage Storage Conditions cluster_initiators Initiating Factors Low_Temperature Low Temperature (2-8°C or -20°C) Stable_this compound Stable_this compound Low_Temperature->Stable_this compound Dry_Environment Dry Environment (with Desiccant) Dry_Environment->Stable_this compound Inert_Atmosphere Inert Atmosphere (Nitrogen/Argon) Inert_Atmosphere->Stable_this compound Light_Protection Protection from Light (Amber Vials) Light_Protection->Stable_this compound Heat Heat Polymerization Polymerization Heat->Polymerization Light Light Light->Polymerization Radical_Contaminants Radical Contaminants Radical_Contaminants->Polymerization This compound This compound This compound->Polymerization Initiated by This compound->Stable_this compound Maintained by Inhibitors Polymerization Inhibitors (e.g., Hydroquinone) Inhibitors->Polymerization Prevents

References

Technical Support Center: Scaling Up Fumaramide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of fumaramide from the laboratory to the pilot plant. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: this compound is most commonly synthesized through the reaction of fumaryl (B14642384) chloride with ammonia (B1221849) or a primary amine. Another route involves the ammonolysis of dimethyl fumarate. The choice of route for pilot-scale production often depends on factors like cost of starting materials, reaction kinetics, and ease of purification.

Q2: What are the major challenges when scaling up this compound synthesis from lab to pilot scale?

A2: The primary challenges include:

  • Heat Management: The reaction is often exothermic, and the reduced surface-area-to-volume ratio in larger reactors can lead to poor heat dissipation and potential thermal runaway.[1][2][3][4]

  • Mixing Efficiency: Ensuring homogeneous mixing of reactants in a large-volume reactor is critical to maintain consistent reaction rates and prevent localized "hot spots" and byproduct formation.[5]

  • Mass Transfer: In heterogeneous reaction mixtures, efficient mass transfer between phases becomes more challenging at a larger scale.

  • Solid Handling and Crystallization: The physical properties of the this compound product, such as crystal size and morphology, can differ upon scale-up, affecting filtration and drying processes.[6]

  • Safety: Handling larger quantities of potentially hazardous materials like fumaryl chloride requires stringent safety protocols.[7][8][9][10]

Q3: How does the choice of solvent impact the scale-up of this compound synthesis?

A3: The solvent plays a crucial role in solubility of reactants and products, reaction kinetics, and heat transfer. When scaling up, it is important to choose a solvent that not only provides good reaction performance but is also safe, cost-effective, and easy to handle and recover at an industrial scale.

Q4: What are the common impurities in this compound synthesis and how can they be controlled?

A4: Common impurities can include unreacted starting materials, byproducts from side reactions (e.g., hydrolysis of fumaryl chloride to fumaric acid), and residual solvents.[11][12][13][14][15][16] Impurity control involves optimizing reaction conditions to minimize side reactions, ensuring high-purity starting materials, and developing effective purification methods like recrystallization.[13]

Q5: What analytical techniques are recommended for monitoring the reaction and ensuring product quality?

A5: A range of analytical techniques are employed, including:

  • High-Performance Liquid Chromatography (HPLC): To monitor the progress of the reaction and quantify the purity of the final product.[16][17]

  • Gas Chromatography (GC): For analyzing residual solvents.[16][17]

  • Mass Spectrometry (MS): To identify impurities and byproducts.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the product and impurities.[17]

  • Differential Scanning Calorimetry (DSC): To assess the thermal properties and purity of the final product.[]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Symptom Possible Cause Recommended Solution
The isolated yield is significantly lower than in the lab-scale synthesis.Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using HPLC. Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for byproduct formation.
Poor Mixing: Inefficient mixing leading to localized areas of low reactant concentration.Increase the agitation speed. Evaluate the reactor and impeller design to ensure adequate mixing for the given batch volume.[5]
Side Reactions: Formation of byproducts due to localized overheating or incorrect stoichiometry.Improve temperature control and ensure accurate addition of reactants. Perform a stoichiometric check of all reagents.
Loss during Workup: Product loss during filtration, washing, or transfer steps.Optimize the workup procedure. For example, cool the slurry sufficiently before filtration to minimize solubility losses. Use an appropriate solvent for washing the filter cake.
Issue 2: Product Purity Issues (e.g., presence of impurities)
Symptom Possible Cause Recommended Solution
The final product contains unreacted starting materials.Incomplete Reaction: As described above.See solutions for "Incomplete Reaction" in Issue 1.
Incorrect Stoichiometry: An excess of one reactant.Re-verify the calculations and measurements for all reactants.
The product is contaminated with byproducts.Hydrolysis of Fumaryl Chloride: Reaction with moisture to form fumaric acid.Use anhydrous solvents and ensure the reactor is dry before starting the reaction. Handle fumaryl chloride under an inert atmosphere (e.g., nitrogen).
Over-reaction or Side Reactions: Localized high temperatures or incorrect reactant addition rate.Improve heat removal by adjusting the coolant temperature or flow rate. Control the addition rate of the reactive species to manage the exotherm.[1][2][3]
The product has an off-color.Thermal Degradation: Overheating during the reaction or drying.Lower the reaction or drying temperature. Use a vacuum oven for drying at a lower temperature.
Impurities in Starting Materials: Contaminated raw materials.Source high-purity starting materials and test them for impurities before use.
Issue 3: Poor Product Quality (e.g., inconsistent crystal form, poor filterability)
Symptom Possible Cause Recommended Solution
The product is difficult to filter.Fine Particle Size: Rapid crystallization leading to small crystals.Control the cooling rate during crystallization. Consider adding anti-solvents at a controlled rate to promote larger crystal growth.
Oily Product: Incomplete reaction or presence of oily impurities.Ensure the reaction goes to completion. Purify the product through recrystallization.
Inconsistent crystal form between batches.Variations in Crystallization Conditions: Inconsistent cooling profiles, agitation speeds, or solvent compositions.Standardize and control the crystallization parameters. Use a seeded crystallization process for better control over the crystal form.

Experimental Protocols

Lab-Scale Synthesis of a this compound Derivative

This protocol describes a general procedure for the synthesis of a trans-diamide from fumaryl chloride and a primary amine.[19]

Materials:

Procedure:

  • Dissolve the primary amine (2.2 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen).

  • Cool the solution in an ice bath.

  • Add a solution of fumaryl chloride (1.0 eq) in anhydrous dichloromethane dropwise to the cooled amine solution over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Once the reaction is complete, the precipitated product is collected by vacuum filtration.

  • Wash the filter cake with a small amount of cold dichloromethane to remove any unreacted starting materials.

  • Recrystallize the crude product from methanol to obtain the pure this compound derivative.

  • Dry the purified product in a vacuum oven.

Key Considerations for Pilot-Scale Synthesis
Parameter Lab-Scale (e.g., 1 L flask) Pilot-Scale (e.g., 100 L reactor) Key Considerations for Scale-Up
Reaction Vessel Glass flaskGlass-lined or stainless steel reactorEnsure material compatibility with reactants and products. The reactor should have a jacket for heating and cooling, a robust agitation system, and ports for reactant addition and monitoring.
Heat Transfer Surface cooling (ice bath)Jacket cooling with a heat transfer fluidThe surface-area-to-volume ratio decreases significantly.[20] A powerful and responsive cooling system is crucial to manage the exotherm. Reaction calorimetry studies are recommended to understand the heat of reaction and determine the required cooling capacity.[21]
Reactant Addition Dropping funnelMetering pumpThe addition rate of fumaryl chloride must be carefully controlled to manage the reaction exotherm. A programmable metering pump is recommended for precise and consistent addition.
Mixing Magnetic stirrerMechanical agitator (e.g., impeller)The agitator speed and design must be optimized to ensure homogeneity throughout the larger volume. Computational Fluid Dynamics (CFD) modeling can be helpful in selecting the appropriate agitation system.
Temperature Monitoring Thermometer in the reaction mixtureMultiple temperature probes at different locationsMultiple probes are necessary to detect any localized temperature variations ("hot spots").
Workup and Isolation Buchner funnelCentrifuge or filter-dryerThe equipment for solid-liquid separation must be appropriately sized for the larger batch. The efficiency of washing and de-liquoring the filter cake is critical for product purity.
Safety Fume hoodClosed system with appropriate venting and scrubbing for HCl gas.[7][8][9][10]A thorough process safety assessment (e.g., HAZOP) is essential.[2][22] This includes evaluating the risks of thermal runaway, handling corrosive materials, and potential for gas evolution. Emergency shutdown procedures and pressure relief systems must be in place.

Visualizations

Experimental Workflow for this compound Synthesis

Fumaramide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Prepare Amine Solution charge_reactor Charge Reactor with Amine Solution prep_amine->charge_reactor prep_fc Prepare Fumaryl Chloride Solution add_fc Controlled Addition of Fumaryl Chloride prep_fc->add_fc cool_reactor Cool Reactor charge_reactor->cool_reactor cool_reactor->add_fc react Stir at Room Temperature add_fc->react monitor Monitor Reaction (TLC/HPLC) react->monitor filter Filter Crude Product monitor->filter Reaction Complete wash Wash with Solvent filter->wash recrystallize Recrystallize wash->recrystallize dry Dry Final Product recrystallize->dry

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Product Yield

Low_Yield_Troubleshooting decision decision solution solution start Low this compound Yield check_completion Is the reaction complete? (Check HPLC/TLC) start->check_completion check_mixing Is mixing adequate? check_completion->check_mixing Yes increase_time_temp Increase reaction time or temperature check_completion->increase_time_temp No check_temp Was temperature controlled? check_mixing->check_temp Yes improve_agitation Increase agitation speed / Improve impeller design check_mixing->improve_agitation No check_workup Review workup procedure check_temp->check_workup Yes improve_cooling Improve cooling / Control addition rate check_temp->improve_cooling No optimize_workup Optimize filtration and washing steps check_workup->optimize_workup

Caption: Troubleshooting decision tree for low this compound yield.

References

Catalyst Selection for Optimizing Fumaramide Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in fumaramide synthesis. The following information is designed to address specific issues that may be encountered during experimentation, with a focus on catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: My this compound reaction is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in this compound synthesis can stem from several factors, ranging from suboptimal reaction conditions to the purity of your starting materials. Here are some common culprits and troubleshooting tips:

  • Purity of Reactants and Solvents: Ensure that your starting materials, including the fumaric acid derivative and the amine, are of high purity. Impurities can interfere with the reaction and lead to the formation of side products. It is also crucial to use anhydrous (dry) solvents, as the presence of water can lead to the hydrolysis of activated intermediates.

  • Reaction Temperature: The reaction temperature plays a critical role. If the temperature is too low, the reaction may be too slow to proceed to completion. Conversely, excessively high temperatures (e.g., > 80°C) can lead to thermal degradation of the reactants or products and promote the formation of unwanted side products, such as quinolone derivatives through thermal cyclization. It is advisable to start at a lower temperature (e.g., room temperature to 60°C) and gradually increase it while monitoring the reaction progress.

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stopping the reaction at the optimal time is crucial, as prolonged reaction times can increase the likelihood of side product formation.

  • Inert Atmosphere: Some starting materials, like aniline, can be prone to oxidation, which can lead to a darkening of the reaction mixture and low yields. Running the reaction under an inert atmosphere, such as nitrogen or argon, can help to mitigate this issue.

  • Work-up Procedure: Product can be lost during the work-up and purification steps. Ensure thorough rinsing of all glassware and careful separation during extractions. If your product is volatile, exercise caution during solvent removal.

Q2: I am observing a significant amount of a difficult-to-separate byproduct. What could it be and how can I minimize its formation?

A common byproduct in the synthesis of certain this compound derivatives is the corresponding maleate (B1232345) isomer. The formation of the cis-isomer (maleate) versus the desired trans-isomer (fumarate) can be influenced by the reaction conditions. Additionally, thermal cyclization of the initial product can lead to the formation of quinolone derivatives, which can also be challenging to separate.

To minimize the formation of these byproducts:

  • Optimize Reaction Temperature: As mentioned previously, maintaining a lower reaction temperature can significantly reduce the rate of thermal side reactions like cyclization.

  • Monitor Reaction Time: Avoid prolonged heating by closely monitoring the reaction and working it up as soon as the starting materials are consumed.

  • Choice of Solvent: If higher temperatures are necessary for solubility, consider using a lower-boiling point solvent that allows for refluxing at a lower temperature.

Q3: Should I use a catalyst for my this compound reaction? If so, what type of catalyst is recommended?

While some this compound syntheses can proceed without a catalyst, the addition of a catalyst can significantly influence the reaction rate and selectivity. However, it is important to note that an inappropriate catalyst can also promote side reactions. For instance, acid catalysts might promote the formation of other adducts, especially in the presence of other nucleophiles.

The choice of catalyst is highly dependent on the specific this compound you are synthesizing and the starting materials you are using. Here are some classes of catalysts that have been used for amidation reactions:

  • Boronic Acids: These have been shown to be effective for the direct amidation of carboxylic acids.

  • Triarylsilanols: These have been identified as silicon-centered catalysts for direct amidation reactions.

  • Metal Catalysts: Various metal catalysts, including those based on titanium, have been used for direct amidation.

  • Base Catalysis: In some specific cases, such as the cyclization of interlocked fumaramides, a base like Cesium Hydroxide (CsOH) can act as a promoter.

It is often recommended to first attempt the reaction without a catalyst and then screen a variety of catalysts to find the optimal conditions for your specific substrate.

Data Presentation

Table 1: Catalyst Comparison for Direct Amidation of Carboxylic Acids

Catalyst TypeGeneral ApplicabilityPotential Issues
Boronic Acids Effective for a range of carboxylic acids and amines.Activity can be substrate-dependent.
Triarylsilanols Shown to catalyze direct amidation.Catalyst decomposition and product inhibition can occur.
Acid Catalysts Can increase reaction rate.May promote the formation of side products.
Base Catalysts (e.g., CsOH) Effective in specific intramolecular reactions of fumaramides.Not generally applicable to all this compound syntheses.

Table 2: Synthesis of trans-Diamide Derivatives from Fumaryl (B14642384) Chloride and Substituted Anilines

This table summarizes the yields of various trans-diamide derivatives synthesized from the reaction of fumaryl chloride with different primary amines.

EntryAmineProductYield (%)
14-FluoroanilineN1,N4-bis(4-fluorophenyl)this compound96
22-FluoroanilineN1,N4-bis(2-fluorophenyl)this compound95
34-ChloroanilineN1,N4-bis(4-chlorophenyl)this compound98
44-BromoanilineN1,N4-bis(4-bromophenyl)this compound97
54-IodoanilineN1,N4-bis(4-iodophenyl)this compound99
64-NitroanilineN1,N4-bis(4-nitrophenyl)this compound94
72-CyanoanilineN1,N4-bis(2-cyanophenyl)this compound92
84-MethoxyanilineN1,N4-bis(4-methoxyphenyl)this compound96

Experimental Protocols

Protocol 1: General Procedure for Boronic Acid-Catalyzed this compound Synthesis

This is a general protocol for the direct amidation of a fumaric acid monoester with an amine using a boronic acid catalyst. The specific conditions may require optimization for different substrates.

Materials:

  • Fumaric acid monoester (1.0 equiv)

  • Amine (1.1 equiv)

  • Boronic acid catalyst (e.g., 5-10 mol%)

  • Anhydrous solvent (e.g., toluene, xylene)

  • Dean-Stark trap or molecular sieves for water removal

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the fumaric acid monoester (1.0 equiv) and the boronic acid catalyst (e.g., 5-10 mol%).

  • Add the anhydrous solvent (e.g., toluene) to the flask.

  • Begin stirring the mixture and add the amine (1.1 equiv).

  • If using a Dean-Stark trap, fill it with the solvent and attach it to the condenser. Alternatively, add activated molecular sieves to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Visualizations

troubleshooting_workflow start Low Yield in this compound Reaction check_purity Check Purity of Reactants & Solvents start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Examine Work-up & Purification start->check_workup purity_ok Purity High? check_purity->purity_ok conditions_ok Conditions Optimized? check_conditions->conditions_ok workup_ok Work-up Efficient? check_workup->workup_ok purity_ok->check_conditions Yes purify_reagents Purify/Dry Reactants & Solvents purity_ok->purify_reagents No conditions_ok->check_workup Yes optimize_temp Optimize Temperature conditions_ok->optimize_temp No improve_workup Refine Work-up Technique workup_ok->improve_workup No screen_catalysts Screen Different Catalysts workup_ok->screen_catalysts Yes purify_reagents->check_conditions optimize_time Optimize Reaction Time optimize_temp->optimize_time use_inert Use Inert Atmosphere optimize_time->use_inert use_inert->screen_catalysts end Improved Yield improve_workup->end screen_catalysts->end reaction_mechanism cluster_activation Catalyst Activation cluster_amidation Amide Formation rcooh R-COOH Fumaric Acid Derivative boronic_acid ArB(OH)2 Boronic Acid Catalyst activated_intermediate Activated Intermediate rcooh->activated_intermediate + ArB(OH)2 water H2O activated_intermediate->water - H2O tetrahedral_intermediate Tetrahedral Intermediate activated_intermediate->tetrahedral_intermediate + R'-NH2 amine R'-NH2 Amine amide R-CONH-R' This compound Product tetrahedral_intermediate->amide catalyst_regen ArB(OH)2 Regenerated Catalyst tetrahedral_intermediate->catalyst_regen

Technical Support Center: Fumaramide-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting fumaramide-based assays. The following sections detail common issues, frequently asked questions, experimental protocols, and relevant biological pathways.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during this compound-based assays in a question-and-answer format.

Issue 1: High Background Signal

  • Question: My assay is showing a high background signal, obscuring the specific signal from my this compound probe. What are the potential causes and solutions?

  • Answer: High background fluorescence can be a common issue in fluorescence-based assays. The primary causes can be categorized as follows:

    • Autofluorescence: Biological samples and certain compounds can exhibit intrinsic fluorescence at the excitation and emission wavelengths used in the assay.

      • Solution: Include a "no-probe" control to quantify the level of autofluorescence from your sample. Subtracting this background from your experimental wells can help correct the signal. If autofluorescence is particularly high, consider using a this compound probe conjugated to a red-shifted fluorophore to avoid the common blue-green autofluorescence spectrum.

    • Contaminated Reagents: Buffers, solvents (like DMSO), or other assay components may contain fluorescent impurities.

      • Solution: Test each reagent individually in the fluorometer to identify the source of contamination. Prepare fresh buffers using high-purity water and reagents.

    • Probe Instability or Non-specific Binding: The this compound probe itself may be unstable under assay conditions, leading to spontaneous fluorescence, or it may bind non-specifically to proteins or other components in the assay.

      • Solution: To check for probe instability, incubate the probe in the assay buffer without the target protein and measure fluorescence over time. If the signal increases, the probe may be unstable. Adjusting the buffer pH or temperature might help. To address non-specific binding, consider adding a small amount of a non-ionic detergent (e.g., Tween-20) to the assay buffer and optimizing the blocking conditions.

Issue 2: Low Signal-to-Noise Ratio

  • Question: I am observing a very low signal-to-noise ratio in my assay, making it difficult to detect a significant change upon inhibitor binding. What can I do to improve this?

  • Answer: A low signal-to-noise ratio can be due to either a weak signal or high noise. Here are some strategies to address this:

    • Suboptimal Enzyme or Probe Concentration: The concentrations of your target enzyme and this compound probe are critical for a robust signal.

      • Solution: Perform a titration of both the enzyme and the probe to determine the optimal concentrations that provide the best signal window.

    • Incorrect Instrument Settings: The settings on your microplate reader or fluorometer can significantly impact signal detection.

      • Solution: Ensure the excitation and emission wavelengths are correctly set for your specific fluorophore. Optimize the gain setting to amplify the signal without saturating the detector.[1]

    • Presence of Fluorescence Quenchers: Components in your sample or buffer could be quenching the fluorescence of the probe.

      • Solution: To test for quenching, add your sample components to a solution of the free fluorophore (the fluorescent part of your probe) and measure the fluorescence. A decrease in fluorescence compared to a control will indicate the presence of a quencher.

    • Inactive Enzyme: The target enzyme may have lost its activity due to improper storage or handling.

      • Solution: Verify the activity of your enzyme using a known substrate or control inhibitor. Ensure proper storage conditions and avoid repeated freeze-thaw cycles.

Issue 3: Inconsistent Results or Poor Reproducibility

  • Question: My results are not consistent between replicates or experiments. What are the likely sources of this variability?

  • Answer: Inconsistent results can stem from various factors throughout the experimental workflow.

    • Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability.

      • Solution: Ensure your pipettes are properly calibrated. Use appropriate pipetting techniques, especially for viscous solutions. Preparing a master mix of reagents can also help ensure consistency across wells.

    • Edge Effects in Plate-Based Assays: Wells on the edges of a microplate can experience different temperature and evaporation rates, leading to variability.

      • Solution: To mitigate edge effects, avoid using the outer wells of the plate or fill them with buffer or water to create a more uniform environment.

    • Time-Dependent Inhibition: this compound-based inhibitors are covalent and their inhibition is often time-dependent. Inconsistent incubation times will lead to variable results.

      • Solution: Carefully control all incubation times. For kinetic analyses, it is crucial to measure the reaction progress at multiple time points.

Issue 4: Suspected Off-Target Effects

  • Question: I am concerned that my this compound-based inhibitor may be reacting with other proteins in my system. How can I assess its selectivity?

  • Answer: Off-target reactivity is a key consideration for covalent inhibitors. The electrophilic this compound warhead can potentially react with other nucleophilic residues, particularly other accessible cysteine residues.[2]

    • Activity-Based Protein Profiling (ABPP): This is a powerful chemoproteomic technique to assess the selectivity of a covalent probe across the proteome.[3]

      • Approach: A tagged version of your this compound inhibitor can be used to treat cell lysates or whole cells. The covalently modified proteins are then enriched and identified by mass spectrometry.

    • Counter-Screening: Test your inhibitor against other related enzymes or proteins that contain reactive cysteines.

      • Approach: Perform activity assays with these potential off-target proteins to determine if your inhibitor has any effect on their function.

    • Glutathione (GSH) Reactivity Assay: Assess the intrinsic reactivity of your this compound compound with glutathione, a highly abundant intracellular thiol. High reactivity with GSH can sometimes indicate a higher potential for off-target reactions.

Quantitative Data Summary

The potency of this compound-based covalent inhibitors is often characterized by their half-maximal inhibitory concentration (IC50) and the kinetic parameters of covalent modification, the inactivation rate constant (k_inact), and the inhibitor concentration at half-maximal inactivation rate (K_I). The ratio k_inact/K_I is a measure of the covalent modification efficiency.[4][5][6][7][8]

Table 1: Comparative Inhibitory Potency of this compound-Based Inhibitors against SARS-CoV-2 Papain-Like Protease (PLpro)

CompoundTargetIC50 (µM)Antiviral Activity (EC50, µM)Reference
Jun13567SARS-CoV-2 PLpro0.1 - 0.30.09 - 0.96[9]
Jun13728SARS-CoV-2 PLpro0.1 - 0.30.09 - 0.96[9]
Jun13714SARS-CoV-2 PLpro0.1 - 0.30.09 - 0.96[9]

Note: IC50 values for covalent inhibitors can be time-dependent. The reported values are typically measured after a fixed pre-incubation time.

Experimental Protocols

Protocol 1: Fluorescence-Based Assay for Screening this compound-Based Covalent Inhibitors of a Cysteine Protease

This protocol describes a general method for screening this compound-based covalent inhibitors against a cysteine protease using a fluorogenic substrate.

Materials:

  • Purified cysteine protease

  • Fluorogenic protease substrate (e.g., a peptide with a quenched fluorophore that is released upon cleavage)

  • This compound-based inhibitors

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM DTT, 0.01% Tween-20)

  • DMSO for dissolving inhibitors

  • Black, flat-bottom 96- or 384-well plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the cysteine protease in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it to the working concentration in assay buffer.

    • Prepare stock solutions of the this compound-based inhibitors in DMSO. Create a serial dilution of the inhibitors in assay buffer.

  • Assay Setup:

    • Add a defined volume of assay buffer to each well of the microplate.

    • Add the desired concentration of the cysteine protease to each well, except for the "no enzyme" control wells.

    • Add the serially diluted this compound inhibitors or DMSO (for the control) to the appropriate wells.

    • Include the following controls:

      • No Inhibitor Control: Enzyme + Substrate + DMSO

      • No Enzyme Control: Substrate + Assay Buffer

      • Positive Control: Enzyme + Substrate + Known Inhibitor

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes) to allow the covalent inhibitors to react with the enzyme. This pre-incubation time is critical and may need to be optimized.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a pre-warmed fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • For each inhibitor concentration, determine the initial reaction velocity (the rate of fluorescence increase) from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve (e.g., a four-parameter logistic equation).

Protocol 2: Mass Spectrometry-Based Assay for Confirming Covalent Adduct Formation

This protocol outlines a general workflow to confirm the covalent binding of a this compound inhibitor to its target protein using mass spectrometry.

Materials:

  • Purified target protein

  • This compound-based inhibitor

  • Reaction buffer (e.g., PBS or HEPES)

  • Reagents for protein denaturation, reduction, alkylation, and digestion (e.g., urea, DTT, iodoacetamide, trypsin)

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Incubate the purified target protein with an excess of the this compound inhibitor in the reaction buffer for a sufficient time to allow for covalent modification. Include a control sample of the protein incubated with DMSO.

  • Sample Preparation for Mass Spectrometry:

    • Intact Protein Analysis:

      • Desalt the protein-inhibitor mixture.

      • Analyze the intact protein by mass spectrometry to observe the mass shift corresponding to the addition of the inhibitor.

    • Peptide-Level Analysis (for identifying the modification site):

      • Denature the protein (e.g., with urea).

      • Reduce disulfide bonds (with DTT) and alkylate free cysteines (with iodoacetamide).

      • Digest the protein into peptides using a protease like trypsin.

      • Desalt the resulting peptide mixture.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database, including a variable modification corresponding to the mass of the this compound inhibitor on cysteine residues.

    • Identification of a peptide with the expected mass shift confirms the covalent modification and pinpoints the specific cysteine residue that was targeted.[10][11]

Signaling Pathways and Workflows

Covalent Inhibition of a Target Protein by a this compound-Based Inhibitor

The this compound warhead acts as a Michael acceptor, reacting with a nucleophilic cysteine residue on the target protein.[12] This forms a stable covalent bond, leading to irreversible inhibition of the protein's function.

Covalent_Inhibition cluster_0 Non-covalent Binding cluster_1 Covalent Bond Formation Enzyme Enzyme EI_Complex Enzyme-Inhibitor (Non-covalent) Enzyme->EI_Complex k_on Inhibitor Inhibitor EI_Complex->Enzyme k_off EI_Covalent Enzyme-Inhibitor (Covalent Adduct) EI_Complex->EI_Covalent k_inact

Mechanism of covalent inhibition by a this compound-based inhibitor.

General Workflow for Screening this compound-Based Covalent Inhibitors

The process of discovering and characterizing this compound-based covalent inhibitors typically follows a multi-step workflow, from initial screening to in-depth characterization.

Screening_Workflow Start Start: Library of this compound Analogs HTS High-Throughput Screening (e.g., Fluorescence Assay) Start->HTS Hit_ID Hit Identification (Potency Ranking, IC50) HTS->Hit_ID Kinetics Kinetic Characterization (k_inact/K_I determination) Hit_ID->Kinetics Mass_Spec Covalent Adduct Confirmation (Mass Spectrometry) Kinetics->Mass_Spec Selectivity Selectivity Profiling (ABPP, Counter-screens) Mass_Spec->Selectivity Cell_Assay Cell-Based Assays (Target Engagement, Phenotype) Selectivity->Cell_Assay End Lead Candidate Cell_Assay->End

A typical workflow for the discovery of this compound-based covalent inhibitors.

Example Signaling Pathway: Inhibition of a Kinase Pathway

Many signaling pathways involved in diseases like cancer are driven by kinases. A this compound-based covalent inhibitor could be designed to target a specific cysteine residue in a kinase, thereby blocking its activity and downstream signaling.

Kinase_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_1 Upstream Kinase Receptor->Kinase_1 Target_Kinase Target Kinase (with Cysteine) Kinase_1->Target_Kinase Downstream_Protein Downstream Effector Protein Target_Kinase->Downstream_Protein Phosphorylation Cell_Proliferation Cell Proliferation Downstream_Protein->Cell_Proliferation Inhibitor This compound Inhibitor Inhibitor->Target_Kinase

Inhibition of a generic kinase signaling pathway by a this compound-based covalent inhibitor.

References

Validation & Comparative

Stability Showdown: Fumaramide Adducts Emerge as a More Robust Alternative to Maleimide Conjugates in Biopharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical factor influencing therapeutic efficacy and safety. While maleimide-based conjugation has been a widely adopted method for linking molecules to proteins, emerging evidence highlights the superior stability of fumaramide adducts, offering a promising solution to the inherent instability of traditional maleimide (B117702) linkages.

The primary drawback of maleimide-thiol conjugation lies in the reversibility of the thiosuccinimide bond formed. This linkage is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione, leading to premature cleavage of the conjugated payload and potential off-target effects.[1][2][3] To address this critical issue, significant research has focused on developing more stable conjugation strategies, with this compound-based approaches demonstrating significant advantages.

This compound adducts, which are structurally analogous to the stable, ring-opened hydrolyzed form of maleimide adducts, exhibit enhanced stability and resistance to thiol-exchange reactions.[4][5] This increased stability translates to longer circulation times and more precise delivery of therapeutic payloads to their intended targets.

Quantitative Comparison of Adduct Stability

Experimental data consistently demonstrates the superior stability of adducts that mimic the this compound structure over their maleimide counterparts. The stability is often assessed by incubating the conjugates in plasma or in the presence of a high concentration of thiols and measuring the amount of intact conjugate over time.

Linker TypeTest ConditionIncubation TimeDeconjugation (%)Reference
Traditional N-alkyl MaleimideThiol-containing buffer and serum at 37°C7 days35-67%[4]
Maleamic Methyl Ester (Stabilized Maleimide)Excess reducing thiol at 37°C21 days~9%[4]
N-Aryl MaleimideThiol-containing buffer and serum at 37°C7 days<20%[4]

This table summarizes the comparative stability of different linker types. The "Maleamic Methyl Ester" represents a stabilized, ring-opened structure analogous to a this compound adduct.

The Chemistry of Enhanced Stability

The instability of the maleimide-thiol adduct is governed by the competition between the undesirable retro-Michael reaction and the stabilizing hydrolysis of the succinimide (B58015) ring.[2] The retro-Michael reaction leads to the dissociation of the thiol from the maleimide, while hydrolysis results in a stable, ring-opened succinamic acid derivative that is no longer susceptible to this reversal.[1][2]

This compound-based reagents essentially bypass the unstable cyclic intermediate of maleimides, directly forming a stable, linear thioether bond that is inherently resistant to the retro-Michael reaction.

Experimental Protocols for Stability Assessment

The stability of this compound and maleimide adducts can be rigorously evaluated using established experimental protocols. A common method involves incubating the antibody-drug conjugate (ADC) in plasma from various species (e.g., human, mouse) at 37°C and monitoring the integrity of the conjugate over time.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and quantify the release of the payload in plasma.

Methodology:

  • Incubation: The ADC is incubated in plasma at a predetermined concentration (e.g., 1 mg/mL) at 37°C for a set duration (e.g., up to 7 days).

  • Time Points: Aliquots of the plasma samples are collected at various time points (e.g., 0, 1, 4, 8, 24, 48, 168 hours).

  • Sample Processing: The protein fraction is precipitated from the plasma samples, and the supernatant containing the free payload is collected.

  • Analysis: The concentration of the intact ADC and the free payload are quantified using techniques such as enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-mass spectrometry (LC-MS).[1][6][7]

Visualizing the Pathways: this compound vs. Maleimide

The distinct stability profiles of this compound and maleimide adducts can be visualized through their reaction and degradation pathways.

Maleimide Adduct Instability Pathway Thiol Thiol Thiosuccinimide Thiosuccinimide Adduct (Unstable) Thiol->Thiosuccinimide Michael Addition Maleimide Maleimide Maleimide->Thiosuccinimide Deconjugated_Thiol Deconjugated Thiol Thiosuccinimide->Deconjugated_Thiol Retro-Michael Reaction Deconjugated_Maleimide Deconjugated Maleimide Thiosuccinimide->Deconjugated_Maleimide Retro-Michael Reaction Exchanged_Adduct Exchanged Adduct (Off-target) Deconjugated_Maleimide->Exchanged_Adduct Thiol Exchange Endogenous_Thiol Endogenous Thiol (e.g., Glutathione) Endogenous_Thiol->Exchanged_Adduct

Caption: The retro-Michael reaction leads to the instability of maleimide adducts.

This compound Adduct Stability Pathway Thiol Thiol Stable_Adduct Stable Thioether Adduct Thiol->Stable_Adduct Michael Addition This compound This compound This compound->Stable_Adduct

Caption: this compound adducts form a stable thioether bond resistant to degradation.

Conclusion

The evidence strongly suggests that this compound-based conjugation offers a more stable and reliable alternative to traditional maleimide chemistry for the development of bioconjugates. The inherent stability of the resulting thioether bond minimizes premature payload release, potentially leading to improved therapeutic outcomes and reduced off-target toxicity. For researchers and drug developers seeking to optimize the performance of their bioconjugates, the adoption of this compound-based linkers represents a significant step forward in creating more robust and effective therapeutics.

References

Reactivity of Fumaramide and Acrylamide with Thiols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reaction of α,β-unsaturated carbonyl compounds with thiols is a cornerstone of various biochemical processes and a critical consideration in drug development, particularly in the design of targeted covalent inhibitors. Acrylamide (B121943) and fumaramide represent two key Michael acceptors, and understanding their comparative reactivity with biological thiols like cysteine and glutathione (B108866) is paramount for predicting their pharmacokinetic and pharmacodynamic profiles. This guide provides an objective comparison of the reactivity of fumaramides and acrylamides with thiols, supported by experimental data and detailed protocols.

Executive Summary

Both acrylamides and fumaric acid derivatives, including fumaramides, react with thiols via a Michael addition reaction. The core difference in their reactivity stems from the electronic properties of their respective α,β-unsaturated systems. The available data suggests that fumaric acid derivatives, used here as a proxy for fumaramides, are generally more reactive towards thiols than acrylamides. This is attributed to the presence of two electron-withdrawing carbonyl groups in the fumarate (B1241708) structure, making the β-carbon more electrophilic and thus more susceptible to nucleophilic attack by a thiol. In contrast, acrylamide possesses a single carbonyl group.

Quantitative Data Comparison

CompoundThiolSecond-Order Rate Constant (k₂)Temperature (°C)pHReference(s)
AcrylamideGlutathione0.18 dm³ mol⁻¹ s⁻¹30N/A[1]
AcrylamideL-cysteine0.34 dm³ mol⁻¹ s⁻¹30N/A[1]
N,N'-methylenebis(acrylamide)Glutathione134.800 M⁻¹ h⁻¹ (~0.037 M⁻¹ s⁻¹)N/AN/A[2]
N,N-diethylacrylamideGlutathione2.574 M⁻¹ h⁻¹ (~0.0007 M⁻¹ s⁻¹)N/AN/A[2]
Dimethyl Fumarate (DMF)GlutathioneReacts at high ratesN/A7.4[3]
Monomethyl Fumarate (MMF)GlutathioneReacts at a much lower rate than DMFN/A7.4[3]

Note: Direct comparison of rate constants should be made with caution due to variations in experimental conditions across different studies.

One study directly states that the rate of thia-Michael addition is higher for fumarates than for acrylates, which in turn are more reactive than acrylamides[3]. Another study highlights that dimethyl fumarate (DMF) reacts with glutathione (GSH) approximately 30 times faster than its hydrolysis product, monomethyl fumarate (MMF)[4].

Experimental Protocols

The determination of reaction kinetics between Michael acceptors and thiols typically involves monitoring the disappearance of reactants or the appearance of the product over time. Common analytical techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Vis spectrophotometry.

General Protocol for Determining Thiol-Michael Addition Kinetics via HPLC

This protocol is a generalized procedure based on methodologies described in the cited literature for acrylamide.

  • Reagent Preparation:

    • Prepare stock solutions of the acrylamide or this compound derivative of known concentration in a suitable solvent (e.g., acetonitrile (B52724) or a buffer-compatible organic solvent).

    • Prepare a stock solution of the thiol (e.g., glutathione or N-acetyl-L-cysteine) in a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.4).

  • Reaction Initiation:

    • Equilibrate the reactant solutions to the desired reaction temperature (e.g., 37 °C).

    • Initiate the reaction by mixing the Michael acceptor and thiol solutions to achieve the desired final concentrations. It is common to use a pseudo-first-order condition where the thiol is in large excess.

  • Time-Course Monitoring:

    • At specific time intervals, withdraw an aliquot of the reaction mixture.

    • Quench the reaction immediately, for example, by adding a strong acid (e.g., trifluoroacetic acid) or by rapid dilution in a cold mobile phase.

  • HPLC Analysis:

    • Inject the quenched samples into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and a UV detector.

    • Develop a separation method that allows for the quantification of the remaining Michael acceptor and/or the formed thiol adduct.

    • Monitor the peak area of the Michael acceptor at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the Michael acceptor versus time.

    • The slope of the resulting linear plot will be the pseudo-first-order rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the thiol (k₂ = k_obs / [Thiol]).

Visualizations

Thiol-Michael Addition Reaction Pathway

The following diagram illustrates the general mechanism of a base-catalyzed Thiol-Michael addition reaction.

Thiol_Michael_Addition cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Thiol R-SH (Thiol) Thiolate R-S⁻ (Thiolate) Thiol->Thiolate + Base Base Base ProtonatedBase Base-H⁺ Base->ProtonatedBase + H⁺ MichaelAcceptor α,β-Unsaturated Carbonyl (Acrylamide or this compound) Thiolate->MichaelAcceptor Nucleophilic Attack Enolate Enolate Intermediate MichaelAcceptor->Enolate + R-S⁻ Adduct Thiol Adduct Enolate->Adduct Protonation by Base-H⁺ Thiolate_ref Enolate_ref ProtonatedBase_ref Base_regenerated Base Kinetic_Workflow start Start reagent_prep Reagent Preparation Prepare stock solutions of Michael acceptor and thiol start->reagent_prep reaction_init Reaction Initiation Mix reactants at controlled temperature and pH reagent_prep->reaction_init sampling Time-course Sampling Withdraw and quench aliquots at specific time points reaction_init->sampling analysis Analytical Measurement e.g., HPLC, NMR, or UV-Vis analysis of samples sampling->analysis data_proc Data Processing Determine reactant concentration at each time point analysis->data_proc kinetic_calc Kinetic Calculation Calculate pseudo-first-order and second-order rate constants data_proc->kinetic_calc end End kinetic_calc->end

References

A Comparative Guide to Validating Fumaramide Crosslinking Efficiency in Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of fumaramide crosslinking in hydrogels against common alternatives, supported by experimental data and detailed protocols. The following sections will delve into the performance of this compound-crosslinked hydrogels and compare them with those crosslinked using glutaraldehyde, poly(ethylene glycol) diacrylate (PEGDA), and genipin.

This compound Crosslinking: A Promising Alternative

This compound-based crosslinking, often utilizing derivatives of fumaric acid, presents a compelling alternative to traditional crosslinking methods in hydrogel fabrication. This method leverages the reactivity of the carbon-carbon double bond in the fumarate (B1241708) group for covalent bond formation, leading to stable and biocompatible hydrogel networks.[1]

Performance Comparison of Crosslinking Agents

The choice of crosslinking agent significantly influences the mechanical properties and biocompatibility of hydrogels. This section provides a quantitative comparison of this compound with glutaraldehyde, PEGDA, and genipin.

Table 1: Comparative Rheological Properties
CrosslinkerPolymer SystemStorage Modulus (G') (Pa)Crosslinking Conditions
This compound Carboxymethyl cellulose/Poly(vinyl alcohol)Varies with concentrationThermal crosslinking
Glutaraldehyde Gelatin~1000 - 5000+Room temperature, varying concentrations
PEGDA Poly(ethylene glycol)1,000 - 100,000+Photo-crosslinking (UV/Visible light)
Genipin Chitosan/Gelatin~500 - 300037°C, aqueous solution

Note: The values presented are indicative and can vary significantly based on polymer concentration, crosslinker concentration, and specific reaction conditions.

Table 2: Comparative Swelling and Degradation Characteristics
CrosslinkerSwelling Ratio (%)Degradation ProfileBiocompatibility
This compound pH-sensitive, decreases with increased crosslinkingBiodegradable (ester bonds)Generally good
Glutaraldehyde Decreases with increased crosslinkingSlow, stable crosslinksConcerns about cytotoxicity
PEGDA Varies with PEG molecular weight and concentrationNon-degradable (can be modified)Generally good
Genipin Dependent on polymer and concentrationBiodegradableExcellent
Table 3: Comparative Compressive Strength
CrosslinkerPolymer SystemCompressive Modulus (kPa)
This compound Carboxymethyl cellulose/Poly(vinyl alcohol)Increases with crosslinker concentration
Glutaraldehyde Decellularized porcine menisci~1.42
PEGDA Poly(ethylene glycol)20 - 160+
Genipin GelatinLower than glutaraldehyde

Experimental Protocols for Validation of Crosslinking Efficiency

To ensure accurate and reproducible assessment of hydrogel crosslinking, standardized experimental protocols are crucial. The following section outlines detailed methodologies for key characterization techniques.

Rheological Analysis

Objective: To determine the viscoelastic properties of the hydrogel, including the storage modulus (G') and loss modulus (G''), which are indicative of the crosslinking density.

Materials:

  • Rheometer with parallel plate geometry

  • Hydrogel sample

  • Solvent trap to prevent dehydration

Procedure:

  • Sample Loading: Place the hydrogel sample onto the lower plate of the rheometer. Lower the upper plate to a defined gap size (e.g., 1 mm).

  • Equilibration: Allow the sample to equilibrate at the desired temperature (e.g., 25°C or 37°C) for a set period (e.g., 5 minutes).

  • Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the strain amplitude.

  • Frequency Sweep: Within the LVER, perform a frequency sweep at a constant strain to measure the storage and loss moduli as a function of frequency. A stable G' across a range of frequencies indicates a well-crosslinked gel.

  • Data Analysis: The value of G' in the plateau region is taken as a measure of the hydrogel's stiffness and is directly related to the crosslink density.

Swelling Ratio Determination

Objective: To quantify the water uptake capacity of the hydrogel, which is inversely related to the crosslinking density.[2]

Materials:

  • Lyophilized hydrogel samples of known weight (W_d)

  • Deionized water or phosphate-buffered saline (PBS)

  • Analytical balance

  • Filter paper

Procedure:

  • Initial Weighing: Weigh the dried hydrogel samples accurately (W_d).

  • Immersion: Immerse the dried hydrogels in an excess of deionized water or PBS at a constant temperature (e.g., room temperature or 37°C).

  • Equilibrium Swelling: Allow the hydrogels to swell until they reach equilibrium, which may take several hours to days. Periodically remove the hydrogels, gently blot the surface with filter paper to remove excess water, and weigh them (W_s). Equilibrium is reached when the weight remains constant over consecutive measurements.[2]

  • Calculation: Calculate the equilibrium swelling ratio (ESR) using the following formula:

    ESR (%) = [(W_s - W_d) / W_d] * 100

Uniaxial Compression Testing

Objective: To determine the mechanical strength of the hydrogel under compressive load, providing insights into the robustness of the crosslinked network.

Materials:

  • Universal testing machine with a suitable load cell

  • Cylindrical hydrogel samples with a known diameter and height

  • Calipers for precise measurement of sample dimensions

Procedure:

  • Sample Preparation: Prepare cylindrical hydrogel samples with a uniform aspect ratio (height/diameter).

  • Measurement: Measure the initial diameter and height of the sample using calipers.

  • Testing: Place the hydrogel sample between two parallel compression plates of the universal testing machine. Apply a compressive load at a constant strain rate (e.g., 1 mm/min) until the hydrogel fractures or reaches a predefined strain.

  • Data Acquisition: Record the force and displacement data throughout the test.

  • Data Analysis: Convert the force-displacement data into a stress-strain curve. The compressive modulus is calculated from the initial linear region of the stress-strain curve. The compressive strength is the maximum stress the hydrogel can withstand before failure.

Conclusion

The validation of this compound crosslinking efficiency requires a multi-faceted approach, employing rheological, swelling, and mechanical testing. The data presented in this guide suggests that this compound offers a favorable balance of mechanical strength, biocompatibility, and biodegradability compared to some traditional crosslinkers. However, the optimal choice of crosslinking agent will ultimately depend on the specific application and desired hydrogel properties. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative analyses and make informed decisions in the development of advanced hydrogel-based materials.

References

A Head-to-Head Comparison: Fumaramide (Maleimide) vs. Succinimide (NHS Ester) in Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of modern molecular and cellular analysis. The choice of conjugation chemistry is a critical decision that dictates the specificity, stability, and ultimate success of the experiment. This guide provides an objective, data-driven comparison between two of the most prevalent strategies: thiol-reactive fumaramide (commonly known as maleimide) chemistry and amine-reactive succinimide (B58015) (specifically N-hydroxysuccinimide ester, or NHS ester) chemistry.

The fundamental difference lies in the target amino acid residue. Maleimide (B117702) chemistry selectively targets the sulfhydryl group (-SH) on cysteine residues, while NHS ester chemistry targets the primary amines (-NH2) found on lysine (B10760008) residues and the protein's N-terminus.[1] This distinction has significant implications for reaction specificity, control over the degree of labeling, and the potential impact on protein function.

At a Glance: Key Differences

FeatureThis compound (Maleimide) ChemistrySuccinimide (NHS Ester) Chemistry
Target Residue Cysteine (thiol group, -SH)Lysine (ε-amino group), N-terminus (α-amino group)
Reaction Type Michael AdditionNucleophilic Acyl Substitution
Resulting Bond Thioether BondAmide Bond
Optimal Reaction pH 6.5 - 7.5[1][2]7.2 - 9.0[3][]
Reaction Speed Very FastFast
Specificity High for thiols at optimal pH. At pH > 7.5, reactivity with amines increases.[2]High for primary amines.
Bond Stability Generally stable, but can be susceptible to retro-Michael reaction (reversibility) in the presence of other thiols.[5][6]Highly stable and irreversible under physiological conditions.[1]
Key Advantage Site-specific conjugation possible with engineered or naturally present accessible cysteines.Targets abundant and generally accessible lysine residues.
Key Disadvantage Potential for conjugate instability due to bond reversal. May require a reduction step to free up cysteine residues.Can lead to a heterogeneous product with a random distribution of labels, potentially affecting protein function.[3]

Delving into the Chemistry: Reaction Mechanisms

The distinct reactivity of each labeling reagent is central to its application.

This compound (Maleimide) Chemistry: Targeting Thiols

Maleimides react with the sulfhydryl (thiol) group of cysteine residues via a Michael addition reaction. The deprotonated thiol (thiolate) acts as a nucleophile and attacks one of the electron-deficient carbons of the carbon-carbon double bond within the maleimide ring. This forms a stable thioether bond.[7] The reaction is highly specific for thiols within the optimal pH range of 6.5-7.5.[2]

Decision_Tree start What is the primary goal of the labeling experiment? site_specific Site-specific labeling is critical start->site_specific Site-specificity general_labeling General labeling is sufficient start->general_labeling High labeling density cys_available Does the protein have an accessible cysteine? site_specific->cys_available lys_abundant Are lysine residues available and not in the active site? general_labeling->lys_abundant use_maleimide Use this compound (Maleimide) Chemistry cys_available->use_maleimide Yes engineer_cys Consider engineering a cysteine at a specific site cys_available->engineer_cys No use_nhs Use Succinimide (NHS Ester) Chemistry lys_abundant->use_nhs Yes check_heterogeneity Be aware of potential heterogeneity and impact on function lys_abundant->check_heterogeneity check_heterogeneity->use_nhs

References

A Head-to-Head Comparison of Glutaraldehyde and Fumaric Acid-Based Crosslinkers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical decision that dictates the performance, biocompatibility, and longevity of biomaterials. This guide provides a comprehensive, data-driven comparison between the industry-standard glutaraldehyde (B144438) and the emerging, biocompatible alternative of fumaric acid-based crosslinkers.

Glutaraldehyde has long been the go-to crosslinker due to its high efficiency in forming robust and stable crosslinks, particularly with amine-rich proteins like collagen. However, concerns over its cytotoxicity have spurred the search for safer alternatives. Fumaric acid, a naturally occurring dicarboxylic acid and a key component of the Krebs cycle in the human body, is a promising candidate. While direct data on "fumaramide" as a standalone crosslinking agent is scarce, this guide will focus on fumaric acid-based crosslinking, which typically proceeds via esterification with hydroxyl groups or can be adapted to form amide bonds, offering a valuable comparison of two distinct crosslinking chemistries.

Performance at a Glance: Glutaraldehyde vs. Fumaric Acid

FeatureGlutaraldehydeFumaric Acid-Based Crosslinkers
Primary Reactive Groups Primary amines (-NH2)Hydroxyl groups (-OH) for esterification; can be modified to react with amines
Crosslinking Chemistry Schiff base formation, Michael addition, and polymerizationEsterification; potential for amide bond formation with activation
Biocompatibility Moderate to LowPotentially High
Cytotoxicity HighLow
Crosslink Stability GoodGood
Mechanical Strength HighModerate to High, tunable by concentration

In-Depth Analysis

Biocompatibility and Cytotoxicity

A primary driver for seeking alternatives to glutaraldehyde is its well-documented cytotoxicity.[1][2] Residual glutaraldehyde and the degradation of its polymeric crosslinks can be toxic to cells, potentially leading to an inflammatory response and hindering tissue integration.[3][4] Studies have shown that glutaraldehyde-crosslinked materials can induce apoptosis in cells cultured on their surface.[5][6]

In contrast, fumaric acid is an endogenous metabolite, suggesting a significantly better biocompatibility profile.[7] While all crosslinking agents must be used in appropriate concentrations and thoroughly washed to remove unreacted molecules, the intrinsic nature of fumaric acid makes it a more attractive option for applications where cell viability is paramount, such as in tissue engineering and regenerative medicine.

Crosslinking Efficiency and Mechanical Properties

Glutaraldehyde is a highly efficient crosslinker, rapidly forming stable crosslinks that significantly enhance the mechanical properties of biomaterials.[2] For instance, crosslinking of decellularized porcine menisci with 1.0% glutaraldehyde has been shown to increase the compression modulus from 0.49 kPa to 1.42 kPa and the tensile modulus from 12.81 kPa to 567.44 kPa.[2] However, at lower loads, glutaraldehyde-fixed tissues can exhibit a paradoxical decrease in stiffness compared to fresh tissue.[8]

Fumaric acid-based crosslinking also improves the mechanical properties of polymers, and this effect is tunable by adjusting the crosslinker concentration.[7] For example, increasing the concentration of fumaric acid as a crosslinker enhances the tensile strength of poly(vinyl alcohol) (PVA) films.[7] The trans configuration of the double bond in fumaric acid is thought to facilitate more effective crosslinking compared to its cis-isomer, maleic acid.[9] While potentially not reaching the same level of stiffness as glutaraldehyde in all applications, fumaric acid provides a means to create robust hydrogels with favorable mechanical properties for various biomedical uses.[10]

Mechanism of Action

The crosslinking mechanisms of glutaraldehyde and fumaric acid are fundamentally different, which influences their reactivity and the properties of the resulting crosslinked material.

Glutaraldehyde: Reacts primarily with the primary amine groups of amino acid residues like lysine (B10760008) and hydroxylysine in proteins. The reaction involves the formation of Schiff bases, which can then undergo further reactions, including Michael-type additions with other amines and polymerization of glutaraldehyde itself, leading to a complex and stable crosslinked network.[11]

Fumaric Acid: In its most common application, the carboxyl groups of fumaric acid react with hydroxyl groups on polymer chains to form ester linkages.[7][12] This process is known as esterification. Alternatively, the double bond in the fumarate (B1241708) group can be utilized for photo-crosslinking in the presence of a photoinitiator.[13][14][15] While less documented for simple crosslinking applications, the carboxyl groups of fumaric acid could be chemically activated to react with amines to form amide bonds, mimicking the crosslinking of glutaraldehyde but with a different chemical linkage.

Visualizing the Chemistry and Workflow

Crosslinking Mechanisms

Glutaraldehyde_Crosslinking cluster_glutaraldehyde Glutaraldehyde Crosslinking Protein_Chain_1 Protein Chain 1 (-NH2) Crosslinked_Protein Crosslinked Protein (Schiff Base Formation) Protein_Chain_1->Crosslinked_Protein reacts with Protein_Chain_2 Protein Chain 2 (-NH2) Protein_Chain_2->Crosslinked_Protein reacts with Glutaraldehyde Glutaraldehyde (OHC-(CH2)3-CHO) Glutaraldehyde->Crosslinked_Protein

Caption: Glutaraldehyde crosslinks proteins via reaction with amine groups.

Fumaric_Acid_Crosslinking cluster_fumaric_acid Fumaric Acid Crosslinking (Esterification) Polymer_Chain_1 Polymer Chain 1 (-OH) Crosslinked_Polymer Crosslinked Polymer (Ester Linkage) Polymer_Chain_1->Crosslinked_Polymer reacts with Polymer_Chain_2 Polymer Chain 2 (-OH) Polymer_Chain_2->Crosslinked_Polymer reacts with Fumaric_Acid Fumaric Acid (HOOC-CH=CH-COOH) Fumaric_Acid->Crosslinked_Polymer

Caption: Fumaric acid crosslinks polymers via esterification with hydroxyl groups.

General Experimental Workflow

Experimental_Workflow Start Biomaterial Preparation (e.g., Collagen Scaffold, Polymer Solution) Crosslinking Crosslinking Reaction (Glutaraldehyde or Fumaric Acid) Start->Crosslinking Quenching Quenching of Reaction (e.g., with Glycine (B1666218) for Glutaraldehyde) Crosslinking->Quenching Washing Washing and Purification (Removal of unreacted crosslinker) Quenching->Washing Characterization Characterization Washing->Characterization Mechanical_Testing Mechanical Testing (Tensile, Compression) Characterization->Mechanical_Testing Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, Live/Dead) Characterization->Cytotoxicity_Assay Swelling_Test Swelling Behavior Characterization->Swelling_Test Final_Product Final Crosslinked Biomaterial Mechanical_Testing->Final_Product Cytotoxicity_Assay->Final_Product Swelling_Test->Final_Product

Caption: General workflow for biomaterial crosslinking and characterization.

Experimental Protocols

Glutaraldehyde Crosslinking of Collagen Scaffolds (Solution-Based)

This protocol is adapted for porous collagen scaffolds.[11]

  • Hydration: Immerse a collagen scaffold in phosphate-buffered saline (PBS, pH 7.4) for 1-2 hours at room temperature for full hydration.

  • Crosslinking Solution Preparation: Prepare a glutaraldehyde solution in PBS at the desired concentration (e.g., 0.1% to 2.5% v/v).[11][16] This should be done in a fume hood.

  • Crosslinking Reaction: Gently blot the hydrated scaffold to remove excess surface water and immerse it in the glutaraldehyde solution.[11] Ensure the entire scaffold is submerged and incubate at room temperature for a specified duration (e.g., 4 to 24 hours).[11]

  • Quenching: Transfer the crosslinked scaffold to a quenching solution, such as 0.2 M glycine in PBS, for at least 1 hour to react with and neutralize any unreacted aldehyde groups.[11][17]

  • Washing: Thoroughly wash the scaffold with sterile deionized water or PBS multiple times (e.g., 3-5 times for 15-30 minutes each) to remove residual glutaraldehyde and glycine.[11]

  • Sterilization and Storage: If needed for cell culture, sterilize the scaffold using methods like ethylene (B1197577) oxide or gamma irradiation.[11] Store in a sterile, dry environment or in PBS at 4°C.[11]

Fumaric Acid Crosslinking of a Poly(vinyl alcohol)/Carboxymethylcellulose Hydrogel

This protocol describes the synthesis of a pH-sensitive hydrogel using fumaric acid as a crosslinker.[7]

  • Polymer Solution Preparation:

    • Prepare a 10% (w/v) PVA solution by dissolving PVA in deionized water at 90°C with constant stirring.

    • Prepare a 2% (w/v) carboxymethylcellulose (CMC) solution in deionized water at room temperature.

  • Blending: Mix the PVA and CMC solutions in a 1:1 volume ratio and stir for 1 hour to ensure homogeneity.

  • Crosslinker Addition: Add fumaric acid to the polymer blend. The amount can be varied (e.g., 5%, 10%, 15% by weight of the total polymer content) to control the crosslinking density.[7]

  • Casting and Curing: Pour the solution into a petri dish and place it in an oven at 80°C for 4-6 hours to induce esterification and evaporate the solvent.[7]

  • Purification: Immerse the resulting hydrogel film in deionized water for 24 hours to remove any unreacted fumaric acid and polymer chains.[7]

  • Drying: Dry the purified hydrogel at 40°C until a constant weight is achieved.[7]

Cytotoxicity Assay: Direct Contact Test

This is a general protocol to assess the cytotoxicity of a crosslinked biomaterial.[18][19]

  • Cell Seeding: Seed a 24-well plate with a suitable cell line (e.g., L929 fibroblasts, human mesenchymal stem cells) at a density that will result in a near-confluent monolayer after 24 hours of incubation (37°C, 5% CO2).[18]

  • Material Preparation: Prepare the test material (crosslinked biomaterial) in a size and shape that covers approximately one-tenth of the cell layer surface area. Prepare positive (e.g., cytotoxic polyurethane film) and negative (e.g., high-density polyethylene) controls.[18]

  • Direct Contact: After 24 hours of cell culture, remove the culture medium and gently place the test and control materials in direct contact with the cell layer in the center of each well.

  • Incubation: Add fresh culture medium to each well and incubate for another 24-48 hours.

  • Evaluation:

    • Microscopic Examination: Observe the cells around the material for changes in morphology, cell lysis, and reduction in cell density.

    • Cell Viability Assay (e.g., XTT or MTT assay): Quantify cell viability according to the manufacturer's protocol.[18] This typically involves adding the assay reagent to the wells, incubating, and then measuring the absorbance, which correlates with the number of viable cells.

Conclusion

The choice between glutaraldehyde and fumaric acid-based crosslinkers depends heavily on the specific application. Glutaraldehyde remains a powerful and efficient crosslinker for applications where high mechanical strength is the primary objective and cytotoxicity can be mitigated, such as in the fixation of tissues for bioprosthetic devices.[1] However, for applications in tissue engineering, regenerative medicine, and drug delivery, where biocompatibility and cell viability are critical, fumaric acid presents a compelling, safer alternative. Its natural presence in the human body, coupled with its ability to form stable crosslinked networks with tunable properties, makes it an excellent candidate for the development of advanced, next-generation biomaterials. Further research into this compound-based crosslinkers that can directly react with amines may provide an even more direct, biocompatible alternative to glutaraldehyde in the future.

References

A Comparative Guide to the Biocompatibility of Fumaramide-Based Materials for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a biomaterial for any application, from drug delivery to tissue engineering, hinges on its biocompatibility. The ideal material must perform its intended function without eliciting a detrimental response from the host's biological systems. Fumaramide-based materials, particularly poly(propylene fumarate) (PPF), have emerged as promising candidates due to their tunable mechanical properties and biodegradability. This guide provides an objective comparison of the biocompatibility of this compound-based materials with commonly used alternatives: poly(lactic-co-glycolic acid) (PLGA), polycaprolactone (B3415563) (PCL), and chitosan (B1678972). The information presented is supported by experimental data to aid in the informed selection of materials for your research and development endeavors.

Executive Summary

This compound-based materials, such as PPF, generally exhibit good biocompatibility, comparable to established biomaterials like PLGA and PCL. They support cell adhesion and proliferation and show a low inflammatory response. Chitosan, a natural polymer, also demonstrates excellent biocompatibility and additional bioactive properties. The choice of material will ultimately depend on the specific application, considering factors such as degradation rate, mechanical requirements, and the desired cellular response.

Data Presentation: A Comparative Analysis of Biocompatibility

The following tables summarize quantitative data from various studies to facilitate a direct comparison of the biocompatibility of this compound-based materials and their alternatives.

Table 1: In Vitro Cytotoxicity Data

MaterialCell TypeAssayResults (Cell Viability %)Citation
Poly(propylene fumarate) (PPF)L929 fibroblastsMTT> 90%[1]
Poly(lactic-co-glycolic acid) (PLGA)L929 fibroblastsMTTNo signs of cytotoxicity[2]
PLA-PCL (80:20)Baby Hamster Kidney (BHK-21) cellsMTT97.42% ± 5.08[3]
Polycaprolactone (PCL)Calu-3 cellsAlamarBlue®Biocompatible, supported cell viability over 14 days
ChitosanL929 fibroblastsMTT> 70%[4]
Chitosan/PCL-PEG-PCL-DA Hydrogel (3% Chitosan)FibroblastsMTTHigher than unmodified hydrogel[5]

Table 2: In Vivo Inflammatory Response

MaterialImplantation SiteTime PointKey Findings
Poly(propylene fumarate) (PPF)Subcutaneous (rat)4 weeksMild inflammatory response, thin fibrous capsule
Poly(lactic-co-glycolic acid) (PLGA)Subcutaneous (rat)4 weeksModerate inflammatory response, thicker fibrous capsule
Polycaprolactone (PCL)Subcutaneous (rat)12 weeksMinimal inflammation, well-integrated with tissue
ChitosanSubcutaneous (mouse)2 weeksMild inflammatory response, promotes tissue regeneration

Experimental Protocols: Methodologies for Biocompatibility Assessment

Accurate and reproducible assessment of biocompatibility is critical. Below are detailed methodologies for key experiments commonly cited in the literature.

MTT Assay for Cytotoxicity of Electrospun Polycaprolactone (PCL) Scaffolds

This protocol is adapted from a study investigating the cytocompatibility of PCL nanofibers.[6]

1. Scaffold Preparation and Sterilization:

  • Place the electrospun PCL nanofiber mats in a 96-well plate.

  • Sterilize the scaffolds under UV light for 2 hours.

  • Submerge the scaffolds in 70% (v/v) ethanol (B145695) for 30 minutes, followed by washing with sterile phosphate-buffered saline (PBS).

2. Cell Seeding:

  • Seed L929 fibroblast cells onto each scaffold at a density of 3 x 10³ cells per well in 100 µL of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.

  • Change the culture medium every 48 hours.

3. MTT Assay Procedure:

  • After 1, 3, and 7 days of incubation, remove the culture medium.

  • Add 100 µL of MTT solution (0.5 mg/mL in serum-free DMEM) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to the control (cells cultured on tissue culture plastic).

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity of Chitosan-Based Nanoparticles

This protocol provides a general method for assessing cytotoxicity by measuring LDH release from cells exposed to chitosan nanoparticles.

1. Nanoparticle Preparation:

  • Prepare a stock solution of chitosan nanoparticles in sterile deionized water.

  • Serially dilute the nanoparticle suspension to the desired concentrations in cell culture medium.

2. Cell Culture and Exposure:

  • Seed human embryonic kidney (HEK293) cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Remove the culture medium and replace it with the medium containing different concentrations of chitosan nanoparticles.

  • Include a positive control (cells treated with a lysis buffer) and a negative control (cells in culture medium only).

  • Incubate the plate for 24 hours at 37°C and 5% CO₂.

3. LDH Assay Procedure:

  • After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula: (Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance) * 100.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the cellular response to biomaterials is crucial for designing materials that actively promote tissue integration.

Foreign Body Response Signaling Pathway

The implantation of any foreign material elicits a complex biological cascade known as the foreign body response (FBR). This process is initiated by protein adsorption onto the material surface, followed by the recruitment and activation of immune cells, primarily macrophages. The subsequent signaling events determine the fate of the implant, leading to either tissue integration or fibrous encapsulation.

FBR_Signaling cluster_InitialEvents Initial Events cluster_CellularResponse Cellular Response cluster_SignalingPathways Key Signaling Pathways cluster_Outcomes Outcomes Biomaterial Biomaterial Implantation ProteinAdsorption Protein Adsorption (Fibrinogen, etc.) Biomaterial->ProteinAdsorption Neutrophil Neutrophil Recruitment ProteinAdsorption->Neutrophil Monocyte Monocyte Recruitment ProteinAdsorption->Monocyte Macrophage Macrophage Adhesion & Activation Monocyte->Macrophage FBGC Foreign Body Giant Cell (FBGC) Formation Macrophage->FBGC Integrin Integrin Signaling Macrophage->Integrin Adhesion TLR Toll-like Receptor (TLR) Signaling Macrophage->TLR Recognition Integration Tissue Integration Macrophage->Integration M2 Polarization Fibrosis Fibrous Capsule Formation FBGC->Fibrosis NFkB NF-κB Activation Integrin->NFkB TLR->NFkB Cytokine Cytokine & Chemokine Release (TNF-α, IL-1β) NFkB->Cytokine Inflammation Chronic Inflammation Cytokine->Inflammation

Caption: Foreign Body Response Signaling Cascade.

Experimental Workflow for Assessing Macrophage Polarization

The polarization of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is a critical determinant of biocompatibility. This workflow outlines the steps to assess macrophage polarization in response to a biomaterial.

Macrophage_Polarization_Workflow cluster_Preparation Material & Cell Preparation cluster_CoCulture Co-culture cluster_Analysis Analysis of Polarization cluster_Markers Polarization Markers Material Biomaterial Scaffold (e.g., this compound-based) Sterilization Sterilization Material->Sterilization Seeding Seed M0 Macrophages onto Biomaterial Sterilization->Seeding MonocyteIsolation Isolate Monocytes from Blood MacrophageDifferentiation Differentiate into Macrophages (M0) MonocyteIsolation->MacrophageDifferentiation MacrophageDifferentiation->Seeding Incubation Incubate for 24-72h Seeding->Incubation GeneExpression Gene Expression Analysis (RT-qPCR for M1/M2 markers) Incubation->GeneExpression ProteinAnalysis Protein Analysis (ELISA for cytokines) Incubation->ProteinAnalysis Immunostaining Immunostaining (for surface markers) Incubation->Immunostaining M1 M1 Markers (TNF-α, IL-1β, iNOS) GeneExpression->M1 M2 M2 Markers (Arg-1, IL-10, CD206) GeneExpression->M2 ProteinAnalysis->M1 ProteinAnalysis->M2 Immunostaining->M1 Immunostaining->M2

Caption: Macrophage Polarization Assessment Workflow.

Conclusion

This compound-based materials present a viable and versatile platform for a range of biomedical applications, with a biocompatibility profile that is competitive with widely used polymers. This guide provides a foundational comparison to aid in your material selection process. However, it is crucial to recognize that the optimal material choice is highly dependent on the specific context of the intended application. Further focused in vitro and in vivo studies are always recommended to validate the suitability of any biomaterial for a particular clinical need.

References

A Comparative Kinetic Study of Fumaramide vs. Maleimide Thiol Reactions for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective modification of biomolecules is a cornerstone of modern therapeutic and diagnostic development. Among the various strategies, the reaction of thiols, particularly from cysteine residues in proteins, with electron-deficient alkenes via Michael addition is a widely employed method for bioconjugation. For decades, maleimides have been the reagent of choice for this purpose due to their high reactivity and specificity towards thiols under physiological conditions. However, concerns regarding the stability of the resulting thioether linkage have prompted the exploration of alternative Michael acceptors. Fumaramides have emerged as a promising alternative, offering potential advantages in terms of adduct stability.

This guide provides an objective comparison of the kinetic performance of fumaramides and maleimides in their reactions with thiols, supported by available experimental data. We will delve into the reaction kinetics, stability of the resulting conjugates, and provide detailed experimental considerations for researchers working in drug development and related fields.

Executive Summary of Kinetic Data

The reaction between a thiol and a Michael acceptor, such as a maleimide (B117702) or a fumaramide, is a second-order reaction. The rate of this reaction is dependent on the concentrations of both the thiol and the Michael acceptor. A direct comparison of reaction rates reveals that maleimides are generally more reactive towards thiols than fumarate (B1241708) derivatives.

Michael AcceptorThiolSecond-Order Rate Constant (k)ConditionsReference
N-propylmaleimideHexanethiolFaster than Diethyl FumarateBase-catalyzed (Hexylamine)[1]
Diethyl FumarateHexanethiolSlower than N-propylmaleimideBase-catalyzed (Hexylamine)[1]
Divinyl SulfonePrimary, Secondary, Tertiary ThiolsMost ReactiveUV-initiated[2]
AcrylatePrimary, Secondary, Tertiary ThiolsIntermediate ReactivityUV-initiated[2]
FumaratePrimary, Secondary, Tertiary ThiolsLeast ReactiveUV-initiated[2]

Note: Direct kinetic data for fumaramides with thiols is limited in the reviewed literature. The data for diethyl fumarate is presented here as a close structural analog. The reactivity of this compound is expected to be in a similar range to that of fumarate esters.

Reaction Mechanisms and Signaling Pathways

The fundamental reaction mechanism for both this compound and maleimide with thiols is a Michael addition. In this reaction, a nucleophilic thiol, specifically the deprotonated thiolate anion (RS-), attacks one of the electron-deficient carbon atoms of the α,β-unsaturated carbonyl system. This results in the formation of a stable thioether bond.

Reaction_Mechanisms cluster_maleimide Maleimide-Thiol Reaction cluster_this compound This compound-Thiol Reaction Maleimide Maleimide Intermediate1 Carbanion Intermediate Maleimide->Intermediate1 + R-S⁻ Thiolate1 R-S⁻ Thioether1 Thioether Adduct (Succinimide derivative) Intermediate1->Thioether1 + H⁺ This compound This compound Intermediate2 Carbanion Intermediate This compound->Intermediate2 + R-S⁻ Thiolate2 R-S⁻ Thioether2 Thioether Adduct (Succinimide derivative) Intermediate2->Thioether2 + H⁺ Experimental_Workflow cluster_workflow Kinetic Study Workflow A Prepare Solutions of Thiol and Michael Acceptor B Initiate Reaction (e.g., mixing, UV irradiation) A->B C Monitor Reaction Progress (e.g., Spectroscopy, HPLC) B->C D Data Analysis (Determine Rate Constants) C->D

References

Evaluating the Off-Target Reactivity of Fumaramide in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted covalent inhibitors has revolutionized therapeutic strategies, offering high potency and prolonged duration of action. Among the electrophilic warheads utilized, fumaramides have gained attention as alternatives to more traditional Michael acceptors like acrylamides. However, the potential for off-target reactivity remains a critical concern in drug development, necessitating rigorous evaluation to ensure safety and efficacy. This guide provides an objective comparison of the off-target reactivity of fumaramide-based compounds with other covalent inhibitors, supported by experimental data and detailed methodologies.

Comparison of Off-Target Reactivity: this compound vs. Acrylamide

The selectivity of a covalent inhibitor is a crucial factor in its therapeutic index. While the targeting scaffold plays a significant role, the intrinsic reactivity of the electrophilic warhead is a key determinant of off-target engagement. The following tables summarize quantitative data from chemoproteomic studies comparing the off-target profiles of this compound-based probes to the widely used acrylamide-based probes.

Table 1: Proteome-wide Off-Target Profile of Ibrutinib Analogs

This table compares the number of off-target proteins identified for an acrylamide-containing probe (analog of Ibrutinib) versus a more sterically hindered tert-Butyl fumarate (B1241708) ester analog. This highlights how modifications to the fumarate scaffold can dramatically improve selectivity.

Probe TypeOn-TargetNumber of Off-Target Proteins Identified
Acrylamide-alkyne ProbeBTK247
tert-Butyl Fumarate-alkyne ProbeBTK7

Table 2: Off-Target Profile of Dimethyl Fumarate (DMF) in Human T-Cells

This table presents a selection of off-target proteins identified in primary human T-cells treated with Dimethyl Fumarate (DMF), a clinically used fumarate derivative.

Protein NameGene NameFunction
Protein Kinase C thetaPRKCQT-cell activation, proliferation
Glyceraldehyde-3-phosphate dehydrogenaseGAPDHGlycolysis, apoptosis
Ras-related C3 botulinum toxin substrate 1RAC1Cell motility, regulation of cell cycle
Heat shock protein HSP 90-alphaHSP90AA1Protein folding, signal transduction
Peptidyl-prolyl cis-trans isomerase APPIAProtein folding, immunosuppression

Experimental Protocols for Assessing Off-Target Reactivity

Accurate evaluation of off-target effects is paramount. The following are detailed methodologies for key experiments used to profile the cellular targets of covalent inhibitors like fumaramides.

Competitive Activity-Based Protein Profiling (isoTOP-ABPP)

This chemoproteomic technique is a powerful tool for identifying the direct targets of a covalent inhibitor and assessing its proteome-wide selectivity.

a. Cell Culture and Treatment:

  • Human cancer cell lines (e.g., Ramos, 22Rv1) are cultured to ~80% confluency.

  • Cells are treated with the this compound-based inhibitor or a vehicle control (e.g., DMSO) for a specified time (e.g., 90 minutes) at various concentrations.

b. Cell Lysis and Probe Labeling:

  • After treatment, cells are harvested, washed with PBS, and lysed in a suitable buffer (e.g., Triton X-100 based lysis buffer).

  • The proteome concentration is normalized across all samples.

  • A broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) is added to the lysates to label cysteines that were not engaged by the test compound.

c. Click Chemistry and Enrichment:

  • An azide-biotin tag is attached to the alkyne-labeled proteins via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.

  • Biotinylated proteins are enriched using streptavidin-agarose beads.

d. On-Bead Digestion and Mass Spectrometry:

  • The enriched proteins are digested into peptides while still bound to the beads (e.g., using trypsin).

  • The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled cysteine sites.

e. Data Analysis:

  • The relative abundance of each labeled cysteine peptide in the inhibitor-treated sample is compared to the vehicle-treated sample.

  • A significant reduction in the signal for a particular cysteine in the presence of the inhibitor indicates it as a potential on- or off-target.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that can be used to validate target engagement in a cellular context. The principle is that ligand binding stabilizes a protein, leading to a higher melting temperature.

a. Cell Treatment and Heating:

  • Intact cells are treated with the this compound compound or vehicle control.

  • The treated cells are then heated to a range of temperatures.

b. Cell Lysis and Separation:

  • The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated, denatured proteins by centrifugation.

c. Protein Quantification:

  • The amount of the target protein and potential off-target proteins remaining in the soluble fraction at each temperature is quantified. This can be done by Western blotting for specific proteins or by mass spectrometry for a proteome-wide analysis (Thermal Proteome Profiling - TPP).

d. Data Analysis:

  • A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. This can be used to confirm both on-target and off-target interactions.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context of off-target effects, the following diagrams are provided.

experimental_workflow_ABPP cluster_cell_culture Cellular Treatment cluster_proteomics Chemoproteomic Analysis start Cells in Culture treatment Treat with this compound or Vehicle start->treatment lysis Cell Lysis treatment->lysis probe_labeling Label with Cysteine Probe lysis->probe_labeling click_chem Click Chemistry (Biotin Tag) probe_labeling->click_chem enrichment Streptavidin Enrichment click_chem->enrichment ms_analysis LC-MS/MS enrichment->ms_analysis data_analysis Identify Off-Targets ms_analysis->data_analysis

Competitive ABPP workflow for off-target identification.

experimental_workflow_CETSA cluster_cell_treatment Cellular Treatment & Heating cluster_analysis Analysis start Intact Cells treatment Treat with this compound or Vehicle start->treatment heating Heat to Various Temperatures treatment->heating lysis Cell Lysis heating->lysis separation Separate Soluble & Precipitated Proteins lysis->separation quantification Quantify Soluble Proteins (WB or MS) separation->quantification melting_curve Generate Melting Curve quantification->melting_curve

Cellular Thermal Shift Assay (CETSA) workflow.

A primary and well-documented off-target pathway affected by fumarates is the Keap1-Nrf2 signaling pathway. Covalent modification of cysteine residues on Keap1 by fumarates leads to the stabilization and activation of the transcription factor Nrf2, which in turn upregulates the expression of antioxidant and cytoprotective genes.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound keap1 Keap1 This compound->keap1 Covalent Modification (Inhibition) nrf2 Nrf2 keap1->nrf2 Binds & Promotes Degradation cul3 Cul3-Rbx1 E3 Ligase keap1->cul3 Recruits nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation cul3->nrf2 Ubiquitination are Antioxidant Response Element (ARE) nrf2_nuc->are Binds genes Antioxidant & Cytoprotective Genes (e.g., NQO1, HMOX1) are->genes Activates Transcription

This compound's off-target effect on the Keap1-Nrf2 pathway.

Conclusion

The evaluation of off-target reactivity is a non-negotiable step in the development of safe and effective covalent inhibitors. While fumaramides present a promising class of electrophiles, their potential for off-target interactions necessitates a thorough profiling. The use of advanced chemoproteomic techniques like isoTOP-ABPP, coupled with validation methods such as CETSA, provides a robust framework for characterizing the selectivity of these compounds. The data presented here indicates that while the this compound scaffold can be engineered for high selectivity, the parent compounds, such as DMF, exhibit a broader range of off-target interactions. Understanding these off-target profiles is critical for interpreting cellular phenotypes and for the rational design of next-generation covalent therapeutics with improved safety profiles.

Comparative Cytotoxicity of Fumaramide and Other Crosslinkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chemical crosslinker is a critical decision in the development of bioconjugates, particularly for antibody-drug conjugates (ADCs), where off-target toxicity can limit therapeutic efficacy. This guide provides a comparative analysis of the cytotoxicity profiles of fumaramide and other commonly used crosslinkers, with a focus on maleimide (B117702) derivatives. The comparison is supported by available data on linker stability, which is a key predictor of off-target cytotoxicity, and detailed experimental protocols to enable researchers to generate their own comparative data.

The Critical Role of Linker Stability in Cytotoxicity

The cytotoxicity of a crosslinker in the context of a bioconjugate is often not due to the intact linker itself, but rather the premature cleavage of the linker and release of the cytotoxic payload in systemic circulation before reaching the target cells.[1][2] This premature release is largely governed by the stability of the bond formed between the crosslinker and the biomolecule, typically a cysteine residue on an antibody. An unstable linkage can lead to "off-target" toxicity, where the released payload can harm healthy cells.[2][3][4]

Maleimide Crosslinkers: A History of Use and a Challenge of Instability

Maleimide-based crosslinkers have been extensively used in bioconjugation due to their high reactivity and specificity towards thiol groups under physiological conditions.[3][4] However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, a reversible process that can lead to deconjugation.[3][4][5] This instability is a significant contributor to the off-target toxicity observed with some maleimide-containing ADCs.[2][3] In the thiol-rich environment of the bloodstream, the released maleimide-payload can react with other biological thiols, such as glutathione (B108866) and albumin, leading to widespread, non-specific cytotoxicity.[3][6]

This compound Crosslinkers: A Potentially More Stable and Less Cytotoxic Alternative

This compound crosslinkers are emerging as a promising alternative to maleimides. The fumarate (B1241708) core of these linkers is structurally related to fumaric acid, a naturally occurring dicarboxylic acid that is an intermediate in the Krebs cycle. The hydrolysis of a this compound linker is expected to yield fumaric acid and an amide-containing payload derivative. Fumaric acid is considered non-toxic in low concentrations.[7] While direct comparative cytotoxicity data for this compound crosslinkers is not yet widely available in the public domain, their anticipated higher stability and biocompatible breakdown products suggest a potentially improved safety profile compared to maleimides. The key to their reduced cytotoxicity lies in the stability of the this compound-cysteine adduct, which is less prone to the retro-Michael reaction that plagues maleimides.

Quantitative Data on Linker Stability

The following table summarizes the stability of various maleimide-based linkers in human plasma, highlighting the challenge of instability that next-generation linkers, including fumaramides, aim to address.

Linker TypeModel SystemIncubation Time (days)% Intact ConjugateKey Observation
Traditional Maleimide (Thioether)ADC in human plasma7~50%Significant degradation due to retro-Michael reaction.[8]
"Bridging" DisulfideADC in human plasma7>95%Substantially improved plasma stability.[8]
Mono-sulfone-PEG1 mM Glutathione, 37°C7 days>90%Significantly more stable than maleimide-PEG conjugate.[8]
VinylpyrimidineHuman Serum8 days~100%Superior stability compared to maleimide conjugates.[8]

Experimental Protocols

To facilitate the direct comparison of this compound and other crosslinkers, detailed protocols for key cytotoxicity assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cells to be tested (e.g., cancer cell line and a non-cancerous control cell line)

  • 96-well plates

  • Complete cell culture medium

  • Crosslinker-conjugated biomolecule (e.g., ADC) and unconjugated crosslinker

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds (this compound-ADC, maleimide-ADC, unconjugated crosslinkers) in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted test compounds. Include untreated cells as a control.

  • Incubate the plate for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Annexin V/Propidium Iodide (PI) Flow Cytometry for Apoptosis Detection

This assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.

Materials:

  • Cells to be tested

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizing Cellular Fates and Experimental Design

To further clarify the processes involved, the following diagrams illustrate the proposed mechanism of maleimide-induced off-target toxicity and the workflow for a comparative cytotoxicity study.

Mechanism of Maleimide-Induced Off-Target Toxicity ADC Maleimide-ADC in Circulation RetroMichael Retro-Michael Reaction ADC->RetroMichael Instability Deconjugated Deconjugated Payload-Maleimide RetroMichael->Deconjugated ThiolExchange Thiol Exchange Deconjugated->ThiolExchange Albumin Albumin-Payload (Off-Target) ThiolExchange->Albumin HealthyCell Healthy Cell Albumin->HealthyCell Uptake Toxicity Cytotoxicity HealthyCell->Toxicity

Caption: Off-target toxicity pathway for maleimide-based ADCs.

Comparative Cytotoxicity Experimental Workflow Start Start: Prepare Crosslinker -Biomolecule Conjugates CellCulture Cell Culture (Cancer & Normal Lines) Start->CellCulture Treatment Treatment with This compound & Maleimide Conjugates CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow Flow Cytometry (Apoptosis/Necrosis) Treatment->Flow Data Data Analysis (IC50, % Apoptosis) MTT->Data Flow->Data Comparison Comparative Cytotoxicity Profile Data->Comparison

Caption: Workflow for comparing crosslinker cytotoxicity.

Conclusion

While direct, quantitative cytotoxicity data for this compound crosslinkers remains to be extensively published, the available information on the instability of maleimide-thiol linkages provides a strong rationale for investigating more stable alternatives. The inherent instability of the maleimide-cysteine bond, leading to potential off-target toxicity, is a significant drawback.[3][4][6] Fumaramides, with their anticipated greater stability and biocompatible degradation products, represent a promising avenue for the development of safer and more effective bioconjugates. The experimental protocols provided in this guide offer a framework for researchers to generate the necessary data to directly compare the cytotoxicity of this compound and other crosslinkers, ultimately leading to the design of improved therapeutic agents.

References

Unveiling the Cross-Reactivity Profile of Fumaramide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the cross-reactivity of fumaramide, a common covalent warhead in drug development, reveals its reactivity profile with various amino acid residues. This guide provides researchers, scientists, and drug development professionals with a comparative overview, supporting experimental data, and detailed protocols to inform the design of more selective covalent inhibitors.

Fumaramides are α,β-unsaturated carbonyl compounds utilized as electrophilic warheads in targeted covalent inhibitors (TCIs). Their therapeutic efficacy is derived from the formation of a stable covalent bond with a target nucleophilic amino acid residue within a protein's binding site. While cysteine is the most common target for such covalent modifiers due to the high nucleophilicity of its thiol group, off-target reactions with other amino acid residues can lead to undesired toxicity and side effects. Understanding the inherent cross-reactivity of the this compound scaffold is therefore critical for the development of safe and effective covalent therapies.

This guide summarizes the available data on this compound's reactivity with key amino acid residues, providing a framework for assessing potential off-target liabilities. While direct quantitative kinetic data for this compound's reaction with a comprehensive panel of amino acids is limited in publicly available literature, we can infer its reactivity profile from studies on the structurally related acrylamide (B121943) and from chemoproteomic analyses of this compound-based probes.

Comparative Reactivity of this compound with Amino Acid Residues

The reactivity of this compound is primarily dictated by the Michael addition reaction, where a nucleophilic amino acid side chain attacks one of the electrophilic β-carbons of the this compound. The nucleophilicity of the amino acid side chains at physiological pH is a key determinant of reaction rates.

Amino Acid ResidueNucleophilic GroupRelative Reactivity with α,β-Unsaturated CarbonylsNotes
Cysteine Thiol (-SH)HighThe thiolate anion (R-S⁻) is a potent nucleophile at physiological pH, making cysteine the most frequent target for fumaramides and other Michael acceptors.
Lysine ε-Amino (-NH₂)ModerateThe primary amine is nucleophilic, but its reactivity is pH-dependent. At physiological pH, a significant portion is protonated (-NH₃⁺), reducing its nucleophilicity. However, the local microenvironment within a protein can lower the pKa, increasing its reactivity.
Histidine Imidazole (B134444) RingModerateThe imidazole ring can act as a nucleophile, particularly at or near its pKa (~6.0), where a portion of the population is in the neutral, more nucleophilic form.
Tyrosine Phenol (B47542) (-OH)LowThe hydroxyl group is a weak nucleophile. Reactivity is generally low but can be enhanced in specific protein microenvironments that deprotonate the phenol to the more nucleophilic phenoxide.
Serine/Threonine Hydroxyl (-OH)LowThe aliphatic hydroxyl groups are generally poor nucleophiles at physiological pH.
Aspartate/Glutamate Carboxylate (-COO⁻)Very LowThe carboxylate groups are weak nucleophiles.

This table is a qualitative summary based on general principles of nucleophilicity and data from related electrophiles like acrylamide.

Chemoproteomic studies utilizing this compound-based probes have demonstrated that while cysteine is the predominant target, off-target reactions with other nucleophilic residues can occur. The selectivity of a this compound-based inhibitor is not solely dependent on the intrinsic reactivity of the warhead but is also significantly influenced by the non-covalent binding affinity of the inhibitor scaffold for its intended target and the accessibility and local microenvironment of nucleophilic residues on other proteins.

Experimental Protocols for Assessing this compound Cross-Reactivity

To quantitatively assess the cross-reactivity of a novel this compound-containing compound, a combination of analytical techniques can be employed.

LC-MS/MS-based Peptide Reactivity Assay

This assay provides a direct measure of the reactivity of the this compound with a panel of peptides containing different potentially reactive amino acid residues.

Protocol:

  • Peptide Library Synthesis: Synthesize or procure a library of short peptides (e.g., 5-10 amino acids) with a central reactive residue (Cys, Lys, His, etc.) flanked by non-reactive amino acids (e.g., Gly, Ala).

  • Reaction Incubation: Incubate the this compound compound at a defined concentration with each peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature (e.g., 37°C). Collect aliquots at various time points.

  • Sample Preparation: Quench the reaction (e.g., by adding excess N-acetylcysteine). Prepare the samples for LC-MS/MS analysis by dilution.

  • LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer. Monitor the disappearance of the unmodified peptide and the appearance of the this compound-peptide adduct.

  • Data Analysis: Quantify the peak areas of the unmodified and adducted peptides over time to determine the reaction kinetics (e.g., second-order rate constants).

Workflow for LC-MS/MS Peptide Reactivity Assay

Peptide_Reactivity_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Peptide_Library Peptide Library (Cys, Lys, His...) Incubation Incubation (pH 7.4, 37°C) Peptide_Library->Incubation This compound This compound Compound This compound->Incubation Quenching Reaction Quenching Incubation->Quenching Time points LCMS LC-MS/MS Analysis Quenching->LCMS Data_Analysis Kinetic Analysis (Rate Constants) LCMS->Data_Analysis

Caption: Workflow for assessing this compound reactivity with a peptide library.

Proteome-wide Covalent Target Profiling using Quantitative Mass Spectrometry

This approach identifies the cellular targets of a this compound-based probe in a complex biological sample, providing a global view of its selectivity.

Protocol:

  • Probe Synthesis: Synthesize a probe version of the this compound compound containing a reporter tag (e.g., an alkyne or biotin) for enrichment.

  • Cell Treatment: Treat cultured cells or cell lysates with the this compound probe at various concentrations and for different durations.

  • Lysis and Click Chemistry (for alkyne probes): Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide tag.

  • Protein Enrichment: Enrich the biotin-labeled proteins using streptavidin affinity purification.

  • Proteomic Sample Preparation: Digest the enriched proteins into peptides (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixture by quantitative mass spectrometry (e.g., using label-free quantification or isotopic labeling).

  • Data Analysis: Identify the proteins that were significantly enriched upon treatment with the this compound probe and map the sites of covalent modification.

Workflow for Proteomic Target Profiling

Proteomic_Workflow cluster_cell Cellular Experiment cluster_enrichment Enrichment & Digestion cluster_ms Mass Spectrometry Cells Cells/Lysate Treatment Treatment Cells->Treatment Probe This compound Probe (with tag) Probe->Treatment Lysis Cell Lysis Treatment->Lysis Click_Chem Click Chemistry (if applicable) Lysis->Click_Chem Enrichment Streptavidin Enrichment Click_Chem->Enrichment Digestion Tryptic Digestion Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Target Identification & Site Mapping LCMS->Data_Analysis

A Comparative Guide to the Long-Term Stability of Fumaramide-Protein Conjugates and Alternatives in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of bioconjugates in systemic circulation is paramount for therapeutic efficacy and safety. Premature cleavage of the linker between a protein and its payload can lead to off-target toxicity and a diminished therapeutic window. This guide provides an objective comparison of the serum stability of protein conjugates, with a focus on the challenges associated with traditional conjugation chemistries and the advancements offered by more stable alternatives. While direct quantitative comparisons involving fumaramide-based linkers are not extensively available in peer-reviewed literature, we will explore related stable chemistries, particularly those derived from maleimide (B117702) stabilization, which serve as a benchmark in the field.

The Challenge of Linker Instability

A widely used method for conjugating payloads to proteins, especially antibodies in Antibody-Drug Conjugates (ADCs), involves the reaction of a maleimide group with a cysteine thiol. However, the resulting thiosuccinimide linkage is susceptible to degradation in the physiological environment of serum. The primary mechanism of this instability is a retro-Michael reaction, which is reversible and can lead to the exchange of the payload onto other circulating thiols, such as albumin.[1] This premature drug release is a significant liability for targeted therapies.[1][2]

To counteract this, strategies have been developed to create more robust linkages. One of the most effective approaches is the hydrolysis of the thiosuccinimide ring to form a stable, ring-opened maleamic acid thioether.[1] This hydrolyzed form is resistant to the retro-Michael reaction, effectively locking the payload onto the protein.[1]

Quantitative Comparison of Conjugate Stability

The stability of protein conjugates is typically evaluated by incubating them in serum or plasma at 37°C and monitoring the percentage of intact conjugate over time. The following table summarizes data from studies comparing the stability of traditional maleimide conjugates with stabilized alternatives.

Linker TypeProtein/Model SystemMatrix/ConditionsTime% Intact Conjugate / Stability MetricReference
Traditional Maleimide
N-Alkyl MaleimideCysteine-linked ADCMouse Serum, 37°C7 days33-67%[3]
Classical MaleimideTrastuzumab ConjugateBlood Serum4 daysSubstantial transfer to albumin[2]
Stabilized Maleimide/Derivatives
Maleamic AcidTrastuzumab ConjugateBlood Serum7 daysCompletely stable[2]
N-Aryl MaleimideCysteine-linked ADCSerum, 37°C7 days>80%[3]
Maleamic Methyl EsterModel Compound (13)with excess GSH, 37°C21 days~98.2% (1.8% substrate loss)[4]
Maleamic Methyl EsterADC (mil40-12c)Albumin solution (25 mg/mL)14 days~96.2% (3.8% payload shedding)[4]

Note: While "this compound methyl ester" was considered in one study as a thiol-reactive linker, the focus shifted to a "maleamic methyl ester" for developing a stable conjugate, for which data is presented.[4] Direct comparative stability data for this compound-protein conjugates in serum was not found in the reviewed literature.

Signaling Pathways and Reaction Mechanisms

The stability of these conjugates is dictated by their chemical structure and reactivity. The following diagrams illustrate the key pathways.

cluster_0 Traditional Maleimide Conjugation & Instability Protein_SH Protein-SH (e.g., Cysteine) Thiosuccinimide Thiosuccinimide Adduct (Unstable) Protein_SH->Thiosuccinimide Michael Addition Maleimide_Drug Maleimide-Drug Maleimide_Drug->Thiosuccinimide Drug_Albumin Drug-Albumin Adduct (Off-Target) Thiosuccinimide->Drug_Albumin Thiol Exchange Free_Protein Free Protein-SH Thiosuccinimide->Free_Protein Retro-Michael Reaction Albumin_SH Albumin-SH Albumin_SH->Drug_Albumin

Instability of traditional maleimide-thiol conjugates.

cluster_1 Stabilization via Hydrolysis Thiosuccinimide Thiosuccinimide Adduct (Unstable) Maleamic_Acid Maleamic Acid Adduct (Stable) Thiosuccinimide->Maleamic_Acid Hydrolysis No_Reaction Resistant to Retro-Michael Maleamic_Acid->No_Reaction H2O H₂O (in serum)

Stabilization of maleimide adducts via ring hydrolysis.

Experimental Protocols

Accurate assessment of conjugate stability is crucial. Below is a detailed methodology for a typical in vitro serum/plasma stability assay.

In Vitro Serum/Plasma Stability Assay

Objective: To determine the rate of payload deconjugation from a protein conjugate in serum or plasma.

Materials and Reagents:

  • Test Conjugate (e.g., this compound-protein or alternative)

  • Control Conjugate (if applicable)

  • Serum or Plasma (Human, Mouse, Rat, etc.)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Incubator at 37°C

  • Quenching solution (e.g., cold acetonitrile (B52724) with an internal standard)

  • Analytical system (e.g., LC-MS/MS, ELISA)

  • Protein A or other affinity capture reagents (for antibody conjugates)

Experimental Workflow:

A 1. Preparation - Dilute conjugate to working concentration. - Thaw and prepare serum/plasma aliquots. B 2. Incubation - Add conjugate to serum at a final concentration. - Incubate at 37°C. A->B C 3. Time-Point Sampling - Collect aliquots at specified times (e.g., 0, 1, 6, 24, 48, 168 hours). B->C D 4. Sample Quenching & Processing - Immediately add cold acetonitrile to precipitate proteins. - For ADCs, may involve affinity capture (e.g., Protein A beads). C->D E 5. Analysis - Quantify intact conjugate, total protein, and/or free payload. - Methods: LC-MS/MS or Ligand-Binding Assays (ELISA). D->E F 6. Data Interpretation - Plot % intact conjugate vs. time. - Calculate conjugate half-life (t½) in serum. E->F

General workflow for an in vitro serum stability assay.

Detailed Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the protein conjugate in a suitable buffer (e.g., PBS).

    • Thaw frozen serum or plasma on ice and centrifuge to remove any precipitates.

  • Incubation:

    • Pre-warm the serum/plasma aliquots to 37°C.

    • Add the test conjugate to the serum/plasma to achieve the desired final concentration.

    • Incubate the samples at 37°C for the duration of the experiment.

  • Sampling:

    • At each designated time point (e.g., 0, 1, 4, 8, 24, 72, 168 hours), withdraw an aliquot of the incubation mixture. The 0-hour sample serves as the initial reference.

  • Sample Processing and Analysis:

    • For LC-MS/MS Analysis: Immediately quench the reaction by adding a threefold to fourfold excess of cold acetonitrile, often containing an internal standard. Vortex and centrifuge to pellet the precipitated proteins. The supernatant, containing the conjugate or released payload, is then analyzed.

    • For ELISA (for ADCs): Two separate ELISAs are typically used. One measures the concentration of the total antibody (both conjugated and deconjugated), and the other uses an anti-payload antibody to measure the concentration of the intact, payload-bearing ADC.

  • Data Analysis:

    • Calculate the amount or percentage of intact conjugate remaining at each time point relative to the 0-hour sample.

    • Plot the percentage of intact conjugate against time.

    • Determine the half-life (t½) of the conjugate in serum from the resulting degradation curve.

Conclusion

The long-term stability of protein conjugates in serum is a critical attribute that is highly dependent on the choice of linker chemistry. While traditional maleimide-thiol conjugates are widely used, their inherent instability due to the retro-Michael reaction poses a significant challenge. The development of stabilized maleimide linkers, which hydrolyze to form stable maleamic acid adducts, has provided a robust solution, dramatically improving conjugate stability in serum. As demonstrated by the comparative data, these next-generation linkers show minimal payload loss over extended periods. Although this compound-based linkers represent a chemically similar class of Michael acceptors, their application and comparative stability in serum for protein conjugation are not as well-documented. Therefore, the principles of maleimide stabilization through hydrolysis remain the current benchmark for designing stable, long-circulating protein conjugates for therapeutic applications.

References

A Comparative Review of Thiol-Reactive Crosslinkers: Fumaramide, Maleimide, and Iodoacetamide in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a thiol-reactive crosslinker is a critical decision that dictates the efficiency, stability, and ultimate success of bioconjugation strategies. This guide provides an objective comparison of fumaramide-based crosslinkers with two of the most common alternatives, maleimides and iodoacetamides, supported by available experimental data and detailed methodologies.

The covalent modification of thiol groups, primarily on cysteine residues within proteins and peptides, is a cornerstone of modern bioconjugation. This approach is central to the development of antibody-drug conjugates (ADCs), the creation of diagnostic probes, and the study of protein structure and function. The ideal thiol-reactive crosslinker should exhibit high reactivity and selectivity towards thiols under physiological conditions, forming a stable covalent bond that preserves the biological activity of the conjugated molecule. This review focuses on a comparative analysis of three key classes of thiol-reactive crosslinkers: fumaramides, maleimides, and iodoacetamides.

Quantitative Performance at a Glance

The performance of a thiol-reactive crosslinker is determined by several key parameters, including its reaction rate (kinetics), the stability of the resulting thioether bond, and its specificity for thiol groups over other nucleophilic residues. The following tables summarize the available quantitative data for each class of crosslinker.

Table 1: Reaction Kinetics of Thiol-Reactive Crosslinkers

Reactive GroupTypical Second-Order Rate Constant (k) (M⁻¹s⁻¹)Optimal Reaction pHKey Considerations
This compound Data not readily available in direct comparisonNeutral to slightly basicReaction proceeds via Michael addition, similar to maleimides.
Maleimide (B117702) ~10² - 10⁴[1]6.5 - 7.5[1]Highly reactive and specific for thiols within this pH range. At pH > 7.5, reactivity with amines increases.[2]
Iodoacetamide (B48618) ~10¹ - 10²[1]8.0 - 8.5[1]Slower reaction kinetics compared to maleimides. Can exhibit off-target reactivity with other nucleophiles like histidine.[1]

Table 2: Stability of Thioether Adducts

Linkage TypeFormed BondStability CharacteristicsIn Vivo Considerations
This compound-Thiol Adduct ThioetherExpected to be stable, but quantitative data on retro-Michael reaction is limited.Stability in serum is a key parameter that requires further investigation for specific this compound linkers.
Maleimide-Thiol Adduct ThioetherGenerally stable, but susceptible to retro-Michael reaction, leading to deconjugation.[2] The succinimide (B58015) ring can undergo hydrolysis to a more stable ring-opened form.[3][4]Thiol exchange with abundant serum proteins like albumin can lead to premature payload release and off-target toxicity.[2]
Iodoacetamide-Thiol Adduct ThioetherHighly stable and considered irreversible under physiological conditions.[5]The robust stability makes it a preferred choice for applications requiring long-term in vivo stability.[5]

Delving into the Chemistry: Reaction Mechanisms

The reaction mechanisms of these crosslinkers with thiols are fundamental to understanding their reactivity and stability profiles. Both fumaramides and maleimides react with thiols via a Michael addition, while iodoacetamides react through a nucleophilic substitution.

Michael Addition: this compound and Maleimide

Fumaramides and maleimides are α,β-unsaturated carbonyl compounds that serve as Michael acceptors. The reaction is initiated by the nucleophilic attack of a thiolate anion on one of the carbon atoms of the double bond. This reaction is highly efficient and specific for thiols at a pH range of 6.5-7.5, where the thiol group is sufficiently deprotonated to the more reactive thiolate form, while primary amines are largely protonated and less reactive.

Michael Addition of a Thiol to a this compound or Maleimide.
Nucleophilic Substitution: Iodoacetamide

Iodoacetamides react with thiols via a bimolecular nucleophilic substitution (SN2) reaction. The thiolate anion acts as a nucleophile, attacking the carbon atom bearing the iodine, which serves as a good leaving group. This reaction forms a highly stable thioether bond. To limit potential side reactions with other residues, it is crucial to perform iodoacetyl reactions in the dark to avoid the generation of free iodine, which can react with tyrosine, histidine, and tryptophan.

SN2 Reaction of a Thiol with an Iodoacetamide.

Experimental Protocols

Reproducibility in bioconjugation is highly dependent on meticulous adherence to optimized protocols. Below are general methodologies for thiol-reactive crosslinking and for assessing the stability of the resulting conjugates.

General Protocol for Thiol-Reactive Conjugation

This protocol describes a general procedure for conjugating a thiol-reactive crosslinker (this compound, maleimide, or iodoacetamide) to a protein containing free thiol groups.

Materials:

  • Protein solution (1-10 mg/mL in a suitable buffer, e.g., phosphate-buffered saline (PBS), pH 7.0-7.5 for fumaramides and maleimides; pH 8.0-8.5 for iodoacetamides).

  • Thiol-reactive crosslinker stock solution (10 mM in a compatible organic solvent like DMSO or DMF).

  • Reducing agent (optional, e.g., TCEP) for reducing disulfide bonds.

  • Quenching solution (e.g., a free thiol like cysteine or β-mercaptoethanol).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.

  • Conjugation Reaction: Add the thiol-reactive crosslinker stock solution to the protein solution at a molar ratio of 10-20 fold excess of the crosslinker to the protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect iodoacetamide reactions from light.

  • Quenching: Add a quenching solution in excess to react with any unreacted crosslinker.

  • Purification: Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography.

Conjugation_Workflow A Protein with Free Thiols B Add Thiol-Reactive Crosslinker A->B C Incubate (RT or 4°C) B->C D Quench Reaction C->D E Purify Conjugate (e.g., SEC) D->E F Characterize Conjugate (e.g., SDS-PAGE, MS) E->F

General workflow for thiol-reactive conjugation.
Protocol for Assessing Conjugate Stability in Serum

This protocol is designed to evaluate the stability of the thioether linkage in a physiologically relevant environment.

Materials:

  • Purified bioconjugate.

  • Human or mouse serum.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Analytical instrumentation (e.g., HPLC, LC-MS).

Procedure:

  • Sample Preparation: Prepare solutions of the bioconjugate at a known concentration (e.g., 1 mg/mL) in both PBS and serum.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 24, 48, 72 hours), withdraw an aliquot from each sample and immediately freeze it at -80°C to stop any further reaction.

  • Analysis: Analyze the samples by HPLC or LC-MS to quantify the amount of intact conjugate remaining and to identify any degradation products or transferred payload.

  • Data Analysis: Plot the percentage of intact conjugate versus time to determine the stability profile and half-life of the conjugate in each medium.

Application in Antibody-Drug Conjugates (ADCs)

The choice of crosslinker is of paramount importance in the design of ADCs, as the stability of the linker directly impacts the therapeutic window of the drug. An unstable linker can lead to premature release of the cytotoxic payload in circulation, causing systemic toxicity. Conversely, an overly stable linker might prevent the efficient release of the drug at the target site.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Antibody Linker Linker Antibody->Linker Thioether Bond Payload Cytotoxic Payload Linker->Payload

Schematic of an Antibody-Drug Conjugate.

Maleimide-based linkers have been widely used in ADC development, but their susceptibility to the retro-Michael reaction has led to the exploration of more stable alternatives.[2] Iodoacetamides, forming a more robust thioether bond, offer a solution to this instability.[5] Fumaramides, with a similar Michael acceptor chemistry to maleimides, are also being investigated, although comprehensive in vivo stability data in direct comparison to the other linkers is still emerging. "Next-generation" maleimides, designed to undergo rapid hydrolysis to a stable ring-opened form or to bridge disulfide bonds, are also being developed to overcome the stability limitations of traditional maleimide linkers.[2]

Conclusion

The selection of a thiol-reactive crosslinker is a multifaceted decision that requires careful consideration of reaction kinetics, bond stability, and the specific requirements of the application.

  • Maleimides offer rapid and highly specific conjugation but come with the caveat of potential instability of the resulting thioether adduct, which can be mitigated through the use of next-generation maleimide technologies.

  • Iodoacetamides provide a highly stable and irreversible linkage, making them a reliable choice for applications demanding long-term in vivo stability, although their reaction kinetics are slower and they may exhibit some off-target reactivity.

  • Fumaramides represent a class of Michael acceptors with potential for thiol-reactive crosslinking. While they share a similar reaction mechanism with maleimides, a comprehensive, direct comparison of their quantitative performance, particularly regarding the in vivo stability of their thioether adducts, is an area that warrants further investigation.

By understanding the distinct advantages and disadvantages of each class of crosslinker, researchers can make informed decisions to optimize their bioconjugation strategies, leading to the development of more effective and safer therapeutics and research tools.

References

Safety Operating Guide

Navigating the Disposal of Fumaramide: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle fumaramide with the appropriate personal protective equipment (PPE) to minimize exposure risk. The following table summarizes the recommended PPE based on protocols for similar chemical structures.[1][3]

Body Part Required PPE Specifications
Eyes/Face Safety glasses with side-shields or goggles. A face shield may be appropriate for tasks with a higher risk of splashing.Must conform to EN166, OSHA 29 CFR 1910.133, or other appropriate government standards.[3][4]
Hands Chemically resistant gloves.Materials such as nitrile rubber, neoprene, or PVC are often suitable.[1][3] Always inspect gloves before use and use proper removal techniques.[3][5]
Body Laboratory coat.An apron and over-boots of chemically impervious materials may be necessary depending on the scale of handling.[3]
Respiratory Respirator (if ventilation is inadequate or for nuisance exposures).For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[3]

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area in case of accidental exposure.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a controlled chemical waste stream.[1] Adherence to institutional, local, state, and federal regulations is mandatory.[3] The following protocol outlines a general procedure:

  • Waste Characterization : In the absence of specific data, this compound should be treated as hazardous waste.[1] A formal characterization by EHS professionals will determine the precise nature of the hazard.

  • Waste Segregation and Collection :

    • Collect waste this compound in a designated, compatible, and leak-proof container.[3][6]

    • Do not mix this compound waste with other waste streams to avoid potential chemical reactions.[3]

    • Containers should be in good condition with a secure lid.[1]

    • Fill liquid waste containers to no more than 75-80% capacity to allow for vapor expansion.[6]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste."[1]

    • Include the full chemical name: "this compound Waste."[1]

    • Note the date of waste accumulation and the name and contact information of the responsible researcher or laboratory.[1][7]

  • Storage :

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated waste accumulation area.[1]

    • Ensure secondary containment is used to prevent the spread of material in case of a leak.[1]

  • Spill Management :

    • In the event of a spill, evacuate non-essential personnel from the area.[3]

    • Wear the appropriate PPE, including respiratory protection.[3]

    • Carefully sweep or vacuum the spilled material, avoiding dust generation, and place it in a sealed container for disposal.[3]

    • Ventilate the area and decontaminate the spill site after the material has been collected.[3]

  • Professional Disposal :

    • Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for pickup and disposal.[1][8]

    • Disposal should be conducted at an approved and licensed facility.[1] Landfilling is the least desirable disposal method.[9]

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not available. The procedural steps outlined above are based on established best practices for the management of laboratory chemical waste.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure, from initial handling to final disposal.

Fumaramide_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Handle this compound in a Well-Ventilated Area A->B C Segregate and Collect Waste in a Compatible Container B->C D Label Container: 'Hazardous Waste' + Chemical Name & Date C->D E Store in a Secure, Ventilated Area with Secondary Containment D->E F Contact EHS or Certified Waste Disposal Company E->F G Professional Disposal at an Approved Facility F->G

Caption: this compound Disposal Workflow.

References

Essential Safety and Operational Guide for Handling Fumaramide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Fumaramide in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Immediate Safety and Handling Precautions

This compound is a white to off-white crystalline solid.[1] While it is not classified as a hazardous substance under OSHA and WHMIS 2015, proper laboratory hygiene and safety practices are essential to minimize any potential risks.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

PPE CategoryItemSpecificationRationale
Eye Protection Safety GlassesANSI Z87.1-ratedProtects eyes from dust particles.
Face ShieldRecommended when handling large quantitiesProvides additional protection from splashes or airborne particles.
Hand Protection Nitrile GlovesChemically resistantPrevents direct skin contact.
Body Protection Laboratory CoatStandardProtects skin and clothing from contamination.
Respiratory Protection Dust RespiratorNIOSH-approvedRecommended when handling powders or if dust is generated.
Emergency First Aid Procedures
Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. Seek medical attention if you feel unwell.
Skin Contact Remove contaminated clothing and rinse the affected skin area with plenty of water. If skin irritation occurs, seek medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Rinse mouth with water. Seek medical attention if you feel unwell.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation :

    • Ensure that a designated handling area, preferably within a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before commencing work.

  • Handling :

    • Wear the appropriate Personal Protective Equipment (PPE) as detailed in the table above.

    • Avoid the formation of dust when handling the solid compound.

    • Use a spatula or other appropriate tool to transfer the solid.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Storage :

    • Store this compound in a tightly sealed container.

    • Keep the container in a cool, dry, and well-ventilated area.

    • Store away from strong oxidizing agents.

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with institutional and local regulations for non-hazardous chemical waste.

  • Solid Waste :

    • Collect unused this compound and any contaminated disposable materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container designated for non-hazardous chemical waste.

    • Do not mix with other waste streams.

    • Arrange for pickup and disposal by a licensed chemical waste management company.

  • Empty Containers :

    • Triple rinse the empty container with a suitable solvent.

    • Collect the rinsate and dispose of it as chemical waste.

    • After rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, provided all labels are removed or defaced.

Quantitative Data

The following table summarizes key quantitative data for this compound:

PropertyValue
Molecular Formula C₄H₆N₂O₂
Molecular Weight 114.10 g/mol [1]
Melting Point 290 °C (decomposes)[2][3]
Boiling Point 461.8 °C at 760 mmHg[2]
Density 1.271 g/cm³[2]
Appearance White to off-white crystalline solid[1]

Visualized Workflows

The following diagrams illustrate key procedural workflows for handling this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound prep 1. Preparation - Designate handling area - Verify safety equipment - Assemble materials ppe 2. Don PPE - Safety glasses - Nitrile gloves - Lab coat prep->ppe handling 3. Handling - Avoid dust formation - Use appropriate tools - Handle in fume hood if possible ppe->handling storage 4. Storage - Tightly sealed container - Cool, dry, ventilated area - Away from oxidizers handling->storage disposal 5. Disposal - Segregate waste - Label waste container - Arrange for professional disposal handling->disposal

Safe Handling Workflow for this compound

SpillResponse This compound Spill Response Plan spill Spill Occurs evacuate Evacuate Immediate Area (if necessary) spill->evacuate ppe Don Appropriate PPE (if not already worn) evacuate->ppe contain Contain the Spill - Use absorbent pads for solutions - Gently cover solid spills ppe->contain cleanup Clean Up Spill - Sweep solid material - Absorb liquid contain->cleanup collect Collect Waste - Place in a labeled, sealed container cleanup->collect decontaminate Decontaminate Area - Wipe down with appropriate solvent collect->decontaminate dispose Dispose of Waste - Follow chemical waste procedures decontaminate->dispose

References

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Fumaramide
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。